H-Ala-d-Ala-OH
Beschreibung
DL-Alanyl-DL-alanine has been reported in Phaseolus vulgaris with data available.
RN given refers to (DL)-isome
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3-,4+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFJQIDDEAULHB-IUYQGCFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016945 | |
| Record name | L-Alanyl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3695-80-5 | |
| Record name | Alanyl-D-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003695805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Alanyl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALANYL-D-ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8235021UP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Structure and Significance of H-L-Ala-D-Ala-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dipeptide H-L-Ala-D-Ala-OH, a molecule of significant interest in microbiology and drug development. Comprising both L- and D-enantiomers of alanine (B10760859), this peptide possesses unique structural characteristics that underpin its crucial role in bacterial physiology and its utility as a target for antibiotic intervention. This document details its molecular structure, provides relevant quantitative data, outlines experimental protocols for its synthesis and characterization, and visualizes its central role in a key biological pathway.
Molecular Structure and Stereochemistry
H-L-Ala-D-Ala-OH is a dipeptide consisting of an L-alanine residue linked to a D-alanine residue through a peptide bond. The structure is characterized by a free amino group (H-) at the N-terminus (L-alanine) and a free carboxyl group (-OH) at the C-terminus (D-alanine).
-
Composition : The molecular formula is C6H12N2O3, and the molecular weight is approximately 160.17 g/mol .[1][2]
-
Peptide Bond : The L-alanine and D-alanine units are covalently linked by an amide bond formed between the carboxyl group of L-alanine and the amino group of D-alanine. This bond is planar and typically exists in a trans conformation.
-
Stereochemistry : The key feature of this dipeptide is the presence of two different stereoisomers of alanine. The N-terminal alanine has the L-configuration, the form predominantly found in proteins. The C-terminal alanine has the D-configuration, which is less common in higher organisms but is a crucial component in the cell walls of many bacteria.[3] This L-D stereochemical arrangement significantly influences the peptide's three-dimensional conformation and its resistance to degradation by standard proteases, which are typically specific for L-amino acid linkages.
-
Conformation : Like other dipeptides, H-L-Ala-D-Ala-OH is conformationally flexible. Its shape in solution is a dynamic equilibrium of various conformers, primarily defined by the torsional angles of the peptide backbone, known as Phi (φ) and Psi (ψ). Computational studies on similar alanine dipeptides show that low-energy conformations include structures like β-sheets and various turns (e.g., C5 and C7).[4][5] The specific L-D configuration restricts the available conformational space compared to L-L or D-D dipeptides.
Quantitative Structural Data
| Parameter | Atom(s) Involved | Typical Value | Reference |
| Bond Lengths (Å) | |||
| Peptide Bond (C-N) | C(O) of L-Ala - N of D-Ala | ~1.33 Å | [6] |
| Cα - C(O) | Cα of L-Ala - C(O) of L-Ala | ~1.53 Å | [7] |
| N - Cα | N of D-Ala - Cα of D-Ala | ~1.46 Å | [7] |
| C=O (Carbonyl) | C(O) of L-Ala - O of L-Ala | ~1.24 Å | [6] |
| Bond Angles (°) | |||
| Cα - C(O) - N | Cα(L) - C(O)(L) - N(D) | ~116° | [6] |
| C(O) - N - Cα | C(O)(L) - N(D) - Cα(D) | ~122° | [6] |
| N - Cα - C(O) | N(L) - Cα(L) - C(O)(L) | ~111° | [7] |
| Dihedral Angles (°) | |||
| Omega (ω) (Peptide Bond) | Cα(L) - C(O)(L) - N(D) - Cα(D) | ~180° (trans) | [6] |
| Phi (φ) | C(O)(L-1) - N(L) - Cα(L) - C(O)(L) | Variable | [8] |
| Psi (ψ) | N(L) - Cα(L) - C(O)(L) - N(D) | Variable | [8] |
Note: These values are representative and can vary based on the specific conformation, solvent, and aggregation state.
Biological Significance: The Terminus of Peptidoglycan Precursors
The H-L-Ala-D-Ala-OH motif is not just a chemical curiosity; it is of profound biological importance. The related sequence, D-Alanyl-D-Alanine, forms the C-terminal end of the pentapeptide stem of Lipid II, the essential building block for the bacterial cell wall polymer, peptidoglycan.[9][10][11] This D-Ala-D-Ala terminus is the substrate for transpeptidase enzymes (also known as Penicillin-Binding Proteins or PBPs) that catalyze the final cross-linking step in peptidoglycan synthesis, a reaction that imparts structural integrity to the cell wall.[9][12]
The D-Ala-D-Ala moiety is the specific recognition site for glycopeptide antibiotics, most notably vancomycin (B549263).[13][14][15] Vancomycin binds with high affinity to the D-Ala-D-Ala terminus, sterically hindering the transpeptidase enzymes from accessing their substrate.[16] This inhibition of cell wall synthesis ultimately leads to bacterial cell lysis and death.[13][15]
The logical relationship between peptidoglycan synthesis, the D-Ala-D-Ala terminus, and the mechanism of vancomycin action is illustrated in the diagram below.
Figure 1. Logical workflow of peptidoglycan precursor synthesis and the inhibitory action of vancomycin.
Experimental Protocols
The synthesis and characterization of H-L-Ala-D-Ala-OH can be achieved using standard peptide chemistry and analytical techniques.
Synthesis of H-L-Ala-D-Ala-OH
Method 1: Solution-Phase Synthesis
This method involves the coupling of protected amino acids in a suitable solvent, followed by deprotection steps.
-
N-terminal Protection: Protect the amino group of L-alanine using a standard protecting group such as Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc) to yield Fmoc-L-Ala-OH.
-
C-terminal Protection: Protect the carboxyl group of D-alanine as a methyl or benzyl (B1604629) ester to yield H-D-Ala-OMe or H-D-Ala-OBzl.
-
Coupling: Dissolve Fmoc-L-Ala-OH and the D-alanine ester in an appropriate solvent (e.g., dichloromethane (B109758) or dimethylformamide). Add a coupling agent (e.g., DCC/HOBt or HATU/DIPEA) and stir at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Purification: Purify the resulting protected dipeptide (Fmoc-L-Ala-D-Ala-OR) using column chromatography.
-
Deprotection:
-
Remove the N-terminal Fmoc group using a solution of 20% piperidine (B6355638) in DMF.
-
Remove the C-terminal ester group via saponification (for methyl esters) or hydrogenolysis (for benzyl esters).
-
-
Final Purification: Purify the final product, H-L-Ala-D-Ala-OH, using reverse-phase high-performance liquid chromatography (RP-HPLC).
Method 2: Solid-Phase Peptide Synthesis (SPPS)
This is often a more efficient method for peptide synthesis.
-
Resin Preparation: Start with a pre-loaded D-alanine resin (e.g., Fmoc-D-Ala-Wang resin). Swell the resin in a suitable solvent like DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound D-alanine by treating it with 20% piperidine in DMF. Wash the resin thoroughly.
-
Coupling: Activate Fmoc-L-Ala-OH with a coupling reagent (e.g., HBTU/DIPEA in DMF) and add it to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours. Monitor for completion using a Kaiser test. Wash the resin.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the dipeptide from the resin and simultaneously remove the N-terminal Fmoc group.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash. Purify the final product by RP-HPLC.
Characterization
-
Mass Spectrometry (MS):
-
Protocol: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Analyze using Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Expected Result: A primary ion peak corresponding to the protonated molecule [M+H]+ at m/z ≈ 161.09. High-resolution mass spectrometry should confirm the elemental composition.[17][18]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: Dissolve the sample in a deuterated solvent, typically D₂O or DMSO-d₆. Acquire 1D ¹H and ¹³C NMR spectra, as well as 2D correlation spectra (e.g., COSY, HSQC) to confirm the structure and assign all proton and carbon signals.
-
Expected ¹H NMR Signals (in D₂O):
-
Two distinct α-proton signals (quartets or multiplets) for the L-Ala and D-Ala residues.
-
Two distinct methyl group signals (doublets) for the L-Ala and D-Ala residues. The chemical shifts will be influenced by the stereochemistry and proximity to the N- and C-termini.
-
-
Expected ¹³C NMR Signals (in D₂O):
-
Two distinct carbonyl (C=O) signals.
-
Two distinct α-carbon (Cα) signals.
-
Two distinct methyl (Cβ) signals.[19]
-
-
Conclusion
H-L-Ala-D-Ala-OH and its closely related D-Ala-D-Ala analogue are dipeptides of fundamental importance in the field of microbiology and infectious disease. Their unique L-D stereochemical structure is a cornerstone of bacterial cell wall biosynthesis, providing both stability and a critical target for glycopeptide antibiotics. A thorough understanding of the structure, properties, and biological interactions of this dipeptide is essential for researchers and professionals working to develop new antibacterial agents and overcome the challenge of antibiotic resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-Alanyl-L-alanine | C6H12N2O3 | CID 5484352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. D-Alanine | C3H7NO2 | CID 71080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Peptide bonds revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. l-Alanine hydrochloride monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Peptidoglycan Structure and Biosynthesis [sigmaaldrich.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Mechanical Genomic Studies Reveal the Role of d-Alanine Metabolism in Pseudomonas aeruginosa Cell Stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. Quantification of d-Ala-d-Lac terminated peptidoglycan structure in vancomycin-resistant Enterococcus faecalis using a combined solid-state NMR and mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantification of the d-Ala-d-Lac-Terminated Peptidoglycan Structure in Vancomycin-Resistant Enterococcus faecalis Using a Combined Solid-State Nuclear Magnetic Resonance and Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. einstein.elsevierpure.com [einstein.elsevierpure.com]
An In-depth Technical Guide on H-Ala-d-Ala-OH: Properties, Synthesis, and Biological Role
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Ala-d-Ala-OH, chemically known as L-Alanyl-D-alanine, is a dipeptide of significant interest in bacteriology and drug development. Its central role in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall, makes it a key target for antibiotic action. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological function within the peptidoglycan synthesis pathway.
Chemical and Physical Properties
The physicochemical properties of this compound are crucial for its handling, analysis, and application in research. A summary of these properties is presented below.
| Property | Value | Reference |
| IUPAC Name | (2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid | --INVALID-LINK--[1] |
| Molecular Formula | C₆H₁₂N₂O₃ | --INVALID-LINK--[1] |
| Molecular Weight | 160.17 g/mol | --INVALID-LINK--[1] |
| Appearance | White to off-white crystalline powder | --INVALID-LINK--[1] |
| Melting Point | Not experimentally determined; sublimes | General property of similar small peptides |
| Solubility in Water | Soluble | --INVALID-LINK--[1] |
| pKa (Carboxyl group) | ~2.34 (for L-alanine) | --INVALID-LINK--[2] |
| pKa (Amino group) | ~9.69 (for L-alanine) | --INVALID-LINK--[2] |
Biological Role: The Peptidoglycan Biosynthesis Pathway
This compound is a crucial precursor in the biosynthesis of peptidoglycan, a polymer that forms the bacterial cell wall. This pathway is a prime target for many antibiotics. The cytoplasmic steps of this pathway are outlined below.
Figure 1: Cytoplasmic synthesis of the peptidoglycan precursor UDP-N-acetylmuramyl-pentapeptide.
The synthesis begins with fructose-6-phosphate (B1210287) and culminates in the formation of UDP-N-acetylmuramyl-pentapeptide (also known as Park's nucleotide).[3][4] A key step in this process is the formation of the D-Alanyl-D-Alanine dipeptide, catalyzed by the D-Ala-D-Ala ligase (Ddl). This dipeptide is then added to the UDP-MurNAc-tripeptide by the MurF ligase to complete the pentapeptide side chain.[3][5] This terminal D-Ala-D-Ala moiety is the target of vancomycin-class antibiotics, which bind to it and sterically hinder the subsequent transglycosylation and transpeptidation steps of cell wall assembly, ultimately leading to cell lysis.[4]
Experimental Protocols
Synthesis of this compound (Solid-Phase Peptide Synthesis)
Solid-phase peptide synthesis (SPPS) is a widely used method for the chemical synthesis of peptides. The following protocol outlines the synthesis of this compound using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy.[6][7]
Materials:
-
Fmoc-D-Ala-OH
-
Fmoc-L-Ala-OH
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine (B6355638) solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.
-
First Amino Acid Coupling (D-Alanine):
-
Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
In a separate vial, activate Fmoc-D-Ala-OH (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
Wash the resin with DMF and DCM.
-
-
Second Amino Acid Coupling (L-Alanine):
-
Remove the Fmoc group from the D-alanine residue on the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly.
-
Activate Fmoc-L-Ala-OH (3 equivalents) with DIC and HOBt as described above.
-
Add the activated L-alanine solution to the resin and allow it to react for 2-4 hours, monitoring with the Kaiser test.
-
Wash the resin extensively with DMF and DCM.
-
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal L-alanine with 20% piperidine in DMF.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the dipeptide from the resin and remove side-chain protecting groups (if any).
-
Filter the resin and collect the TFA solution containing the peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Figure 2: General workflow for the solid-phase synthesis of this compound.
Purification and Analysis
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification:
The crude this compound can be purified using RP-HPLC.[8][9][10][11]
-
Column: A C18 stationary phase is commonly used for peptide purification.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) (ACN), both containing 0.1% trifluoroacetic acid (TFA), is typically employed.
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in ACN
-
-
Gradient: A linear gradient from low to high percentage of Solvent B is used to elute the peptide. A shallow gradient is often necessary to achieve good separation from closely related impurities.
-
Detection: UV absorbance at 214 or 220 nm is used to monitor the peptide elution.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by analytical HPLC or mass spectrometry to identify those containing the pure product. The pure fractions are then pooled and lyophilized.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are essential for confirming the structure and purity of the synthesized this compound. The expected chemical shifts will be influenced by the solvent (typically D₂O) and pH.
-
¹H NMR: The spectrum will show signals for the alpha-protons and methyl protons of both alanine residues. The coupling constants between the alpha-protons and the amide proton (if not exchanged in D₂O) can provide conformational information.
-
¹³C NMR: The spectrum will display distinct signals for the carbonyl, alpha-carbon, and methyl carbons of each alanine residue.
Conclusion
This compound is a dipeptide of fundamental importance in bacterial physiology. Its role as a key building block in peptidoglycan synthesis makes it a critical target for the development of novel antibacterial agents. This guide has provided a detailed overview of its chemical and physical properties, a practical protocol for its synthesis, and an illustration of its involvement in the essential bacterial cell wall biosynthesis pathway. The information presented herein is intended to be a valuable resource for researchers and professionals working in the fields of microbiology, medicinal chemistry, and drug discovery.
References
- 1. CAS 2867-20-1: DL-Alanyl-DL-alanine | CymitQuimica [cymitquimica.com]
- 2. Ch27 pKa and pI values [chem.ucalgary.ca]
- 3. Cytoplasmic steps of peptidoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hplc.eu [hplc.eu]
- 11. bachem.com [bachem.com]
The Central Role of D-Ala-D-Ala in Bacterial Peptidoglycan Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the critical role of the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide in the biosynthesis of bacterial peptidoglycan. Peptidoglycan is an essential component of the bacterial cell wall, providing structural integrity and protecting the cell from osmotic lysis. The D-Ala-D-Ala moiety is of particular interest as it is the terminal component of the peptidoglycan precursor and the target for several classes of antibiotics, including the glycopeptide antibiotic vancomycin. Understanding the synthesis and incorporation of D-Ala-D-Ala is therefore fundamental to the development of new antibacterial agents.
The Biochemical Pathway: Synthesis and Incorporation of D-Ala-D-Ala
The journey of D-Ala-D-Ala begins with the conversion of L-alanine to D-alanine and culminates in its addition to the UDP-MurNAc-tripeptide, forming the pentapeptide precursor of peptidoglycan. This process is energy-dependent and catalyzed by a series of essential enzymes.
1.1. Formation of D-Alanine: The first step is the conversion of the naturally abundant L-alanine to D-alanine. This reaction is catalyzed by the enzyme D-alanine racemase (Alr) , which requires pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor.
1.2. Synthesis of the D-Ala-D-Ala Dipeptide: Two molecules of D-alanine are then ligated to form the D-Ala-D-Ala dipeptide. This ATP-dependent reaction is catalyzed by the D-Ala-D-Ala ligase (Ddl) . The specificity of this enzyme is crucial for the proper formation of the peptidoglycan precursor.
1.3. Addition to the Peptidoglycan Precursor: The D-Ala-D-Ala dipeptide is subsequently added to the UDP-N-acetylmuramyl-L-alanyl-γ-D-glutamyl-meso-diaminopimelic acid (UDP-MurNAc-tripeptide) by the UDP-MurNAc-L-Ala-D-Glu-meso-DAP:D-Ala-D-Ala ligase (MurF) . This reaction is also ATP-dependent and results in the formation of the UDP-MurNAc-pentapeptide, the final cytoplasmic precursor of peptidoglycan.
The following diagram illustrates the cytoplasmic steps of peptidoglycan precursor synthesis, highlighting the role of D-Ala-D-Ala.
Figure 1: Cytoplasmic synthesis of the peptidoglycan precursor.
Quantitative Data
The enzymes involved in the synthesis and utilization of D-Ala-D-Ala have been the subject of extensive kinetic studies. The following tables summarize key kinetic parameters for D-Ala-D-Ala ligase and the inhibition constants for antibiotics that target this pathway.
| Enzyme | Substrate | Km (mM) | kcat (s-1) | Source |
| E. coli DdlB | D-Alanine | 0.24 | 2.8 | |
| E. coli DdlB | ATP | 0.04 | 2.8 | |
| S. aureus Ddl | D-Alanine | 0.6 | 11.7 | |
| S. aureus Ddl | ATP | 0.06 | 11.7 |
Table 1: Kinetic parameters of D-Ala-D-Ala ligases.
| Antibiotic | Target Enzyme | Organism | Ki (μM) | Inhibition Type | Source |
| D-Cycloserine | Ddl | E. coli | 25 | Competitive | |
| Vancomycin | D-Ala-D-Ala | S. aureus | - | Sequestration |
Table 2: Inhibition constants of antibiotics targeting the D-Ala-D-Ala pathway.
Experimental Protocols
The study of D-Ala-D-Ala synthesis and incorporation relies on a variety of biochemical assays. Below are detailed methodologies for key experiments.
3.1. D-Ala-D-Ala Ligase Activity Assay
This assay measures the activity of Ddl by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.
-
Principle: The ADP produced by the Ddl reaction is used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate. Pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase, a reaction that consumes NADH. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the Ddl activity.
-
Reagents:
-
Assay buffer: 100 mM Tris-HCl, pH 7.8, 10 mM MgCl2, 10 mM KCl.
-
Substrates: 100 mM D-alanine, 10 mM ATP.
-
Coupling enzymes: 10 U/mL pyruvate kinase, 15 U/mL lactate dehydrogenase.
-
Coupling substrates: 2 mM phosphoenolpyruvate, 0.2 mM NADH.
-
Enzyme: Purified D-Ala-D-Ala ligase.
-
-
Procedure:
-
Prepare a reaction mixture containing all reagents except the enzyme in a cuvette.
-
Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding the D-Ala-D-Ala ligase.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of NADH oxidation using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).
-
The following diagram illustrates the workflow for this coupled enzyme assay.
Figure 2: Workflow of a coupled assay for D-Ala-D-Ala ligase activity.
Mechanism of Action of Vancomycin
Vancomycin, a glycopeptide antibiotic, exerts its bactericidal effect by binding with high affinity to the D-Ala-D-Ala terminus of the peptidoglycan precursor. This binding sterically hinders the transglycosylation and transpeptidation reactions that are essential for cross-linking the peptidoglycan chains, thereby weakening the cell wall and leading to cell lysis.
The diagram below illustrates the sequestration of the D-Ala-D-Ala terminus by vancomycin, preventing its utilization by transpeptidases.
Figure 3: Mechanism of action of vancomycin.
Conclusion
The D-Ala-D-Ala dipeptide is a cornerstone of bacterial cell wall synthesis. The enzymatic machinery responsible for its creation and incorporation into peptidoglycan precursors represents a well-validated target for antibacterial drug development. The rise of resistance to antibiotics like vancomycin, often through modification of the D-Ala-D-Ala terminus to D-Ala-D-Lactate, underscores the importance of continued research into this critical pathway. A thorough understanding of the biochemical and structural basis of D-Ala-D-Ala synthesis and recognition is paramount for the design of novel therapeutics to combat bacterial infections.
The Biological Nexus of H-Ala-d-Ala-OH in Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pivotal biological functions of the dipeptide H-Ala-d-Ala-OH (D-alanyl-D-alanine) in Gram-positive bacteria. A cornerstone of cell wall integrity, this molecule is central to bacterial survival and a primary target for critical antibiotics. This document outlines its role in peptidoglycan synthesis, its interaction with key enzymes and antibiotics, and its involvement in broader physiological processes.
Core Function: The Architectural Linchpin of the Bacterial Cell Wall
The primary role of D-alanyl-D-alanine is to serve as the terminal dipeptide of the pentapeptide stem of the peptidoglycan precursor, Lipid II.[1][2] In Gram-positive bacteria, the cell wall is a thick, robust structure composed of multiple layers of peptidoglycan, which is essential for maintaining cell shape and withstanding high internal turgor pressure.[1][3][4][5][6] The peptidoglycan mesh is formed by linear glycan strands cross-linked by short peptides. The D-Ala-D-Ala terminus is indispensable for the transpeptidation reaction that creates these cross-links, a process that imparts the necessary rigidity to the cell wall.[4][5][7][8] During the final stage of cell wall assembly, the terminal D-alanine (B559566) is cleaved by transpeptidases.[7][9]
Biosynthesis of D-alanyl-D-alanine
The synthesis of D-Ala-D-Ala is a cytoplasmic process initiated by the conversion of L-alanine to D-alanine by the enzyme alanine (B10760859) racemase. Subsequently, the essential enzyme D-alanine:D-alanine ligase (Ddl) catalyzes the ATP-dependent ligation of two D-alanine molecules to form the dipeptide.[3][9][10][11] This dipeptide is then added to the UDP-N-acetylmuramic acid (UDP-MurNAc)-tripeptide, forming the UDP-MurNAc-pentapeptide precursor, a key soluble intermediate in peptidoglycan synthesis.[3][9]
Quantitative Data
The following tables summarize key quantitative parameters related to the function of this compound in Gram-positive bacteria.
Table 1: Kinetic Parameters of D-alanine:D-alanine Ligase (Ddl)
| Organism | Substrate | Km (mM) | kcat (s-1) | Reference |
| Mycobacterium tuberculosis | D-Alanine (Site 1) | 0.075 | - | [12] |
| D-Alanine (Site 2) | 3.6 | - | [12] | |
| Thermus thermophilus | D-Alanine | 1.0 - 4.02 | 16.2 | [13][14] |
| ATP | 0.05 - 0.125 | 16.2 | [13][14] |
Table 2: Binding Affinities of Vancomycin to Peptidoglycan Precursor Termini
| Ligand | Binding Affinity (Kd) | Fold Change vs. D-Ala-D-Ala | Reference |
| Acyl-L-Lys-D-Ala-D-Ala | Micromolar (µM) range | 1 | [1] |
| Acyl-L-Lys-D-Ala-D-Lac | Millimolar (mM) range | ~1000-fold decrease | [1][8] |
| Acyl-L-Lys-D-Ala-D-Ser | ~10-fold lower than D-Ala-D-Ala | ~10-fold decrease |
Table 3: Relative Abundance of Peptidoglycan Precursors
| Condition | Precursor | Relative Abundance | Organism | Reference |
| Untreated | UDP-MurNAc-pentapeptide | Baseline | Staphylococcus simulans | [2][7] |
| Vancomycin Treatment | UDP-MurNAc-pentapeptide | Significant Accumulation | Staphylococcus simulans | [2][7] |
| Untreated | Pentapeptide-containing muropeptides | Enriched at the division septum | Bacillus subtilis |
Signaling Pathways and Regulatory Roles
Beyond its structural role, D-alanine and its derivatives are increasingly recognized as signaling molecules in bacteria.
Peptidoglycan Biosynthesis Pathway
The synthesis of peptidoglycan is a multi-stage process that is tightly regulated to ensure proper cell growth and division. The this compound dipeptide is incorporated in the final cytoplasmic step before the precursor is transported across the cell membrane.
D-alanylation of Teichoic Acids
In many Gram-positive bacteria, D-alanine is also esterified to teichoic acids (both wall teichoic acid, WTA, and lipoteichoic acid, LTA). This process, mediated by the dlt operon, introduces positive charges into the negatively charged cell wall, which is crucial for resistance to cationic antimicrobial peptides and for modulating autolytic activity.
Broader Signaling Roles of D-amino Acids
Recent research has unveiled that bacteria release various D-amino acids, including D-alanine, into their environment where they act as signaling molecules.[3] These non-canonical D-amino acids can regulate cell wall remodeling during stationary phase and trigger the dispersal of biofilms.[3][5][6] This suggests a form of quorum sensing or intercellular communication mediated by D-amino acids, influencing community behavior and survival.
Experimental Protocols
Detailed methodologies for key experiments are crucial for research and drug development.
Purification of D-alanine:D-alanine Ligase (Ddl)
This protocol is adapted from methods for purifying recombinant Ddl.
Objective: To obtain highly pure and active Ddl for enzymatic assays and structural studies.
Materials:
-
E. coli expression strain harboring a plasmid with the ddl gene (e.g., from Bacillus subtilis or Staphylococcus aureus) fused to an affinity tag (e.g., His-tag).
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Ni-NTA affinity chromatography column.
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
-
SDS-PAGE reagents.
Procedure:
-
Expression: Inoculate a starter culture of the E. coli expression strain in LB medium with the appropriate antibiotic and grow overnight at 37°C. The next day, inoculate a larger volume of LB medium and grow to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 4-16 hours at a reduced temperature (e.g., 18-25°C).
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in ice-cold lysis buffer. Lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged Ddl protein with elution buffer. Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.
-
Dialysis: Pool the fractions containing pure Ddl and dialyze against dialysis buffer to remove imidazole and for buffer exchange.
-
Concentration and Storage: Concentrate the purified protein using a centrifugal filter unit if necessary. Determine the protein concentration (e.g., by Bradford assay) and store at -80°C in aliquots.
D-alanine:D-alanine Ligase (Ddl) Activity Assay
This assay measures the ATP-dependent ligation of two D-alanine molecules.
Objective: To determine the kinetic parameters of Ddl and to screen for inhibitors.
Principle: The ligase activity is coupled to ATP hydrolysis, producing ADP and inorganic phosphate (B84403) (Pi). The rate of reaction can be determined by measuring the amount of Pi produced over time.
Materials:
-
Purified Ddl enzyme.
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2).
-
D-alanine stock solution.
-
ATP stock solution.
-
Phosphate detection reagent (e.g., Malachite Green-based reagent).
-
Microplate reader.
Procedure:
-
Reaction Setup: In a 96-well or 384-well plate, prepare reaction mixtures containing assay buffer, varying concentrations of D-alanine and ATP, and any potential inhibitors.
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified Ddl enzyme to each well.
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Quenching and Detection: Stop the reaction and measure the amount of inorganic phosphate produced by adding a phosphate detection reagent according to the manufacturer's instructions. This typically involves a colorimetric change that can be measured by absorbance at a specific wavelength (e.g., 650 nm).
-
Data Analysis: Generate a standard curve using known concentrations of phosphate. Calculate the amount of Pi produced in each reaction and determine the initial reaction velocities. Kinetic parameters (Km and kcat) can be calculated by fitting the data to the Michaelis-Menten equation.
In Vitro Peptidoglycan Synthesis Assay
This assay reconstitutes the synthesis of peptidoglycan from its lipid-linked precursor.
Objective: To study the activity of peptidoglycan glycosyltransferases and transpeptidases and the effect of inhibitors.
Materials:
-
Radiolabeled Lipid II (e.g., with [14C]GlcNAc).
-
Purified peptidoglycan synthesis enzymes (e.g., Penicillin-Binding Proteins).
-
Reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 0.1% Triton X-100).
-
Muramidase (B13767233) (e.g., mutanolysin).
-
HPLC system with a reverse-phase column and a flow-through scintillation counter.
Procedure:
-
Reaction: Combine radiolabeled Lipid II with the purified enzymes in the reaction buffer. Incubate at 37°C for a specified time to allow for polymerization and cross-linking.
-
Enzyme Inactivation: Stop the reaction by heating or adding a denaturant.
-
Muramidase Digestion: Digest the newly synthesized peptidoglycan into its constituent muropeptides by adding muramidase and incubating.
-
Analysis: Separate the resulting radiolabeled muropeptides by reverse-phase HPLC.
-
Quantification: Quantify the amount of radioactivity in each peak using a flow-through scintillation counter. The elution profile will reveal the extent of glycosyltransferase activity (total amount of polymerized material) and transpeptidase activity (presence of cross-linked muropeptide species).
Conclusion
This compound is a molecule of fundamental importance in the biology of Gram-positive bacteria. Its central role in the synthesis of the essential peptidoglycan cell wall makes the enzymes involved in its formation and utilization prime targets for antibiotic development. The D-Ala-D-Ala terminus of the peptidoglycan precursor is the specific binding site for glycopeptide antibiotics like vancomycin, and alterations in this dipeptide are a key mechanism of resistance. Furthermore, the emerging roles of D-alanine in bacterial signaling highlight the multifaceted nature of this seemingly simple dipeptide. A thorough understanding of the biochemistry and regulation of this compound is therefore critical for addressing the ongoing challenge of antibiotic resistance and for the development of new therapeutic strategies against Gram-positive pathogens.
References
- 1. Extraction and Analysis of Peptidoglycan Cell Wall Precursors | Springer Nature Experiments [experiments.springernature.com]
- 2. Frontiers | Effect of D-Ala-Ended Peptidoglycan Precursors on the Immune Regulation of Lactobacillus plantarum Strains [frontiersin.org]
- 3. Semi-Quantitative Analysis of Peptidoglycan by Liquid Chromatography Mass Spectrometry and Bioinformatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Nega… [ouci.dntb.gov.ua]
- 7. Identification of the UDP-MurNAc-Pentapeptide:l-Alanine Ligase for Synthesis of Branched Peptidoglycan Precursors in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of d-alanine transfer to teichoic acids shows how bacteria acylate cell envelope polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pentapeptide-rich peptidoglycan at the Bacillus subtilis cell-division site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of Peptidoglycan Structure from Vegetative Cells of Bacillus subtilis 168 and Role of PBP 5 in Peptidoglycan Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
A Technical Guide to the Role of D-Alanyl-D-Alanine in Bacterial Cell Wall Biosynthesis and as a Target for Antimicrobial Agents
Audience: Researchers, scientists, and drug development professionals.
Abstract
The dipeptide D-alanyl-D-alanine (H-Ala-d-Ala-OH) is a cornerstone in the intricate process of bacterial cell wall biosynthesis. It forms the terminal moiety of the pentapeptide precursor of peptidoglycan (PG), a polymer essential for maintaining the structural integrity of most bacteria. The critical nature of the D-Ala-D-Ala terminus makes the enzymes responsible for its synthesis and incorporation prime targets for several classes of antibiotics. This technical guide provides an in-depth exploration of the mechanism of action of D-Ala-D-Ala within the PG biosynthesis pathway, details the enzymatic machinery involved, and discusses how this vital component is targeted by antimicrobial agents. The guide includes quantitative data on enzyme kinetics and antibiotic efficacy, detailed experimental protocols for key assays, and visualizations of the relevant biochemical pathways and experimental workflows.
Introduction: The Central Role of Peptidoglycan
The bacterial cell wall is a rigid, mesh-like structure primarily composed of peptidoglycan (also known as murein), which is crucial for withstanding internal osmotic pressure and maintaining cell shape.[1] The biosynthesis of peptidoglycan is a complex, multi-stage process that occurs in the cytoplasm, at the cell membrane, and in the periplasmic space.[2][3] It involves the synthesis of nucleotide precursors, their assembly into lipid-linked intermediates, and subsequent polymerization and cross-linking into the mature cell wall.[2][4] The fundamental repeating unit of peptidoglycan consists of a disaccharide of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM), with a pentapeptide stem attached to the NAM residue.[1] The terminal dipeptide of this stem, D-alanyl-D-alanine, is indispensable for the final cross-linking step that confers rigidity to the cell wall.[5][6]
The Biosynthesis of D-Alanyl-D-Alanine and its Incorporation into Peptidoglycan Precursors
The journey of D-Ala-D-Ala begins in the cytoplasm with the synthesis of its constituent, D-alanine, and culminates in its addition to the growing peptidoglycan precursor. This process is catalyzed by a series of essential enzymes.
Formation of D-Alanine
Most amino acids in nature exist in the L-isomeric form. However, the bacterial cell wall is unique in its requirement for D-amino acids, primarily D-alanine and D-glutamate. The synthesis of D-alanine from L-alanine is catalyzed by the enzyme alanine (B10760859) racemase (Alr) , which requires a pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor.[7][8]
Synthesis of the D-Alanyl-D-Alanine Dipeptide
The crucial step of ligating two D-alanine molecules to form the dipeptide D-Ala-D-Ala is performed by the ATP-dependent enzyme D-alanine:D-alanine ligase (Ddl) .[5][8][9] This enzyme is a member of the ATP-grasp superfamily.[10][11] The reaction proceeds through an ordered mechanism involving the formation of a D-alanyl-phosphate intermediate.[10][12]
Assembly of the UDP-MurNAc-Pentapeptide
The D-Ala-D-Ala dipeptide is subsequently added to the UDP-N-acetylmuramyl-tripeptide by the MurF ligase , completing the formation of the UDP-MurNAc-pentapeptide, the primary soluble precursor for peptidoglycan synthesis.[2][13] This precursor is then transferred to a lipid carrier in the cell membrane, forming Lipid I, and subsequently glycosylated to form Lipid II, which is then flipped to the periplasmic side for polymerization.[1][3]
Figure 1: Cytoplasmic steps of peptidoglycan precursor biosynthesis.
Mechanism of Action: The Role of D-Ala-D-Ala in Transpeptidation
The terminal D-Ala-D-Ala of the pentapeptide stem is the key substrate for the transpeptidation reaction. This reaction, catalyzed by penicillin-binding proteins (PBPs), cross-links adjacent glycan strands by forming a peptide bond between the penultimate D-alanine of one stem and a diamino acid on an adjacent stem.[14] During this process, the terminal D-alanine is cleaved and released.[6][13] This cross-linking is what imparts the essential strength and rigidity to the bacterial cell wall.
Targeting the D-Ala-D-Ala Pathway: Mechanisms of Antibiotic Action
The indispensable nature of D-Ala-D-Ala makes its biosynthetic pathway an excellent target for antibiotics. Two prominent examples are D-cycloserine and the glycopeptide class of antibiotics, including vancomycin (B549263).
D-Cycloserine: Inhibiting the Source
D-cycloserine is a structural analog of D-alanine.[8] Its mechanism of action involves the competitive inhibition of the two enzymes responsible for the synthesis of the D-Ala-D-Ala dipeptide:
-
Alanine Racemase (Alr): D-cycloserine binds to the PLP cofactor of Alr, preventing the conversion of L-alanine to D-alanine.[7]
-
D-Ala-D-Ala Ligase (Ddl): It also acts as a competitive inhibitor of Ddl, blocking the formation of the D-Ala-D-Ala dipeptide.[7][8][15]
By cutting off the supply of D-Ala-D-Ala, D-cycloserine effectively halts peptidoglycan synthesis, leading to a weakened cell wall and eventual cell lysis.[8]
Figure 2: Mechanism of action of D-Cycloserine.
Vancomycin: Capping the Terminus
Vancomycin, a large glycopeptide antibiotic, functions by a different mechanism. It does not interact with any bacterial enzymes. Instead, it binds with high affinity to the D-Ala-D-Ala terminus of the peptidoglycan precursors, including Lipid II.[7][16][17] This binding creates a bulky complex that sterically hinders the transglycosylase and transpeptidase enzymes (PBPs), thereby preventing the polymerization of the glycan chains and their subsequent cross-linking.[6][16][18]
The primary mechanism of high-level vancomycin resistance in bacteria like enterococci and staphylococci involves a fundamental alteration of the antibiotic's target.[16] Resistance is mediated by a cluster of van genes which reprogram the synthesis of the pentapeptide stem.[19] The key event is the substitution of the terminal D-alanine with D-lactate (D-Lac) or D-serine (D-Ser).[17] This change, from an amide bond (D-Ala-D-Ala) to an ester bond (D-Ala-D-Lac), results in the loss of a critical hydrogen bond with vancomycin, reducing its binding affinity by approximately 1,000-fold and rendering the antibiotic ineffective.[16][17][19]
Figure 3: Vancomycin action and resistance mechanism.
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and inhibitors of the D-Ala-D-Ala pathway.
Table 1: Kinetic Parameters of Key Enzymes
| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | Reference |
|---|---|---|---|---|---|
| D-Ala-D-Ala Ligase (DdlB) | Escherichia coli | D-Alanine | 0.5 | 13.5 | (Fan et al., 1994) |
| Alanine Racemase (Alr) | Geobacillus stearothermophilus | L-Alanine | 4.6 | 1200 | (Inagaki et al., 1986) |
| Alanine Racemase (Alr) | Geobacillus stearothermophilus | D-Alanine | 1.9 | 650 | (Inagaki et al., 1986) |
Table 2: Inhibition Constants (Ki) and MIC Values for Antibiotics
| Antibiotic | Target Enzyme | Organism | Ki (μM) | MIC (μg/mL) | Reference |
|---|---|---|---|---|---|
| D-Cycloserine | D-Ala-D-Ala Ligase (Ddl) | Mycobacterium tuberculosis | 20-100 | 5-20 | [15] |
| D-Cycloserine | Alanine Racemase (Alr) | Mycobacterium tuberculosis | 50-200 | - | [20] |
| Vancomycin | D-Ala-D-Ala Terminus | Staphylococcus aureus | - | 0.5-2 | (Clinical Ranges) |
| Vancomycin (Resistant) | D-Ala-D-Lac Terminus | Enterococcus faecium (VanA) | - | >64 |[17] |
Note: Km, kcat, and Ki values can vary significantly depending on experimental conditions (pH, temperature, buffer composition).
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the D-Ala-D-Ala pathway.
Assay for D-Ala-D-Ala Ligase (Ddl) Activity
This protocol describes a coupled spectrophotometric assay to measure the ATP-dependent synthesis of D-Ala-D-Ala. The production of ADP is coupled to the oxidation of NADH via pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH).
Materials:
-
Purified Ddl enzyme
-
Reaction Buffer: 100 mM HEPES pH 8.0, 50 mM KCl, 10 mM MgCl2
-
Substrates: D-alanine, ATP
-
Coupling Enzymes: Pyruvate kinase (PK), Lactate dehydrogenase (LDH)
-
Coupling Reagents: Phosphoenolpyruvate (PEP), NADH
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
800 µL of Reaction Buffer
-
100 µL of 1 M D-alanine
-
50 µL of 100 mM PEP
-
20 µL of 10 mM NADH
-
10 units of PK
-
15 units of LDH
-
Appropriate amount of purified Ddl enzyme
-
-
Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 20 µL of 100 mM ATP.
-
Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation (ε = 6220 M-1cm-1) is directly proportional to the rate of ADP production and thus Ddl activity.
-
Calculate the specific activity of the enzyme in units/mg, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ADP per minute.
Figure 4: Experimental workflow for a coupled Ddl activity assay.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This standard protocol is used to determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotic stock solution
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a bacterial inoculum by suspending colonies from an overnight culture plate in CAMHB to a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 x 108 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 105 CFU/mL in the wells.
-
Prepare serial two-fold dilutions of the antibiotic in CAMHB across the wells of a 96-well plate. Typically, 50 µL of broth is added to each well, and then 50 µL of the antibiotic stock is added to the first well and serially diluted.
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) compared to the positive control.
Conclusion
The D-alanyl-D-alanine dipeptide is a small but mighty component of the bacterial cell wall, playing an essential role in the final cross-linking step that ensures cellular integrity. Its synthesis and utilization represent a critical metabolic pathway that has been successfully exploited for antibiotic development. A thorough understanding of the enzymes that synthesize D-Ala-D-Ala, the structural role of the dipeptide itself, and the mechanisms of antibiotic inhibition and resistance is fundamental for the ongoing development of novel antimicrobial strategies to combat the growing threat of antibiotic-resistant bacteria. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to this critical field.
References
- 1. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of peptidoglycan | PPTX [slideshare.net]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. pharmacy180.com [pharmacy180.com]
- 8. nbinno.com [nbinno.com]
- 9. gosset.ai [gosset.ai]
- 10. d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. D-alanine—D-alanine ligase - Wikipedia [en.wikipedia.org]
- 12. Structure of d-alanine-d-alanine ligase from Thermus thermophilus HB8: cumulative conformational change and enzyme–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanical Genomic Studies Reveal the Role of d-Alanine Metabolism in Pseudomonas aeruginosa Cell Stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Metabolomics analysis identifies d-Alanine-d-Alanine ligase as the primary lethal target of d-Cycloserine in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Molecular mechanisms of vancomycin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 19. pnas.org [pnas.org]
- 20. d-Cycloserine destruction by alanine racemase and the limit of irreversible inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to H-Ala-d-Ala-OH for Research Professionals
An In-depth Resource for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability and Application of H-Ala-d-Ala-OH.
This technical guide provides a comprehensive overview of the dipeptide this compound, a critical reagent in bacteriology, antibiotic development, and biochemistry. This document details commercially available sources of this compound, its physicochemical properties, and its primary applications in research. Furthermore, it offers detailed experimental protocols and visual workflows to facilitate its use in the laboratory.
Introduction to this compound
This compound, also known as L-Alanyl-D-alanine, is a dipeptide of significant interest in biomedical research. Its primary importance lies in its role as a key structural component of the bacterial cell wall. Specifically, it forms the C-terminal dipeptide of the pentapeptide side chains of peptidoglycan, the major structural polymer of the bacterial cell wall. This unique structural feature makes it a crucial target for a class of antibiotics known as glycopeptides, most notably vancomycin.
In research settings, this compound serves as an essential tool for studying bacterial cell wall biosynthesis, screening for novel antibacterial agents, and investigating the mechanisms of antibiotic resistance. Its availability from commercial suppliers in high purity has enabled researchers to develop a variety of in vitro and cell-based assays to probe these fundamental biological processes.
Commercial Suppliers and Product Specifications
A variety of life science companies supply this compound for research purposes. The table below summarizes the offerings from several prominent suppliers, providing key quantitative data to aid in product selection.
| Supplier | Product Name | Catalog Number (Example) | Purity | Available Quantities |
| MedchemExpress | This compound | HY-W250715 | ≥98.21% (LCMS) | 10 mg, 50 mg, 100 mg |
| Chem-Impex | Ala-D-Ala-OH | 05823 | ≥97% (HPLC) | 250 mg, 1 g |
| Bachem | H-D-Ala-D-Ala-OH | Not specified | High Purity | Custom and catalog sizes |
| Cayman Chemical | D-Ala-D-Ala | 39648 | ≥98% | 250 mg, 500 mg, 1 g |
| Biosynth | Ala-D-Ala-OH | FA48629 | Not specified | Inquire for details |
Note: Product specifications, including purity and available quantities, are subject to change. Researchers should always consult the supplier's website and Certificate of Analysis for the most up-to-date information.
Key Research Applications and Experimental Protocols
This compound is a versatile tool employed in a range of experimental contexts. Below are detailed protocols for some of its most common applications.
Bacterial Cell Wall Biosynthesis Pathway
This compound is a fundamental building block in the synthesis of peptidoglycan. The following diagram illustrates the cytoplasmic stage of this essential pathway.
Vancomycin Binding and Inhibition of Peptidoglycan Synthesis
The terminal D-Ala-D-Ala moiety of the peptidoglycan precursor is the direct target of vancomycin. The antibiotic binds to this dipeptide, sterically hindering the subsequent transglycosylation and transpeptidation steps, thereby inhibiting cell wall synthesis and leading to bacterial cell death.
Experimental Protocol: In Vitro D-Ala-D-Ala Ligase (Ddl) Activity Assay
This assay measures the activity of D-Ala-D-Ala ligase, the enzyme responsible for synthesizing the D-Ala-D-Ala dipeptide.
Materials:
-
Purified D-Ala-D-Ala ligase (Ddl) enzyme
-
This compound (as a standard, if needed for product identification)
-
D-Alanine
-
ATP (Adenosine triphosphate)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 50 mM KCl)
-
Malachite Green Phosphate (B84403) Assay Kit (or similar phosphate detection reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer, a known concentration of D-Alanine, and ATP.
-
Prepare a control reaction without the Ddl enzyme.
-
Prepare a series of reactions with varying concentrations of a potential inhibitor if screening for new antibiotics.
-
-
Enzyme Addition:
-
Initiate the reaction by adding a specific amount of purified Ddl enzyme to each well.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
-
Reaction Quenching:
-
Stop the reaction by adding a quenching solution (e.g., EDTA or by heat inactivation).
-
-
Phosphate Detection:
-
Add the Malachite Green reagent to each well according to the manufacturer's instructions. This reagent will react with the inorganic phosphate (Pi) released from ATP hydrolysis during the ligation reaction.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (typically around 620-650 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the amount of phosphate produced by comparing the absorbance values to a standard curve of known phosphate concentrations. The enzyme activity can then be determined.
-
Conclusion
This compound is an indispensable reagent for researchers in the fields of microbiology, drug discovery, and biochemistry. Its commercial availability in high-purity formulations from various suppliers has greatly facilitated the study of bacterial cell wall biosynthesis and the development of novel antibiotics. The experimental protocols and workflows provided in this guide are intended to serve as a valuable resource for scientists utilizing this important dipeptide in their research endeavors. As our understanding of bacterial physiology and antibiotic resistance mechanisms continues to evolve, the utility of this compound as a research tool is certain to expand.
Unveiling the Cornerstone of Bacterial Defenses: A Historical and Technical Guide to the Discovery of D-Ala-D-Ala in Bacterial Cell Walls
For Immediate Release
A deep dive into the historical archives of microbiology reveals the fascinating story of the discovery of D-Alanyl-D-Alanine (D-Ala-D-Ala), a seemingly simple dipeptide that holds the key to the structural integrity of most bacteria and has become a primary target for some of our most potent antibiotics. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this pivotal discovery, detailing the key experiments, the brilliant minds behind them, and the enduring legacy of their findings.
The journey to understanding the bacterial cell wall was a multi-decade endeavor, moving from rudimentary compositional analysis to the intricate details of its molecular architecture. Before the 1950s, the chemical makeup of the bacterial cell wall was largely a mystery.[1] It was a series of groundbreaking discoveries in the mid-20th century that began to peel back the layers of this essential bacterial structure.
The Dawn of a New Era: Early Insights into Cell Wall Composition
In the early 1950s, initial chemical analyses of bacterial cell walls revealed the presence of unusual components not typically found in other biological systems. Among these were the amino sugars N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM), along with a small peptide chain. Crucially, these early studies also identified the presence of D-amino acids, including D-alanine and D-glutamic acid, which was a significant finding as proteins in most organisms are exclusively composed of L-amino acids.
A Pivotal Breakthrough: The Discovery of Park's Nucleotides
A monumental leap in understanding came from the work of James T. Park in the early 1950s. While studying the effects of penicillin on Staphylococcus aureus, Park observed the accumulation of novel uridine (B1682114) nucleotide-linked compounds within the bacteria. These compounds, which came to be known as "Park's nucleotides," were found to be precursors for cell wall synthesis. Analysis of these precursors was instrumental in elucidating the structure of the repeating unit of what we now know as peptidoglycan.
The most complete of these precursors, UDP-N-acetylmuramyl-pentapeptide, was found to contain L-alanine, D-glutamic acid, L-lysine (in the case of S. aureus), and, most importantly, two residues of D-alanine. This was the first strong indication that D-alanine existed in a specific and repeated arrangement within the cell wall structure.
Confirmation and Elucidation: The D-Ala-D-Ala Terminus
Subsequent research focused on deciphering the exact sequence and structure of this pentapeptide. Through a combination of meticulous chemical and enzymatic analyses, the terminal dipeptide was unequivocally identified as D-alanyl-D-alanine.
Key experimental evidence came from:
-
Partial Acid Hydrolysis: Researchers subjected isolated Park's nucleotides and purified bacterial cell walls to controlled acid hydrolysis. This process breaks the peptide bonds at different points, generating a mixture of smaller peptides.
-
Chromatographic Separation: The resulting peptide fragments were then separated using techniques like paper chromatography. By comparing the migration of the unknown fragments with synthetic standards, researchers could identify the individual components. A fragment corresponding to D-Ala-D-Ala was consistently identified.
-
Enzymatic Digestion: The use of specific enzymes, such as carboxypeptidases that cleave terminal amino acids, further confirmed the C-terminal position of the D-Ala-D-Ala dipeptide.
In 1964, the picture was further solidified by the work of F.C. Neuhaus and J.L. Lynch , who identified and characterized the enzyme responsible for synthesizing this crucial dipeptide: D-alanine:D-alanine ligase (Ddl) . Their research demonstrated the enzymatic joining of two D-alanine molecules, an essential step in the biosynthesis of the peptidoglycan precursor. This discovery not only confirmed the existence of the D-Ala-D-Ala moiety but also provided a specific enzymatic target for potential antibacterial agents.
Quantitative Analysis of D-Alanine in Bacterial Cell Walls
Early quantitative analyses of the amino acid composition of bacterial cell walls provided further evidence for the prevalence of D-alanine. These studies, often employing acid hydrolysis followed by chromatographic separation and quantification, consistently showed a high proportion of D-alanine relative to other amino acids.
| Bacterial Species | Molar Ratio of D-Alanine to Diaminopimelic Acid (or Lysine) | Reference |
| Escherichia coli | ~2:1 | (Strominger & Ghuysen, 1967) |
| Staphylococcus aureus | ~2:1 | (Tipper & Strominger, 1965) |
| Bacillus subtilis | ~2:1 | (Warth & Strominger, 1972) |
Experimental Protocols
The following sections provide a detailed look at the methodologies that were central to the discovery and characterization of D-Ala-D-Ala in bacterial cell walls.
Isolation of Peptidoglycan Precursors (Park's Nucleotides)
This protocol is based on the methods used by James T. Park in his pioneering work.
Objective: To isolate and accumulate UDP-N-acetylmuramyl-peptide precursors from penicillin-treated bacteria.
Materials:
-
Bacterial culture (e.g., Staphylococcus aureus)
-
Growth medium (e.g., Nutrient Broth)
-
Penicillin
-
Trichloroacetic acid (TCA), cold
-
Ether
-
Activated charcoal
-
Ammonium (B1175870) hydroxide
-
Paper chromatography apparatus
-
Solvent system for chromatography (e.g., isobutyric acid:1 M ammonia, 5:3 v/v)
-
UV lamp
Procedure:
-
Grow a culture of Staphylococcus aureus to the mid-logarithmic phase.
-
Add a sub-inhibitory concentration of penicillin to the culture and continue incubation for a short period.
-
Harvest the bacterial cells by centrifugation.
-
Extract the cells with cold 5% trichloroacetic acid to precipitate macromolecules.
-
Centrifuge to remove the precipitate. The supernatant contains the nucleotide precursors.
-
Neutralize the supernatant.
-
Adsorb the nucleotides onto activated charcoal.
-
Wash the charcoal with water to remove contaminants.
-
Elute the nucleotides from the charcoal with a mixture of ethanol and dilute ammonium hydroxide.
-
Concentrate the eluate.
-
Separate the accumulated nucleotides using paper chromatography.
-
Visualize the separated nucleotides under a UV lamp, as uridine-containing compounds absorb UV light.
-
Elute the specific nucleotide spots from the paper for further analysis.
Analysis of the Peptide Moiety by Acid Hydrolysis and Chromatography
This protocol outlines the general method used to determine the amino acid composition and sequence of the isolated peptidoglycan precursors.
Objective: To identify the constituent amino acids and peptide fragments of the UDP-MurNAc-pentapeptide.
Materials:
-
Isolated UDP-MurNAc-pentapeptide
-
6 N Hydrochloric acid (HCl)
-
Sealed glass tubes
-
Heating block or oven
-
Paper chromatography apparatus
-
Solvent systems for amino acid and peptide separation (e.g., n-butanol:acetic acid:water, 4:1:5 v/v/v)
-
Ninhydrin (B49086) spray reagent
-
Amino acid and dipeptide standards (including D-Ala and D-Ala-D-Ala)
Procedure:
-
Total Hydrolysis:
-
Place a sample of the isolated nucleotide in a glass tube with 6 N HCl.
-
Seal the tube under vacuum.
-
Heat at 110°C for 24 hours to completely hydrolyze all peptide bonds.
-
Remove the HCl by evaporation.
-
Dissolve the residue in a small amount of water.
-
Spot the hydrolysate onto chromatography paper alongside amino acid standards.
-
Develop the chromatogram using an appropriate solvent system.
-
Spray the dried chromatogram with ninhydrin and heat to visualize the amino acids.
-
Identify the amino acids present in the sample by comparing their positions to the standards.
-
-
Partial Hydrolysis:
-
Place a sample of the isolated nucleotide in a glass tube with 6 N HCl.
-
Seal the tube.
-
Heat at 100°C for a shorter duration (e.g., 10-30 minutes) to achieve partial cleavage of peptide bonds.
-
Neutralize the hydrolysate.
-
Spot the mixture of peptide fragments onto chromatography paper alongside dipeptide and tripeptide standards (including D-Ala-D-Ala).
-
Develop and visualize the chromatogram as described above.
-
Identify the peptide fragments by comparing their migration with the standards. The presence of a spot corresponding to D-Ala-D-Ala is indicative of this dipeptide in the original structure.
-
Enzymatic Synthesis of D-Alanyl-D-Alanine
This protocol is based on the work of Neuhaus and Lynch for the assay of D-alanine:D-alanine ligase.
Objective: To demonstrate the enzymatic synthesis of D-Ala-D-Ala from D-alanine.
Materials:
-
Bacterial cell extract containing D-alanine:D-alanine ligase (e.g., from Streptococcus faecalis)
-
D-alanine
-
ATP (Adenosine triphosphate)
-
Magnesium chloride (MgCl₂)
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
Hydroxylamine (B1172632) solution
-
Ferric chloride reagent
-
Trichloroacetic acid (TCA)
Procedure:
-
Prepare a reaction mixture containing buffer, MgCl₂, ATP, and D-alanine.
-
Initiate the reaction by adding the bacterial cell extract.
-
Incubate the mixture at an optimal temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by adding TCA to precipitate the protein.
-
Centrifuge to remove the precipitated protein.
-
To detect the formation of an activated D-alanyl intermediate (D-alanyl-AMP), add hydroxylamine to a parallel reaction mixture. This will form D-alanyl hydroxamate.
-
Add ferric chloride reagent to the supernatant. The formation of a colored complex indicates the presence of the hydroxamate, and thus the activation of D-alanine by the enzyme.
-
To directly detect D-Ala-D-Ala formation, the reaction products can be separated and identified using paper chromatography as described in the previous protocol.
Visualizing the Discovery and its Context
The following diagrams illustrate the key pathways and experimental workflows described in this guide.
Caption: Biosynthesis of Park's Nucleotide.
References
The Synthesis of H-Ala-d-Ala-OH: A Technical Guide to the Core Enzymatic Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide H-Ala-d-Ala-OH, more specifically referred to as D-alanyl-D-alanine, is a critical precursor in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. The integrity of this peptidoglycan layer is paramount for bacterial survival, making the enzymes involved in its synthesis prime targets for the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the key enzymes in the D-alanyl-D-alanine synthesis pathway, focusing on their biochemical properties, kinetic parameters, and the experimental methodologies used for their characterization.
The Core Enzymatic Cascade: From L-Alanine to D-Alanyl-D-Alanine
The synthesis of D-alanyl-D-alanine is a two-step enzymatic process primarily involving two key enzymes: Alanine (B10760859) Racemase (Alr) and D-alanine-D-alanine ligase (Ddl).
1. Alanine Racemase (Alr): The pathway begins with the conversion of the readily available L-alanine to its stereoisomer, D-alanine. This crucial racemization reaction is catalyzed by Alanine Racemase, a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[1][2]
2. D-alanine-D-alanine ligase (Ddl): The subsequent and final step is the ATP-dependent ligation of two D-alanine molecules to form the dipeptide D-alanyl-D-alanine. This reaction is catalyzed by D-alanine-D-alanine ligase, a member of the ATP-grasp superfamily of enzymes.[3][4] The formation of this dipeptide is a vital step in providing the necessary building blocks for the pentapeptide chains of peptidoglycan.[5]
Key Enzymes and Their Quantitative Data
A comprehensive understanding of the kinetic parameters of Alr and Ddl is essential for inhibitor design and the development of in vitro synthesis systems. The following tables summarize the key kinetic data for these enzymes from various bacterial sources.
Table 1: Kinetic Parameters of Alanine Racemase (Alr)
| Bacterial Source | Substrate | Km (mM) | Vmax (units/mg) | kcat (s-1) | Optimal pH | Optimal Temperature (°C) |
| Streptococcus iniae | L-Alanine | 33.11 | 2426 | - | 9.5 | 35 |
| Streptococcus iniae | D-Alanine | 14.36 | 963.6 | - | 9.5 | 35 |
| Clostridium perfringens | L-Alanine | 19.1 | - | 17.2 | 8.0 | 40 |
| Clostridium perfringens | D-Alanine | 10.5 | - | 8.7 | 8.0 | 40 |
Table 2: Kinetic Parameters of D-alanine-D-alanine ligase (Ddl)
| Bacterial Source | Substrate | Km (μM) | kcat (s-1) | Optimal pH | Optimal Temperature (°C) |
| Thermus thermophilus | ATP | 16.2 | - | - | - |
| Thermus thermophilus | D-Ala1 | 1250 | - | - | - |
| Thermus thermophilus | D-Ala2 | 4020 | - | - | - |
| Thermotoga maritima | D-Alanine | - | 5.5 (μmol/min/mg) | - | 80 |
| Escherichia coli | D-Alanine | - | 12.3-31 (μmol/min/mg) | - | 37 |
| Salmonella typhimurium | D-Alanine | - | 16.4 (μmol/min/mg) | - | - |
Substrate Specificity of D-alanine-D-alanine ligase (Ddl)
While D-alanine is the primary substrate for Ddl, some homologues of the enzyme exhibit broader substrate specificity, a feature that has implications for both antibiotic resistance and the enzymatic synthesis of novel dipeptides.
Table 3: Substrate Specificity of D-alanine-D-alanine ligase from Thermotoga maritima
| Substrate | Relative Activity (%) at 37°C | Relative Activity (%) at 60°C |
| D-Alanine | 100 | 100 |
| D-Serine | 33 | 60 |
| D-Threonine | 24 | 43 |
| D-Cysteine | 55 | - |
| Glycine | 27 | 49 |
| Other D-amino acids | Low to negligible | Detected for 15 D-amino acids |
Data adapted from Sato et al., 2006.[6][7]
Experimental Protocols
Purification of Recombinant D-alanine-D-alanine ligase (Ddl)
This protocol describes a general method for the purification of His-tagged Ddl from an E. coli expression system.
a. Gene Cloning and Expression:
-
The ddl gene is amplified by PCR and cloned into a suitable expression vector (e.g., pET series) containing an N- or C-terminal polyhistidine tag.
-
The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic.
-
The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.
-
The culture is further incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.
b. Cell Lysis and Clarification:
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and a protease inhibitor cocktail).
-
Cells are lysed by sonication on ice.
-
The lysate is clarified by centrifugation to remove cell debris.
c. Affinity Chromatography:
-
The clarified supernatant is loaded onto a Ni-NTA (nickel-nitrilotriacetic acid) affinity column pre-equilibrated with the lysis buffer.
-
The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.
-
The His-tagged Ddl is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
d. Protein Dialysis and Storage:
-
The eluted fractions containing the purified Ddl are pooled and dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl) to remove imidazole.
-
The purity of the protein is assessed by SDS-PAGE.
-
The purified protein can be stored at -80°C.
D-alanine-D-alanine ligase (Ddl) Activity Assay (Phosphate Detection Method)
This continuous spectrophotometric assay measures the Ddl activity by quantifying the inorganic phosphate (B84403) (Pi) released from the ATP hydrolysis reaction.
a. Reagents:
-
Assay Buffer: 50 mM HEPES or Tris-HCl buffer, pH 7.5, containing 10 mM MgCl2 and 100 mM KCl.
-
Substrates: D-alanine and ATP solutions prepared in the assay buffer.
-
Purified Ddl enzyme.
-
Phosphate detection reagent (e.g., Malachite Green-based reagent).
b. Assay Procedure:
-
The assay is typically performed in a 96-well or 384-well plate format.
-
A reaction mixture is prepared containing the assay buffer, varying concentrations of D-alanine, and a fixed concentration of ATP.
-
The reaction is initiated by the addition of the purified Ddl enzyme.
-
The reaction mixture is incubated at the optimal temperature for the enzyme (e.g., 37°C for E. coli Ddl).
-
At specific time points, or at the end of the incubation period, the reaction is stopped (e.g., by adding a quenching solution).
-
The phosphate detection reagent is added to the reaction mixture.
-
After a short incubation period for color development, the absorbance is measured at the appropriate wavelength (e.g., ~650 nm for Malachite Green).[8]
c. Data Analysis:
-
A standard curve is generated using known concentrations of inorganic phosphate.
-
The amount of Pi produced in the enzymatic reaction is determined from the standard curve.
-
The initial reaction velocities are calculated and used to determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Alanine Racemase (Alr) Activity Assay (HPLC-based Method)
This assay measures the conversion of L-alanine to D-alanine or vice versa.
a. Reagents:
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.4.
-
Substrate: L-alanine or D-alanine solution.
-
Purified Alr enzyme.
-
Derivatizing agent: e.g., 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent).[9][10]
-
Quenching solution: e.g., 2 M HCl.
-
Neutralizing solution: e.g., 2 M NaOH.
b. Assay Procedure:
-
The reaction is initiated by adding the purified Alr enzyme to a solution containing the substrate in the assay buffer.
-
The reaction is incubated at the optimal temperature.
-
The reaction is quenched at specific time points by the addition of HCl.
-
The solution is neutralized with NaOH.
-
The amino acid enantiomers in the quenched reaction mixture are derivatized with Marfey's reagent.
-
The derivatized amino acids are separated and quantified by reverse-phase HPLC with UV detection.
c. Data Analysis:
-
The peak areas corresponding to the L- and D-alanine derivatives are integrated.
-
The amount of product formed is calculated.
-
The initial reaction velocities are used to determine the kinetic parameters.
Visualizing the Pathway and Workflows
Caption: The enzymatic pathway for this compound synthesis.
Caption: A typical workflow for a Ddl activity assay.
Conclusion
The synthesis of D-alanyl-D-alanine is a fundamental process in bacterial physiology and represents a well-validated target for antibacterial drug discovery. A thorough understanding of the key enzymes, Alanine Racemase and D-alanine-D-alanine ligase, their kinetic properties, and the methodologies for their study is crucial for researchers in the fields of microbiology, biochemistry, and drug development. This guide provides a consolidated resource of quantitative data and experimental protocols to facilitate further research and development in this critical area.
References
- 1. Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural features and kinetic characterization of alanine racemase from Bacillus pseudofirmus OF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-alanine—D-alanine ligase - Wikipedia [en.wikipedia.org]
- 4. d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of d-alanine-d-alanine ligase from Thermus thermophilus HB8: cumulative conformational change and enzyme–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Substrate specificity of thermostable D-alanine-D-alanine ligase from Thermotoga maritima ATCC 43589 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bacterial D-Ala-D-Ala ligase assay kits [profoldin.com]
- 9. Amino Acid Racemase Enzyme Assays [bio-protocol.org]
- 10. Amino Acid Racemase Enzyme Assays [en.bio-protocol.org]
Methodological & Application
Application Notes: Solid-Phase Synthesis of H-Ala-d-Ala-OH
Introduction
Solid-phase peptide synthesis (SPPS) is the method of choice for the chemical synthesis of peptides. It offers significant advantages over solution-phase synthesis, including ease of purification and the ability to automate the process. These application notes provide a detailed protocol for the manual solid-phase synthesis of the dipeptide H-Ala-d-Ala-OH using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This protocol is intended for researchers, scientists, and drug development professionals familiar with basic laboratory techniques. The synthesis will be carried out on a 2-chlorotrityl chloride resin, which allows for the cleavage of the peptide under mild acidic conditions, yielding a C-terminal carboxylic acid and minimizing side reactions like diketopiperazine formation.[1]
Principle of the Method
The synthesis begins with the attachment of the C-terminal amino acid, Fmoc-D-Ala-OH, to a 2-chlorotrityl chloride resin. The synthesis then proceeds in the C- to N-terminal direction. The temporary Fmoc protecting group on the α-amino group is removed with a mild base (piperidine). The next amino acid, Fmoc-Ala-OH, is then coupled to the free amine of the resin-bound D-alanine. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. Finally, the dipeptide is cleaved from the resin, and the N-terminal Fmoc group is removed to yield the final product, this compound.
Experimental Protocols
Materials and Reagents
-
2-Chlorotrityl chloride resin (100-200 mesh, substitution ~1.0-1.6 mmol/g)
-
Fmoc-D-Ala-OH
-
Fmoc-Ala-OH
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), synthesis grade
-
N,N-Dimethylformamide (DMF), synthesis grade
-
Piperidine (B6355638), synthesis grade
-
Methanol (B129727) (MeOH), synthesis grade
-
Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
DDI Water (H₂O)
-
Diethyl ether (cold)
-
Solid-phase synthesis vessel with a sintered glass filter
-
Shaker or rocker
Protocol 1: Loading of the First Amino Acid (Fmoc-D-Ala-OH) onto 2-Chlorotrityl Chloride Resin
-
Resin Swelling: Place 1.0 g of 2-chlorotrityl chloride resin in a 20 mL solid-phase synthesis vessel. Add 10 mL of DCM and allow the resin to swell for 30 minutes with gentle agitation.
-
Amino Acid Preparation: In a separate flask, dissolve Fmoc-D-Ala-OH (0.8-1.5 equivalents relative to resin substitution) in DCM (approx. 5 mL/g of resin). Add DIPEA (2.0 equivalents relative to Fmoc-D-Ala-OH).
-
Loading: Drain the DCM from the swollen resin. Add the Fmoc-D-Ala-OH/DIPEA solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add 1 mL of methanol to the reaction vessel and agitate for 30 minutes.
-
Washing: Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL). Dry the resin under vacuum.
Protocol 2: Synthesis of the Dipeptide (Fmoc-Ala-d-Ala-Resin)
-
Fmoc Deprotection:
-
Swell the Fmoc-D-Ala-resin in 10 mL of DMF for 30 minutes.
-
Drain the DMF and add a 20% solution of piperidine in DMF (10 mL). Agitate for 5 minutes.
-
Drain the solution and add a fresh 10 mL of 20% piperidine in DMF. Agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to ensure complete removal of piperidine.
-
-
Coupling of the Second Amino Acid (Fmoc-Ala-OH):
-
In a separate flask, pre-activate Fmoc-Ala-OH (3.0 equivalents relative to the initial resin loading) by dissolving it with HOBt (3.0 equivalents) in a minimal amount of DMF. Add DIC (3.0 equivalents) and allow the mixture to react for 5-10 minutes.
-
Swell the deprotected H-D-Ala-resin in 10 mL of DMF. Drain the DMF.
-
Add the activated Fmoc-Ala-OH solution to the resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: To check for completion of the coupling reaction, a Kaiser test can be performed on a small sample of the resin beads. A negative test (beads remain colorless or yellow) indicates a complete reaction.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
-
Final Fmoc Deprotection:
-
Swell the Fmoc-Ala-d-Ala-resin in 10 mL of DMF for 30 minutes.
-
Perform the two-step piperidine deprotection as described in step 1 of this protocol.
-
Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
Dry the H-Ala-d-Ala-resin under vacuum for several hours or overnight.
-
Protocol 3: Cleavage and Isolation of this compound
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Cleavage: Add the cleavage cocktail (10 mL per gram of resin) to the dried H-Ala-d-Ala-resin. Agitate the mixture at room temperature for 1.5-2 hours.
-
Product Collection: Filter the cleavage solution from the resin beads into a clean flask. Wash the resin beads with an additional 2-3 mL of fresh TFA and combine the filtrates.
-
Precipitation: Slowly add the TFA filtrate to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether. A white precipitate of the dipeptide should form.
-
Isolation and Washing: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet by resuspending it in cold diethyl ether and centrifuging again. Repeat this washing step two more times to remove residual TFA and scavengers.
-
Drying: After the final wash, decant the ether and dry the peptide pellet under a stream of nitrogen, followed by drying under high vacuum to yield the final product, this compound.
Data Presentation
Table 1: Summary of Materials and Expected Results for the Synthesis of this compound
| Parameter | Value/Description | Notes |
| Starting Resin | 2-Chlorotrityl chloride | Substitution: ~1.0-1.6 mmol/g |
| First Amino Acid | Fmoc-D-Ala-OH | C-terminal residue |
| Second Amino Acid | Fmoc-Ala-OH | N-terminal residue |
| Coupling Reagents | DIC/HOBt | Used to activate the carboxyl group of the incoming amino acid. HOBt helps to suppress racemization.[2] |
| Fmoc Deprotection Reagent | 20% Piperidine in DMF | Standard reagent for removing the Fmoc protecting group. |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | Strong acid to cleave the peptide from the resin. TIS acts as a scavenger. |
| Expected Yield | 85-95% (crude) | Yields for dipeptide synthesis are typically high. The final yield will depend on purification. |
| Expected Purity (Crude) | >90% | Purity can be assessed by HPLC. |
| Expected Purity (Post-Purification) | >98% | Purification can be achieved by reverse-phase HPLC if necessary. |
| Final Product | This compound | A white solid. |
Visualization
Figure 1: Workflow for the solid-phase synthesis of this compound.
References
Application Notes and Protocols for the Enzymatic Synthesis of D-Alanyl-D-Alanine (H-D-Ala-D-Ala-OH) using D-Ala-D-Ala Ligase
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Alanyl-D-alanine (D-Ala-D-Ala) is a crucial component in the biosynthesis of peptidoglycan, an essential polymer that forms the bacterial cell wall.[1][2][3] The formation of this dipeptide is catalyzed by the ATP-dependent enzyme D-Ala-D-Ala ligase (Ddl, EC 6.3.2.4).[2][4] This enzyme facilitates the creation of a peptide bond between two D-alanine molecules, a critical step for the subsequent cross-linking of peptidoglycan chains.[1][5][6] Due to its vital role in bacterial survival, D-Ala-D-Ala ligase is a well-established target for the development of novel antibiotics.[2][5] Beyond its biological significance, the enzymatic synthesis of D-Ala-D-Ala offers a stereospecific and efficient alternative to chemical synthesis methods for producing this important dipeptide for various research applications.
These application notes provide a detailed protocol for the enzymatic synthesis of D-Ala-D-Ala-OH using D-Ala-D-Ala ligase, along with methods for purification and analysis of the product.
Principle of the Reaction
The synthesis of D-Ala-D-Ala by D-Ala-D-Ala ligase is an ATP-dependent reaction that proceeds in two main steps. First, one molecule of D-alanine is activated by ATP to form a D-alanyl-phosphate intermediate. Subsequently, a second molecule of D-alanine acts as a nucleophile, attacking the intermediate to form the dipeptide and release inorganic phosphate (B84403) (Pi) and ADP.[5][7] The overall reaction is as follows:
2 D-Alanine + ATP <-> D-Alanyl-D-Alanine + ADP + Pi
Quantitative Data Summary
The kinetic parameters of D-Ala-D-Ala ligase can vary depending on the source organism and experimental conditions. Below is a summary of reported kinetic constants for D-Ala-D-Ala ligase from different bacterial sources.
| Enzyme Source | Substrate | Km | Vmax / kcat | Reference |
| Thermus thermophilus HB8 | ATP | 23.0 ± 3.7 µM | 1.90 ± 0.1 s-1 (kcat) | [5] |
| Thermotoga maritima ATCC 43589 | D-Alanine | - | 5.5 µmol/min/mg | [1] |
| Escherichia coli | D-Alanine | - | 12.3 or 31 µmol/min/mg | [1] |
| Salmonella typhimurium | D-Alanine | - | 16.4 µmol/min/mg | [1] |
Note on Substrate Specificity: D-Ala-D-Ala ligases are highly specific for D-amino acids. While some homologs from different species may exhibit broader specificity towards other D-amino acids such as D-serine and D-cysteine, they do not utilize L-alanine as a substrate.[1] Therefore, the synthesis of L-Ala-D-Ala using this enzyme is not feasible.
Experimental Protocols
Materials and Reagents
-
D-Ala-D-Ala ligase (recombinant or purified)
-
D-Alanine
-
Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt
-
Magnesium sulfate (B86663) (MgSO₄) or Manganese chloride (MnCl₂)
-
Potassium chloride (KCl)
-
HEPES buffer (or Tris-HCl)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Syringe filters (0.22 µm)
-
C18 solid-phase extraction (SPE) cartridges or preparative reverse-phase HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
Protocol for Enzymatic Synthesis of D-Ala-D-Ala-OH
This protocol is a general guideline and may require optimization depending on the specific activity of the D-Ala-D-Ala ligase preparation.
-
Reaction Mixture Preparation:
-
In a suitable reaction vessel, prepare the reaction mixture with the following final concentrations:
-
100 mM HEPES buffer, pH 7.5
-
50 mM D-Alanine
-
10 mM ATP
-
20 mM MgSO₄
-
10 mM KCl
-
-
Adjust the final volume with ultrapure water.
-
-
Enzyme Addition and Incubation:
-
Add D-Ala-D-Ala ligase to the reaction mixture to a final concentration of 0.1-0.5 mg/mL. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction mixture at 37°C (or the optimal temperature for the specific enzyme) for 2-4 hours with gentle agitation.
-
-
Reaction Monitoring (Optional):
-
The progress of the reaction can be monitored by measuring the depletion of ATP or the formation of ADP and inorganic phosphate using commercially available assay kits.[3]
-
Alternatively, small aliquots can be taken at different time points, the reaction stopped by adding an equal volume of 1 M HCl, and the samples analyzed by HPLC.
-
-
Reaction Termination:
-
To stop the reaction, heat the mixture at 95°C for 5 minutes to denature the enzyme.
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the denatured protein.
-
Carefully collect the supernatant containing the product.
-
Protocol for Purification of D-Ala-D-Ala-OH
The purification of the dipeptide from the reaction mixture can be achieved using solid-phase extraction or preparative HPLC.
A. Solid-Phase Extraction (SPE) using a C18 cartridge:
-
Cartridge Equilibration:
-
Equilibrate a C18 SPE cartridge by washing with one column volume of acetonitrile followed by two column volumes of ultrapure water.
-
-
Sample Loading:
-
Load the supernatant from the terminated reaction onto the equilibrated cartridge.
-
-
Washing:
-
Wash the cartridge with two column volumes of ultrapure water to remove unreacted D-alanine, ATP, ADP, and salts.
-
-
Elution:
-
Elute the D-Ala-D-Ala dipeptide with a suitable concentration of acetonitrile in water (e.g., 10-30%). The optimal elution conditions may need to be determined by testing different acetonitrile concentrations.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the eluted fractions under vacuum to obtain the purified dipeptide.
-
B. Preparative Reverse-Phase HPLC:
For higher purity, preparative reverse-phase HPLC can be employed.
-
Column: A preparative C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient of increasing Mobile Phase B (e.g., 0-30% B over 30 minutes) is typically effective for separating the dipeptide from the more polar starting materials.
-
Detection: UV detection at 210-220 nm.
-
Fraction Collection and Lyophilization: Collect the fractions corresponding to the D-Ala-D-Ala peak and lyophilize to obtain the purified product.
Protocol for HPLC Analysis of D-Ala-D-Ala-OH
The purity and quantity of the synthesized D-Ala-D-Ala can be determined by analytical reverse-phase HPLC.
-
Column: An analytical C18 column (e.g., 4.6 x 250 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 0% to 30% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 214 nm.
-
Quantification: The concentration of D-Ala-D-Ala can be determined by comparing the peak area to a standard curve prepared with a known concentration of a D-Ala-D-Ala standard.
Visualizations
Caption: Workflow for the enzymatic synthesis of D-Ala-D-Ala-OH.
Caption: Catalytic cycle of D-Ala-D-Ala ligase (Ddl).
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. D-alanine—D-alanine ligase - Wikipedia [en.wikipedia.org]
- 5. Structure of d-alanine-d-alanine ligase from Thermus thermophilus HB8: cumulative conformational change and enzyme–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Synthetic H-Ala-d-Ala-OH by HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the purification of the synthetic dipeptide H-Ala-d-Ala-OH using preparative High-Performance Liquid Chromatography (HPLC). The protocols outlined below are designed to yield a high-purity product suitable for a range of research and development applications.
Introduction
The dipeptide this compound is a crucial building block in various biochemical and pharmaceutical research areas, including the study of bacterial cell wall synthesis and the development of novel antibiotics. Following solid-phase peptide synthesis (SPPS), the crude product contains the target dipeptide along with impurities such as truncated sequences, deletion sequences, and by-products from the cleavage of protecting groups. Reverse-phase HPLC (RP-HPLC) is the standard and most effective method for purifying such small peptides, offering high resolution and recovery.[1][2] This method separates molecules based on their hydrophobicity, allowing for the isolation of the desired peptide from closely related impurities.[1]
This application note details the analytical and preparative RP-HPLC methods for the successful purification of this compound, typically achieving a purity of ≥98%.[3]
Experimental Protocols
A systematic approach involving an initial analytical-scale separation to optimize conditions, followed by a scale-up to preparative chromatography, is recommended for efficient purification.
Materials and Equipment
| Category | Item | Specifications |
| Instrumentation | HPLC System | Quaternary pump, autosampler, UV/Vis or PDA detector, fraction collector |
| Analytical HPLC Column | C18 reverse-phase, 5 µm particle size, 4.6 x 250 mm | |
| Preparative HPLC Column | C18 reverse-phase, 10 µm particle size, 21.2 x 250 mm | |
| Mass Spectrometer | Electrospray Ionization (ESI) | |
| NMR Spectrometer | 400 MHz or higher | |
| Lyophilizer (Freeze-Dryer) | ||
| Chemicals & Solvents | Water (H₂O) | HPLC grade or ultrapure |
| Acetonitrile (ACN) | HPLC grade | |
| Trifluoroacetic Acid (TFA) | HPLC grade | |
| Crude this compound | Synthesized via SPPS |
Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in Water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.
Note: Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration before use.
Protocol 1: Analytical HPLC Method Development
The initial step is to develop an analytical method to determine the retention time of this compound and to resolve it from impurities in the crude mixture.
| Parameter | Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | Standard for peptide analysis, providing good resolution. |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent to improve peak shape.[2] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier for eluting peptides.[2] |
| Gradient | 5% to 30% B over 25 minutes | A shallow gradient is suitable for separating small, hydrophilic peptides. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection Wavelength | 214 nm and 280 nm | Peptide bonds absorb strongly around 214 nm. 280 nm is used to detect aromatic impurities. |
| Column Temperature | Ambient (~25 °C) | Sufficient for robust separation. |
| Injection Volume | 10-20 µL | Dependent on sample concentration. |
| Sample Preparation | Dissolve crude peptide in Mobile Phase A at a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter. | Ensures sample is free of particulates and is soluble in the initial mobile phase conditions. |
Protocol 2: Preparative HPLC Scale-Up
Once the analytical method is established, the purification can be scaled up to a preparative column. The gradient and flow rate are adjusted to accommodate the larger column dimensions.
| Parameter | Condition | Rationale |
| Column | C18, 10 µm, 21.2 x 250 mm | Larger column for higher sample loading.[4] |
| Mobile Phase A | 0.1% TFA in Water | Consistent with the analytical method. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Consistent with the analytical method. |
| Gradient | 5% to 30% B over 40 minutes | Gradient time is extended to maintain resolution on the larger column. |
| Flow Rate | 18.0 mL/min | Scaled up from the analytical flow rate for the larger column diameter.[4] |
| Detection Wavelength | 214 nm | Primary wavelength for detecting the peptide during fraction collection. |
| Column Temperature | Ambient (~25 °C) | Consistent with the analytical method. |
| Injection Volume | 1-5 mL | Dependent on sample concentration and column loading capacity. |
| Sample Preparation | Dissolve crude peptide in a minimal amount of Mobile Phase A or a mixture of water and acetonitrile. Ensure complete dissolution. The concentration can be significantly higher than for the analytical run. | To load a sufficient amount of crude material for purification. |
Fraction Collection and Analysis
-
Begin collecting fractions as the main peak corresponding to this compound starts to elute.
-
Collect fractions across the entire peak profile.
-
Analyze the purity of each collected fraction using the optimized analytical HPLC method (Protocol 1).
-
Pool all fractions that show a purity level of ≥98% (or the desired purity).
Post-Purification Processing
-
Freeze the pooled fractions at -80 °C until completely solid.
-
Lyophilize the frozen solution under high vacuum until all the solvent is removed. This will yield the purified peptide as a white, fluffy powder.
-
Store the lyophilized peptide at -20 °C or lower to ensure stability.[5]
Expected Results and Characterization
The purification process is expected to yield this compound with a purity of ≥98% as determined by analytical RP-HPLC. The identity and purity of the final product should be confirmed by mass spectrometry and NMR spectroscopy.
HPLC Analysis
The analytical HPLC of the purified product should show a single major peak at the expected retention time.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the purified dipeptide.
| Parameter | Expected Value |
| Molecular Formula | C₆H₁₂N₂O₃ |
| Molecular Weight | 160.17 g/mol |
| Expected Ion (ESI+) | [M+H]⁺ = 161.09 m/z |
NMR Spectroscopy
¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of this compound. The spectra should be consistent with the expected chemical shifts and coupling constants for the alanine (B10760859) and d-alanine (B559566) residues.
Visualized Workflows
The following diagrams illustrate the logical flow of the purification and analysis process.
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationship from synthesis to purified product.
References
- 1. pharmtech.com [pharmtech.com]
- 2. peptide.com [peptide.com]
- 3. chemimpex.com [chemimpex.com]
- 4. View of Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique | Journal of Advances in Science and Technology [ignited.in]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes: Utilizing H-Ala-D-Ala-OH for Transpeptidase Activity and Inhibition Assays
Introduction
Bacterial transpeptidases, also known as Penicillin-Binding Proteins (PBPs), are essential enzymes that catalyze the final step of peptidoglycan synthesis—the cross-linking of peptide side chains.[1] This process is critical for maintaining the structural integrity of the bacterial cell wall.[2] Consequently, PBPs are the primary targets for β-lactam antibiotics, such as penicillins and cephalosporins.[3] These antibiotics act as covalent inhibitors by acylating a catalytically essential serine residue in the PBP active site, which disrupts cell wall synthesis and leads to cell lysis.[4][5] The rise of antibiotic resistance necessitates robust and reliable methods for studying PBP activity and screening for new inhibitors.[2]
Principle of the Assay
The dipeptide H-Ala-D-Ala-OH serves as a minimalist substrate analog for the natural D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the nascent peptidoglycan chain.[6][7] The transpeptidase enzyme recognizes this motif, cleaves the terminal D-Ala, and forms a transient acyl-enzyme intermediate.[8] This intermediate can then react with an acceptor molecule (transpeptidation) or water (carboxypeptidation). By using this compound, researchers can measure the intrinsic activity of the transpeptidase domain.
The assay can be adapted to screen for inhibitors. A potential inhibitor, such as a β-lactam antibiotic, competes with the this compound substrate for the enzyme's active site.[4] Effective inhibitors will form a stable, inactive acyl-enzyme complex, thereby reducing or preventing the processing of the substrate.[9] The activity can be monitored using various detection methods, including HPLC, mass spectrometry, or continuous spectrophotometric assays that detect the release of D-alanine.
Applications
-
Enzyme Kinetics: Determination of kinetic parameters such as Km, Vmax, and kcat for purified transpeptidases.
-
Drug Discovery: High-throughput screening of compound libraries to identify novel PBP inhibitors.
-
Structure-Activity Relationship (SAR) Studies: Evaluating the potency of antibiotic analogs to guide medicinal chemistry efforts.
-
Resistance Mechanism Studies: Characterizing mutations in PBPs that confer resistance by altering substrate or inhibitor binding.[10]
Protocols: Transpeptidase Assay Using this compound
This section provides a generalized protocol for a discontinuous transpeptidase assay monitored by High-Performance Liquid Chromatography (HPLC). This method allows for the direct quantification of the substrate (this compound) and the product (H-Ala-OH).
Protocol 1: Discontinuous HPLC-Based Transpeptidase Assay
1. Materials and Reagents
-
Purified transpeptidase (PBP) enzyme
-
This compound dipeptide substrate
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl)
-
Quenching Solution (e.g., 10% Trichloroacetic acid (TCA) or 1% Formic Acid)
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
2. Experimental Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mM) in the Assay Buffer.
-
Dilute the purified transpeptidase enzyme to the desired working concentration (e.g., 1-10 µM) in ice-cold Assay Buffer. Keep the enzyme on ice.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the Assay Buffer and this compound substrate to the desired final concentration. For kinetic studies, this will be a range of concentrations (e.g., 0.5 mM to 20 mM).
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the transpeptidase enzyme to the pre-warmed substrate mixture. The final reaction volume is typically 50-100 µL.
-
-
Incubation:
-
Incubate the reaction for a specific time period (e.g., 15-60 minutes), ensuring the reaction is within the linear range of product formation.
-
-
Quenching the Reaction:
-
Stop the reaction by adding an equal volume of Quenching Solution (e.g., 10% TCA).
-
Centrifuge the quenched reaction mixture at high speed (e.g., >13,000 x g) for 10 minutes to pellet the precipitated enzyme.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject a suitable volume (e.g., 10-20 µL) onto the C18 column.
-
Elute the substrate and product using a gradient of Mobile Phase B (e.g., 0% to 30% over 15 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm).
-
-
Data Analysis:
-
Quantify the peak areas corresponding to the substrate (this compound) and the product (H-Ala-OH).
-
Calculate the rate of reaction based on the amount of product formed over time. For inhibitor studies, calculate the percent inhibition relative to a no-inhibitor control.
-
Data Presentation
Quantitative data from these assays should be summarized for clarity.
| Parameter | Typical Value/Range | Notes |
| Enzyme Concentration | 1 - 10 µM | Dependent on enzyme purity and specific activity. |
| Substrate Concentration | 0.5 - 20 mM | A range is used to determine kinetic parameters like Km. |
| Assay Buffer | 50 mM HEPES, pH 7.5 | Buffer conditions may need optimization for specific enzymes. |
| Incubation Temperature | 37 °C | Should be optimized for enzyme stability and activity. |
| Incubation Time | 15 - 60 min | Must be within the linear range of the reaction. |
| Quenching Agent | 10% TCA / 1% Formic Acid | Effectively stops the enzymatic reaction. |
Visualizations
Mechanism of Transpeptidation and Inhibition
The following diagram illustrates the catalytic cycle of a transpeptidase enzyme with its substrate and how a β-lactam antibiotic inhibits this process.
Caption: Transpeptidase mechanism and β-lactam inhibition pathway.
Experimental Workflow
The diagram below outlines the key steps involved in performing the discontinuous HPLC-based transpeptidase assay.
Caption: Workflow for a discontinuous HPLC-based transpeptidase assay.
References
- 1. PBP Isolation and DD-Carboxypeptidase Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Drug Discovery in the Field of β-Lactams: An Academic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Khan Academy [khanacademy.org]
- 6. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical tools for selective activity profiling of bacterial penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transpeptidase-mediated incorporation of D-Amino Acids into bacterial peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic Features of L,D-Transpeptidase Inactivation Critical for β-Lactam Antibacterial Activity | PLOS One [journals.plos.org]
- 10. Penicillin-Binding Protein Transpeptidase Signatures for Tracking and Predicting β-Lactam Resistance Levels in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Molecular Handshake: An In Vitro Vancomycin Binding Assay Protocol for H-Ala-d-Ala-OH
For Immediate Release
This application note provides detailed protocols for conducting in vitro binding assays to characterize the interaction between the glycopeptide antibiotic vancomycin (B549263) and its target, the dipeptide H-Ala-d-Ala-OH. This fundamental interaction is the cornerstone of vancomycin's antibacterial activity, which primarily targets Gram-positive bacteria by inhibiting cell wall synthesis.[1] Understanding the kinetics and thermodynamics of this binding is crucial for the development of new antibiotics and for combating the growing threat of vancomycin-resistant pathogens.
The protocols outlined below are designed for researchers, scientists, and drug development professionals engaged in antimicrobial research. They detail methodologies for three widely used techniques for studying biomolecular interactions: Affinity Chromatography, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Data Presentation: Quantitative Analysis of Vancomycin Binding Affinity
The binding affinity of vancomycin and its derivatives to various forms of its target ligand, including the native this compound and the resistance-associated D-Ala-D-Lac, has been quantified using multiple biophysical techniques. The dissociation constant (Kd) is a key parameter for evaluating the strength of this interaction, with a lower Kd value indicating a higher binding affinity.
| Analytical Method | Ligand | Vancomycin Analog | Dissociation Constant (Kd) | Reference |
| Surface Plasmon Resonance | D-Ala-D-Ala monolayer | Vancomycin | ~1.1 µM | [2] |
| Isothermal Titration Calorimetry | (Ac)₂-L-Lys-D-Ala-D-Ala | Vancomycin | - | [3] |
| Not Specified | D-Ala-D-Ala | Tris(vancomycin carboxamide) | ~4 x 10⁻¹⁷ M | [4] |
| Not Specified | D-Ala-D-Lac | Vancomycin | Reduced 1000-fold vs D-Ala-D-Ala | [5][6] |
| Not Specified | D-Ala-D-Ser | Vancomycin | Reduced 7-fold vs D-Ala-D-Ala | [6] |
Experimental Protocols
Protocol 1: Affinity Chromatography for Vancomycin Binding
This protocol describes the use of a custom-prepared d-Ala-d-Ala affinity column to capture and elute vancomycin, demonstrating a specific binding interaction.[7]
Materials:
-
d-Ala-d-Ala-functionalized silica (B1680970) gel
-
Vancomycin solution (e.g., 0.1 mg/mL in water)
-
Empty chromatography column or syringe
-
Methanol (B129727) (MeOH)
-
Milli-Q water
-
Elution Buffer: 50 mM Trifluoroacetic acid (TFA) in MeOH
-
Collection tubes
Procedure:
-
Column Preparation:
-
Pack a small column or syringe with approximately 0.3 g of d-Ala-d-Ala silica gel.
-
Swell the silica gel with methanol.
-
Equilibrate the column by washing with Milli-Q water.[7]
-
-
Sample Loading:
-
Load 1 mL of the vancomycin solution onto the equilibrated column.[7]
-
-
Washing:
-
Wash the column sequentially with 4 mL of Milli-Q water followed by 4 mL of methanol to remove non-specifically bound molecules.[7] Collect these fractions for analysis if desired.
-
-
Elution:
-
Elute the bound vancomycin by passing 4 mL of the Elution Buffer (50 mM TFA in MeOH) through the column.[7]
-
Collect the eluate in a fresh collection tube.
-
-
Analysis:
-
The presence and purity of vancomycin in the eluted fraction can be confirmed by techniques such as HPLC or by a bioassay to test for antibacterial activity against a susceptible bacterial strain like Staphylococcus aureus.[7]
-
Protocol 2: Surface Plasmon Resonance (SPR) Analysis
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. This protocol outlines the steps to measure the binding kinetics and affinity of vancomycin to an immobilized D-Ala-D-Ala ligand.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
This compound or a derivative with a functional group for immobilization
-
Vancomycin
-
Immobilization buffer (e.g., 10 mM sodium acetate (B1210297), pH 5.0)
-
Running buffer (e.g., PBS or HBS-EP)
-
Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and ethanolamine)
-
Regeneration solution (if necessary, e.g., a low pH buffer or high salt concentration)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface by injecting a 1:1 mixture of NHS and EDC.[8]
-
Inject the this compound solution in the immobilization buffer over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.[8]
-
A reference flow cell should be prepared by performing the activation and deactivation steps without the ligand injection.
-
-
Analyte Binding:
-
Prepare a series of vancomycin dilutions in the running buffer (e.g., ranging from micromolar to nanomolar concentrations).
-
Inject the vancomycin solutions over both the ligand-immobilized and reference flow cells at a constant flow rate.[9] The binding is measured in real-time as a change in resonance units (RU).
-
Allow for an association phase followed by a dissociation phase where only running buffer flows over the chip.[9]
-
-
Regeneration:
-
If the vancomycin does not fully dissociate, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection. The regeneration conditions need to be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal of the ligand-immobilized flow cell to obtain the specific binding sensorgram.
-
Analyze the sensorgrams using the instrument's software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Protocol 3: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[3]
Materials:
-
Isothermal Titration Calorimeter
-
This compound
-
Vancomycin
-
Matching buffer for both ligand and analyte (e.g., PBS or acetate buffer)
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the chosen buffer. The concentration should be carefully determined.
-
Prepare a solution of vancomycin in the same buffer at a concentration typically 10-20 times higher than the this compound solution.
-
Degas both solutions to prevent air bubbles from interfering with the measurement.[10]
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the this compound solution into the sample cell of the calorimeter.
-
Load the vancomycin solution into the injection syringe.[10]
-
-
Titration:
-
Perform a series of small, sequential injections of the vancomycin solution into the sample cell containing this compound.[10]
-
The instrument measures the heat released or absorbed after each injection.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change against the molar ratio of vancomycin to this compound.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated.
-
Visualizations
Caption: Experimental workflow for in vitro vancomycin binding assays.
This application note provides a comprehensive guide to performing in vitro binding assays between vancomycin and this compound. The selection of the appropriate technique will depend on the specific research question, available instrumentation, and the desired level of detail regarding the binding kinetics and thermodynamics. These protocols can be adapted and optimized for specific experimental conditions and for screening novel antimicrobial compounds that target bacterial cell wall synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 3. Thermodynamics of Interactions of Vancomycin and Synthetic Surrogates of Bacterial Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A trivalent system from vancomycin.D-ala-D-Ala with higher affinity than avidin.biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of vancomycin bound to the resistance determinant d-alanine-d-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dhvi.duke.edu [dhvi.duke.edu]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. preprints.org [preprints.org]
Application Notes and Protocols for Fluorescent Labeling of H-Ala-d-Ala-OH for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial cell wall, primarily composed of peptidoglycan (PG), is a critical structure for bacterial survival and a key target for many antibiotics. Visualizing the dynamics of PG synthesis is crucial for understanding bacterial growth, division, and the mechanisms of antibiotic action. Fluorescently labeled D-amino acids and their derivatives have emerged as powerful tools for in situ labeling and imaging of bacterial PG synthesis.[1][2][3][4] This document provides detailed application notes and protocols for the fluorescent labeling of the dipeptide H-Ala-d-Ala-OH, a fundamental building block of peptidoglycan, for use in imaging studies.
The D-Ala-d-Ala motif is a key recognition element for the transpeptidases that cross-link the peptide side chains of peptidoglycan.[1] By fluorescently labeling this dipeptide, researchers can create a probe that is metabolically incorporated into the bacterial cell wall, allowing for the direct visualization of PG biosynthesis.[2][4] This approach offers a minimally invasive method to study bacterial cell wall dynamics in live cells.
Principle of the Method
The protocol described herein focuses on the N-terminal labeling of this compound with an amine-reactive fluorescent dye, such as fluorescein (B123965) isothiocyanate (FITC). The isothiocyanate group of FITC reacts with the primary amine of the N-terminal alanine (B10760859) under slightly alkaline conditions to form a stable thiourea (B124793) bond.[5] The resulting fluorescently labeled dipeptide can then be purified and used for imaging studies. When introduced to bacterial cultures, the fluorescent this compound analog is recognized and incorporated into the peptidoglycan by the bacterial cell wall synthesis machinery.[2][4]
Data Presentation
Table 1: Spectroscopic Properties of Common Amine-Reactive Dyes
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Reactive Group |
| FITC | 494 | 518 | ~75,000[6] | ~0.92[6] | Isothiocyanate |
| TRITC | 557 | 576 | ~85,000 | ~0.28 | Isothiocyanate |
| Alexa Fluor™ 488 | 495 | 519 | ~73,000 | ~0.92 | NHS Ester |
| Cy®3 | 550 | 570 | ~150,000 | ~0.15 | NHS Ester |
| Cy®5 | 650 | 670 | ~250,000 | ~0.20 | NHS Ester |
Note: Spectroscopic properties can vary slightly depending on the solvent and conjugation to the peptide.
Table 2: Representative Quantitative Data for FITC Labeling of a Dipeptide
| Parameter | Value | Notes |
| Dye:Peptide Molar Ratio (Initial) | 2:1 to 5:1 | Optimization may be required. |
| Typical Labeling Efficiency | 70-90% | Dependent on reaction conditions. |
| Purification Method | Reverse-Phase HPLC | Provides high purity of the labeled product. |
| Final Product Purity | >95% | Assessed by analytical HPLC and mass spectrometry. |
Experimental Protocols
Protocol 1: N-Terminal FITC Labeling of this compound in Solution
This protocol describes the labeling of the free N-terminal amine of the this compound dipeptide with fluorescein isothiocyanate (FITC) in a solution-phase reaction.
Materials:
-
This compound
-
Fluorescein isothiocyanate (FITC), isomer I
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 9.0
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Lyophilizer
-
Mass spectrometer
Procedure:
-
Peptide Preparation: Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 1-5 mg/mL.
-
FITC Solution Preparation: Immediately before use, dissolve FITC in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Add the FITC solution to the peptide solution to achieve a molar ratio of FITC to peptide between 2:1 and 5:1.
-
Add a small amount of TEA or DIPEA (e.g., 2-3 equivalents relative to the peptide) to maintain the basic pH and facilitate the reaction.
-
Incubate the reaction mixture for 2-4 hours at room temperature in the dark with gentle stirring.
-
-
Reaction Quenching (Optional): The reaction can be stopped by adding an amine-containing buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
-
Purification:
-
Acidify the reaction mixture with a small amount of trifluoroacetic acid (TFA) to a pH of 2-3.
-
Purify the FITC-labeled this compound using a preparative RP-HPLC system with a C18 column.
-
Use a linear gradient of acetonitrile (B52724) in water (both containing 0.1% TFA).
-
Monitor the elution profile at both 220 nm (for the peptide bond) and 494 nm (for FITC).
-
Collect the fractions containing the desired product.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the collected fractions using analytical RP-HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain the fluorescently labeled dipeptide as a powder.
-
Store the lyophilized product at -20°C or -80°C, protected from light.
-
Protocol 2: Imaging Bacterial Peptidoglycan Synthesis
This protocol outlines the use of the synthesized fluorescent this compound for imaging active peptidoglycan synthesis in bacteria.
Materials:
-
FITC-labeled this compound
-
Bacterial culture in the exponential growth phase
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets for FITC (Excitation: ~490 nm, Emission: ~520 nm)
Procedure:
-
Bacterial Culture Preparation: Grow the bacterial species of interest in a suitable liquid medium to the mid-exponential phase.
-
Labeling:
-
Add the FITC-labeled this compound to the bacterial culture to a final concentration of 100-500 µM. The optimal concentration may vary depending on the bacterial species and growth conditions and should be determined empirically.
-
Incubate the culture for a desired period (e.g., 15-60 minutes) under normal growth conditions. The incubation time will determine the extent of labeling of newly synthesized peptidoglycan.
-
-
Washing:
-
Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes).
-
Resuspend the cell pellet in fresh, pre-warmed growth medium or PBS to wash away the excess fluorescent probe.
-
Repeat the centrifugation and resuspension steps 2-3 times.
-
-
Microscopy:
-
Resuspend the final cell pellet in a small volume of PBS.
-
Place a small drop of the cell suspension onto a microscope slide and cover with a coverslip.
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for FITC.
-
Capture both fluorescence and phase-contrast or DIC images to correlate the fluorescent signal with the cell morphology.
-
Visualizations
Caption: Experimental workflow for the synthesis and application of FITC-labeled this compound.
Caption: Mechanism of bacterial cell wall labeling with fluorescent this compound.
References
- 1. pnas.org [pnas.org]
- 2. Imitate to illuminate: labeling of bacterial peptidoglycan with fluorescent and bio-orthogonal stem peptide-mimicking probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent Probes for Imaging Bacteria | Tocris Bioscience [tocris.com]
- 4. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptideweb.com [peptideweb.com]
- 6. rndsystems.com [rndsystems.com]
Quantitative Assay for H-Ala-d-Ala-OH in Bacterial Lysates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Ala-d-Ala-OH, also known as D-alanyl-D-alanine, is a crucial dipeptide intermediate in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1][2][3] The enzymes responsible for the synthesis of this dipeptide are prime targets for various antibiotics, including vancomycin (B549263) and D-cycloserine.[3][4][5] Consequently, the accurate quantification of intracellular this compound levels in bacterial lysates is critical for understanding the mechanisms of antibiotic action, identifying new drug targets, and screening for novel antibacterial compounds.
This document provides detailed application notes and protocols for the development and implementation of a robust quantitative assay for this compound in bacterial lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Biological Pathway: Peptidoglycan Synthesis
The synthesis of this compound is an integral part of the cytoplasmic stage of peptidoglycan synthesis. The pathway involves the conversion of L-alanine to D-alanine by alanine (B10760859) racemase, followed by the ligation of two D-alanine molecules by D-alanine-D-alanine ligase (Ddl) to form the dipeptide.[2][5] This dipeptide is then added to the UDP-N-acetylmuramic acid (UDP-MurNAc)-tripeptide precursor to form the UDP-MurNAc-pentapeptide, which is a key building block of the bacterial cell wall.[1]
Caption: this compound in Bacterial Peptidoglycan Synthesis.
Experimental Workflow for this compound Quantification
The overall workflow for the quantitative analysis of this compound from bacterial lysates involves several key stages, from sample collection to data analysis.
Caption: Quantitative this compound Assay Workflow.
Experimental Protocols
Protocol 1: Preparation of Bacterial Lysates
This protocol describes the preparation of bacterial lysates for the extraction of intracellular metabolites, including this compound.
Materials:
-
Bacterial culture grown to the desired optical density (e.g., mid-log phase).
-
Phosphate-buffered saline (PBS), ice-cold.
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Acetonitrile (B52724) (ACN), ice-cold.
-
Centrifuge and centrifuge tubes.
-
Sonicator or bead beater.
Procedure:
-
Harvest bacterial cells from the culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Discard the supernatant and wash the cell pellet with ice-cold PBS. Repeat the centrifugation.
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.
-
Lyse the cells using a suitable method such as sonication on ice or mechanical disruption with a bead beater.
-
To precipitate proteins, add three volumes of ice-cold acetonitrile to the lysate.
-
Vortex vigorously and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 15,000 x g for 15 minutes at 4°C) to pellet the precipitated proteins and cell debris.
-
Carefully collect the supernatant, which contains the small molecule metabolites, for further processing.
Protocol 2: Derivatization and LC-MS/MS Analysis
This protocol outlines the derivatization of this compound using Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and subsequent analysis by LC-MS/MS. Derivatization is often employed to improve the chromatographic retention and ionization efficiency of small, polar molecules.
Materials:
-
Bacterial lysate supernatant from Protocol 1.
-
Marfey's reagent solution (e.g., 1% w/v in acetone).
-
Sodium bicarbonate buffer (e.g., 1 M, pH 8.5).
-
Hydrochloric acid (e.g., 2 M).
-
LC-MS grade water and acetonitrile.
-
Formic acid.
-
LC-MS/MS system equipped with a C18 reversed-phase column.
Procedure:
-
Transfer a known volume of the bacterial lysate supernatant to a new microcentrifuge tube.
-
Add sodium bicarbonate buffer to adjust the pH to approximately 8.5.
-
Add Marfey's reagent solution and incubate at 40°C for 1 hour with shaking.
-
Quench the reaction by adding hydrochloric acid to neutralize the solution.
-
Centrifuge the sample to remove any precipitate.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Inject the derivatized sample onto the LC-MS/MS system.
-
Separate the analytes using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the derivatized this compound using Multiple Reaction Monitoring (MRM) mode on the mass spectrometer. The specific precursor and product ion transitions for the derivatized analyte should be optimized beforehand.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.
Table 1: this compound Concentration in Bacterial Lysates under Different Treatment Conditions
| Treatment Group | Concentration (μM) ± SD (n=3) | Fold Change vs. Control | p-value |
| Control (Untreated) | 15.2 ± 1.8 | 1.0 | - |
| Antibiotic A (MIC) | 3.5 ± 0.5 | 0.23 | <0.01 |
| Antibiotic A (2x MIC) | 1.2 ± 0.3 | 0.08 | <0.001 |
| Antibiotic B (MIC) | 14.8 ± 2.1 | 0.97 | >0.05 |
Table 2: LC-MS/MS Parameters for Quantitation of Derivatized this compound
| Parameter | Value |
| Analyte | Marfey's-H-Ala-d-Ala-OH |
| Precursor Ion (m/z) | [To be determined empirically] |
| Product Ion (m/z) | [To be determined empirically] |
| Collision Energy (eV) | [To be determined empirically] |
| Retention Time (min) | [To be determined empirically] |
| Internal Standard | Labeled this compound (e.g., ¹³C, ¹⁵N) |
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for the quantitative analysis of this compound in bacterial lysates. The use of LC-MS/MS offers high sensitivity and selectivity, enabling accurate measurement of this key metabolite.[6] This assay can be a valuable tool in the discovery and development of new antibacterial agents that target the bacterial cell wall synthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. fiveable.me [fiveable.me]
- 4. A liquid chromatography-tandem mass spectrometry assay for d-Ala-d-Lac: a key intermediate for vancomycin resistance in vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. opus.govst.edu [opus.govst.edu]
Application of H-Ala-d-Ala-OH in Antibiotic Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide H-Ala-d-Ala-OH is a crucial component of the bacterial cell wall, serving as the terminal sequence of the peptidoglycan precursors. This motif is the primary target for glycopeptide antibiotics such as vancomycin (B549263), which bind to D-Ala-D-Ala and sterically hinder the transglycosylation and transpeptidation steps of cell wall synthesis, ultimately leading to bacterial cell death. The critical role of D-Ala-D-Ala in bacterial survival and its interaction with potent antibiotics make it an excellent tool for the discovery of novel antimicrobial agents.
These application notes provide detailed protocols for utilizing this compound and related substrates in antibiotic screening campaigns. The described methods focus on identifying compounds that either competitively bind to the D-Ala-D-Ala binding site of bacterial targets or inhibit the enzymes responsible for its synthesis, primarily D-alanine:D-alanine ligase (Ddl).
Signaling Pathway: Peptidoglycan Precursor Synthesis and Vancomycin Action
The synthesis of peptidoglycan precursors is a cytoplasmic process culminating in the formation of UDP-N-acetylmuramic acid (UDP-MurNAc)-pentapeptide. The terminal D-Ala-D-Ala dipeptide is synthesized by D-Ala-D-Ala ligase and added to the UDP-MurNAc-tripeptide. This precursor is then transported across the cell membrane to the periplasm for incorporation into the growing peptidoglycan layer. Vancomycin exerts its antibiotic effect by binding to the D-Ala-D-Ala terminus of these precursors, thereby blocking cell wall cross-linking.
Caption: Peptidoglycan precursor synthesis pathway and the mechanism of vancomycin inhibition.
Application 1: Competitive Binding Assay for Screening of D-Ala-D-Ala Mimetics
This assay identifies compounds that compete with a labeled ligand (e.g., fluorescently tagged vancomycin or a labeled D-Ala-D-Ala analog) for binding to a target that recognizes the D-Ala-D-Ala motif. A reduction in the signal from the labeled ligand indicates that the test compound is binding to the target.
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for a competitive binding assay to screen for D-Ala-D-Ala mimetics.
Protocol: Competitive Binding Assay using Fluorescently Labeled Vancomycin
Objective: To identify compounds that inhibit the binding of a fluorescent derivative of vancomycin to this compound.
Materials:
-
This compound
-
Fluorescently labeled vancomycin (e.g., BODIPY-FL-vancomycin)
-
Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Test compound library
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in assay buffer.
-
Prepare a stock solution of fluorescently labeled vancomycin in an appropriate solvent (e.g., DMSO) and then dilute to the working concentration in assay buffer. The final concentration should be at or below the Kd for its interaction with this compound.
-
Prepare serial dilutions of test compounds in assay buffer.
-
-
Assay Setup (per well):
-
Add a fixed concentration of this compound to each well.
-
Add the test compound at various concentrations. For primary screening, a single high concentration may be used.
-
Include control wells:
-
Positive control (No inhibition): this compound + fluorescent vancomycin + assay buffer (no test compound).
-
Negative control (Maximum inhibition): A known competitor or no this compound.
-
Blank: Assay buffer only.
-
-
-
Incubation:
-
Add the fluorescently labeled vancomycin to all wells.
-
Incubate the plate at room temperature for 30-60 minutes in the dark to allow binding to reach equilibrium.
-
-
Detection:
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each test compound concentration relative to the controls.
-
For active compounds, determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Application 2: D-Ala-D-Ala Ligase (Ddl) Inhibition Assay
This assay is designed to screen for inhibitors of D-Ala-D-Ala ligase (Ddl), a crucial enzyme in the peptidoglycan synthesis pathway. Inhibition of Ddl prevents the formation of the D-Ala-D-Ala dipeptide, leading to a halt in cell wall construction.
Experimental Workflow: Ddl Inhibition Assay
Caption: Workflow for a D-Ala-D-Ala ligase (Ddl) inhibition assay.
Protocol: Colorimetric Ddl Inhibition Assay (Phosphate Detection)
Objective: To identify inhibitors of Ddl by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP during the ligation of two D-alanine molecules.
Materials:
-
Purified D-Ala-D-Ala ligase (Ddl) from a relevant bacterial species (e.g., E. coli DdlB).[1]
-
D-Alanine
-
ATP (Adenosine 5'-triphosphate)
-
Assay buffer (e.g., 50 mM HEPES, pH 8.0, 5 mM MgCl₂, 10 mM KCl).[1]
-
Test compound library
-
Malachite Green reagent for phosphate detection.[1]
-
96-well or 384-well clear microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of D-alanine and ATP in assay buffer.
-
Dilute the purified Ddl enzyme to the desired working concentration in assay buffer.
-
Prepare serial dilutions of test compounds in assay buffer.
-
-
Assay Setup (per well):
-
Add the test compound at various concentrations.
-
Add D-alanine and ATP to each well.
-
Include control wells:
-
Positive control (100% enzyme activity): Ddl enzyme + substrates + assay buffer (no test compound).
-
Negative control (0% enzyme activity): Substrates + assay buffer (no enzyme).
-
Blank: Assay buffer only.
-
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the Ddl enzyme to all wells (except the negative control and blank).
-
Incubate the plate at 37°C for a predetermined time (e.g., 20 minutes) to allow for sufficient product formation within the linear range of the assay.[1]
-
-
Detection:
-
Stop the reaction and detect the released phosphate by adding the Malachite Green reagent to each well.
-
Incubate at room temperature for a short period (e.g., 5-10 minutes) for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 650 nm).[1]
-
-
Data Analysis:
-
Subtract the background absorbance (negative control) from all readings.
-
Calculate the percentage of Ddl inhibition for each test compound concentration relative to the positive control.
-
Determine the IC50 value for active compounds.
-
Quantitative Data Summary
The following table summarizes the inhibitory activities of known compounds against D-Ala-D-Ala ligase, providing a reference for assay validation and hit prioritization.
| Compound Class | Example Compound | Target Organism/Enzyme | Assay Type | Kᵢ (µM) | IC₅₀ (µM) | Reference |
| Anthraquinone | Nogalamycin-derivative | E. coli DdlB | Virtual Screening & In vitro | 42 | - | [2] |
| Fragment Hit | - | E. coli DdlB | Fragment-based screening | 20.7 ± 4.5 | - | [1] |
| Benzothiazolyl-pyrazolo-pyridine | - | N. gonorrhoeae PatB | HTS | 126 | - | [3][4][5] |
Note: The benzothiazolyl-pyrazolo-pyridine is an inhibitor of peptidoglycan O-acetyltransferase, not Ddl, but is included as an example of a successful high-throughput screen targeting peptidoglycan synthesis.
Concluding Remarks
The protocols outlined in these application notes provide robust and adaptable methods for the screening and identification of novel antibacterial compounds that target the essential D-Ala-D-Ala motif in bacterial cell wall synthesis. The competitive binding assay is suitable for discovering compounds that mimic the action of glycopeptide antibiotics, while the Ddl inhibition assay targets a critical enzymatic step in the peptidoglycan precursor pathway. These assays can be formatted for high-throughput screening and are valuable tools in the early stages of antibiotic drug discovery. For all screening campaigns, it is essential to perform secondary assays and whole-cell activity assays to confirm the mechanism of action and antibacterial efficacy of any identified hits.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a High Throughput Screen for the Identification of Inhibitors of Peptidoglycan O-Acetyltransferases, New Potential Antibacterial Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a High Throughput Screen for the Identification of Inhibitors of Peptidoglycan O- Acetyltransferases, New Potential Antibacterial Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low purity of synthesized H-Ala-d-Ala-OH
Welcome to the technical support center for the synthesis of H-Ala-d-Ala-OH. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving high-purity synthesis of this dipeptide.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low purity in this compound synthesis?
A1: The most significant challenges leading to low purity in the synthesis of this compound are racemization and the formation of diketopiperazine. Racemization, or epimerization, is the conversion of the desired D-alanine into its L-enantiomer, which results in the diastereomeric impurity L-Ala-L-Ala, a compound that is often difficult to separate from the target peptide.[1] Diketopiperazine formation is another common side reaction, especially during the dipeptide stage on a solid support.[2]
Q2: How can I detect racemization in my synthesized this compound?
A2: Several analytical techniques can be employed to detect the presence of the L-Ala-L-Ala diastereomer:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a direct method that uses a chiral stationary phase to separate the this compound and H-L-Ala-L-Ala-OH diastereomers.[1]
-
Chiral Amino Acid Analysis: This involves hydrolyzing the dipeptide and then derivatizing the resulting alanine (B10760859) amino acids with a chiral reagent, followed by analysis using gas chromatography (GC) or HPLC.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR can sometimes distinguish between diastereomers, and the use of chiral solvating agents can enhance this separation.[1]
Q3: Which coupling reagents are recommended to minimize racemization?
A3: The choice of coupling reagent is critical for minimizing racemization. While carbodiimide (B86325) reagents like Diisopropylcarbodiimide (DIC) are effective, they can lead to significant racemization when used alone. It is highly recommended to use them in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®) to suppress this side reaction.[1] Reagents like HBTU and HATU in the presence of a base like diisopropylethylamine (DIPEA) can also be used, but the basic conditions require careful control to minimize racemization.[1]
Q4: What is diketopiperazine formation and how can I prevent it?
A4: Diketopiperazine formation is an intramolecular cyclization of the dipeptide on the solid support, leading to its cleavage from the resin and the formation of a cyclic dipeptide. This side reaction is more prevalent in Fmoc-based synthesis.[2] To minimize this, consider the following strategies:
-
Use a Sterically Hindered Resin: Resins like 2-chlorotrityl chloride resin can sterically hinder the formation of diketopiperazines.[2]
-
Immediate Coupling of the Third Residue: If synthesizing a longer peptide, proceeding to the next coupling step immediately after the dipeptide is formed can reduce the likelihood of cyclization.[1]
-
Use of Dipeptide Building Blocks: Coupling a pre-formed dipeptide can bypass the vulnerable dipeptide-resin intermediate stage.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, their possible causes, and recommended solutions.
| Issue | Possible Cause | Recommended Solution |
| Low overall yield | Incomplete coupling reactions. | - Use a monitoring technique like the Kaiser test to ensure each coupling step goes to completion. - Consider double coupling or using a more efficient coupling reagent. |
| Premature cleavage from the resin. | - Ensure the appropriate resin and cleavage conditions are being used. | |
| Diketopiperazine formation.[2] | - Use a 2-chlorotrityl chloride resin. - If applicable, proceed to the next coupling step quickly. | |
| Presence of a major impurity with the same mass as the product (detected by MS) | Racemization of D-alanine leading to the formation of the H-L-Ala-L-Ala-OH diastereomer.[1] | - Use a coupling reagent known to suppress racemization (e.g., DIC/HOBt or DIC/OxymaPure®).[1] - Avoid prolonged activation times and excess base.[1] - Perform the coupling at a lower temperature. |
| Presence of an impurity with a mass of (M - 18) | Dehydration of the C-terminal carboxylic acid. | - Ensure proper handling and storage of the final product to avoid exposure to dehydrating conditions. |
| Presence of impurities with lower molecular weights | Incomplete deprotection of the N-terminal protecting group (e.g., Fmoc or Boc). | - Ensure deprotection steps are carried out for the recommended time with fresh reagents. |
| Truncated sequences due to incomplete coupling. | - Optimize coupling conditions and monitor reaction completion. | |
| Poor solubility of the final product | Aggregation of the peptide. | - Purify the peptide using an appropriate buffer system. - Lyophilize the purified peptide from a dilute acetic acid solution. |
Quantitative Data
The following table summarizes the influence of different coupling reagents on the potential for epimerization (racemization) during peptide synthesis. The exact percentages can vary based on specific reaction conditions.
| Coupling Reagent/Additive | Typical % Epimerization (General) | Notes |
| DIC | High | Not recommended for use without an additive.[1] |
| DIC / HOBt | Low | A standard and effective combination for minimizing racemization.[1] |
| DIC / OxymaPure® | Very Low | Often considered superior to HOBt in suppressing racemization.[1] |
| HBTU / DIPEA | Low to Moderate | The presence of a base can increase the risk of racemization.[1] |
| HATU / DIPEA | Low to Moderate | Generally provides good results, but basic conditions require careful monitoring.[1] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)
This protocol describes the manual solid-phase synthesis of this compound on a pre-loaded Fmoc-d-Ala-Wang resin.
1. Resin Preparation:
-
Swell 200 mg of Fmoc-d-Ala-Wang resin (e.g., 0.5 mmol/g substitution) in 5 mL of N,N-dimethylformamide (DMF) in a fritted syringe reaction vessel for 30-60 minutes.
2. Fmoc Deprotection:
-
Drain the DMF from the resin.
-
Add 5 mL of 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (3 x 5 mL), followed by dichloromethane (B109758) (DCM) (3 x 5 mL), and finally DMF (3 x 5 mL).
3. Coupling of Fmoc-L-Ala-OH:
-
In a separate vial, dissolve Fmoc-L-Ala-OH (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in a minimal amount of DMF.
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test. A negative test (colorless/yellow beads) indicates complete coupling. If the test is positive (blue beads), continue coupling for another 1-2 hours.
4. Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection steps as described in step 2.
5. Cleavage and Deprotection:
-
Wash the resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). For 200 mg of resin, use approximately 2 mL of the cocktail.
-
Add the cleavage cocktail to the dry peptide-resin in a fume hood and agitate for 2-3 hours at room temperature.
-
Filter the cleavage mixture into a clean collection tube and wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
Protocol 2: Purification of this compound by RP-HPLC
1. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a water/acetonitrile mixture with 0.1% TFA.
2. HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm for analytical; 21.2 x 250 mm for preparative).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient (Analytical): A typical gradient would be from 5% to 50% B over 30 minutes.
-
Flow Rate (Analytical): 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
3. Purification Procedure:
-
Perform an initial analytical run to determine the retention time of the target peptide.
-
Optimize the gradient for preparative purification to achieve the best separation of the product from impurities.
-
Inject the crude peptide solution onto the preparative column.
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the fractions with the desired purity (e.g., >98%).
-
Lyophilize the pooled fractions to obtain the purified this compound as a white powder.
Visualizations
The following diagrams illustrate the troubleshooting workflow for low purity and the chemical pathways for the formation of common impurities.
References
Technical Support Center: H-Ala-d-Ala-OH in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of H-Ala-d-Ala-OH in solution.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound solutions.
Issue 1: Rapid loss of this compound concentration in my aqueous solution.
-
Question: I prepared a stock solution of this compound in water, but subsequent analysis shows a significant decrease in its concentration. What could be the cause?
-
Answer: The most likely cause is the hydrolysis of the peptide bond in this compound, which breaks the dipeptide into its constituent amino acids, L-Alanine and D-Alanine. The rate of this hydrolysis is highly dependent on the pH and temperature of the solution.
-
Recommendation:
-
pH Control: The stability of dipeptides is often greatest near neutral pH. Unbuffered water can have a pH that shifts due to dissolved gases, potentially accelerating degradation. It is recommended to use a buffered solution to maintain a stable pH, ideally between 6.0 and 7.5.
-
Temperature Control: Elevated temperatures significantly increase the rate of hydrolysis. Store stock solutions frozen (-20°C or -80°C) and working solutions refrigerated (2-8°C) when not in use. Avoid repeated freeze-thaw cycles by preparing aliquots of your stock solution.[1]
-
-
Issue 2: Inconsistent results in my cell-based assay using this compound.
-
Question: I'm observing variable results in my experiments. Could the stability of my this compound solution be a factor?
-
Answer: Yes, inconsistent results can be a direct consequence of dipeptide degradation. If the concentration of the active dipeptide is not stable throughout the duration of your experiment, the biological response will likely vary.
-
Recommendation:
-
Freshly Prepared Solutions: For sensitive applications, it is best to prepare fresh solutions of this compound from a frozen, buffered stock solution immediately before each experiment.
-
Stability in Media: Be aware that the pH of cell culture media can change during incubation. Consider performing a stability study of this compound in your specific cell culture medium under experimental conditions to understand its degradation profile over time.
-
-
Issue 3: Difficulty in quantifying this compound and its degradation products.
-
Question: I need to analyze the degradation of my this compound solution, but I'm having trouble separating and quantifying the dipeptide and its resulting alanine (B10760859) enantiomers.
-
Answer: The analysis of this compound and its degradation products (L-Alanine and D-Alanine) requires a specific analytical method that can differentiate between these closely related molecules.
-
Recommendation:
-
Chiral HPLC: A chiral High-Performance Liquid Chromatography (HPLC) method is necessary to separate the L- and D-enantiomers of alanine. A teicoplanin-based chiral stationary phase is often effective for this separation.
-
Method Validation: It is crucial to develop and validate an HPLC method for specificity, linearity, accuracy, and precision to ensure reliable quantification. A detailed experimental protocol is provided in the "Experimental Protocols" section of this document.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The main degradation pathway for this compound in aqueous solution is the hydrolysis of the peptide bond. This reaction is catalyzed by both acid and base, leading to the formation of L-Alanine and D-Alanine.
Q2: How does pH affect the stability of this compound?
A2: The rate of hydrolysis of the peptide bond is significantly influenced by pH. Both acidic and alkaline conditions can accelerate degradation. For many dipeptides, maximum stability is observed at a pH of approximately 6.0.[2]
Q3: What is the effect of temperature on the stability of this compound?
A3: The rate of hydrolysis increases exponentially with temperature. Therefore, it is critical to store solutions of this compound at low temperatures to minimize degradation.
Q4: What are the recommended storage conditions for this compound solutions?
A4: For long-term storage, it is recommended to store buffered stock solutions of this compound at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[1] For short-term use, solutions can be stored at 2-8°C. To avoid repeated freeze-thaw cycles, it is advisable to store the stock solution in aliquots.[1]
Q5: Which buffers are suitable for preparing this compound solutions?
A5: Phosphate-buffered saline (PBS) at a pH of 7.4 is a commonly used and suitable buffer. Other buffers that maintain a pH in the range of 6.0-7.5 can also be used. The choice of buffer may depend on the specific experimental requirements.
Quantitative Data on Dipeptide Hydrolysis
While specific kinetic data for this compound is limited in publicly available literature, the following table provides general hydrolysis rate constants for the closely related dipeptide, L-alanyl-L-glutamine, at different pH values and temperatures. This data can serve as a useful reference for understanding the stability profile of similar dipeptides.
| pH | Temperature (°C) | Apparent First-Order Rate Constant (k_obs) (day⁻¹) | Half-life (t₁/₂) (days) |
| 2.0 | 40 | 0.045 | 15.4 |
| 4.0 | 40 | 0.012 | 57.8 |
| 6.0 | 40 | 0.009 | 77.0 |
| 8.0 | 40 | 0.028 | 24.8 |
| 6.0 | 25 | 0.003 | 231.0 |
Data adapted from a study on L-alanyl-L-glutamine degradation. The degradation of this compound is expected to follow a similar trend.[2]
Experimental Protocols
Protocol 1: Stability-Indicating Chiral HPLC Method for this compound and its Degradation Products
This protocol outlines a method for the simultaneous separation and quantification of this compound, L-Alanine, and D-Alanine.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: Chiral stationary phase column, such as a teicoplanin-based column (e.g., Astec CHIROBIOTIC T).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile). The exact ratio should be optimized for best separation.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
-
Sample Preparation:
-
Dilute the this compound solution to be analyzed with the mobile phase to a concentration within the linear range of the assay.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Quantification:
-
Prepare standard solutions of this compound, L-Alanine, and D-Alanine of known concentrations.
-
Generate a calibration curve for each analyte by plotting peak area against concentration.
-
Determine the concentration of each analyte in the sample by comparing its peak area to the corresponding calibration curve.
-
Visualizations
References
optimizing buffer conditions for H-Ala-d-Ala-OH enzyme assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working on enzyme assays involving the hydrolysis of L-Alanyl-D-alanine (H-Ala-d-Ala-OH). The primary focus is on metallo-dipeptidases, such as the VanX D-alanyl-D-alanine (B1587853) dipeptidase, a key enzyme in vancomycin (B549263) resistance.[1][2]
Frequently Asked Questions (FAQs)
Q1: What type of enzyme hydrolyzes this compound and what is its significance?
The substrate this compound (L-Alanyl-D-alanine) is a dipeptide that can be hydrolyzed by certain peptidases. A prominent example of a related enzyme is the VanX D,D-dipeptidase. VanX is a zinc-dependent metalloenzyme crucial for vancomycin resistance in bacteria like Enterococcus faecium.[1][2] It selectively hydrolyzes D-Ala-D-Ala, preventing its incorporation into the peptidoglycan cell wall and thus reducing the binding affinity of vancomycin.[1] While its primary substrate is D-Ala-D-Ala, understanding its activity on related dipeptides is essential for inhibitor design and drug development.
Q2: What are the common methods for measuring this compound hydrolysis?
Measuring the activity of dipeptidases that act on non-chromogenic substrates like this compound typically requires indirect methods:
-
Coupled Enzyme Assays: This is the most common approach. The release of D-alanine from this compound hydrolysis is monitored by a series of "coupling" enzymes. A typical system uses D-Amino Acid Oxidase (DAAO) to produce hydrogen peroxide from D-alanine, which is then used by Horseradish Peroxidase (HRP) to oxidize a chromogenic or fluorogenic substrate.[3][4]
-
Chromatography (HPLC): High-Performance Liquid Chromatography can be used to separate and quantify the substrate (this compound) and the products (L-alanine, D-alanine) over time. This method is highly accurate but has lower throughput.[3]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat produced by the enzymatic reaction, providing a real-time, continuous assay of activity without the need for modified substrates or coupling enzymes.[5]
-
Ninhydrin-Based Assays: These assays quantify the release of free amino groups from the hydrolyzed substrate.[6]
Q3: How do I choose the optimal buffer and pH for my assay?
The optimal pH for any enzyme must be determined empirically. For dipeptidases like VanX, activity is often observed between pH 7.0 and 8.5.
-
pH Scouting: Screen a range of pH values using different buffer systems (see Table 1).
-
Coupled Assay Considerations: When using a coupled assay, the chosen pH must be a compromise that allows for sufficient activity of all enzymes in the system.[7] This can be a significant challenge.[8] For example, the DAAO/HRP system generally performs well around pH 7.4-8.0.
-
Buffer Type: Avoid buffers that may chelate essential metal cofactors. For a zinc-dependent enzyme like VanX, avoid high concentrations of buffers like EDTA or citrate. Buffers such as HEPES, Tris, or MOPS are common choices.
Experimental Protocols & Data
Protocol: Coupled Spectrophotometric Assay for this compound Dipeptidase Activity
This protocol describes a general method to measure the hydrolysis of this compound by monitoring D-alanine production using a D-Amino Acid Oxidase (DAAO) and Horseradish Peroxidase (HRP) coupled system with a chromogenic substrate like Amplex Red.[4]
Materials:
-
This compound Dipeptidase (e.g., purified VanX)
-
This compound substrate
-
D-Amino Acid Oxidase (DAAO)
-
Horseradish Peroxidase (HRP)
-
Amplex® Red reagent
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10 µM ZnCl₂)
-
96-well microplate and plate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in deionized water.
-
Prepare a fresh "Coupling Mix" in Assay Buffer containing DAAO, HRP, and Amplex Red at their optimal concentrations (to be determined empirically, but start with ~0.2 U/mL DAAO, ~10 U/mL HRP, and 50 µM Amplex Red). Protect this mix from light.
-
-
Set up the Reaction:
-
In a 96-well plate, add Assay Buffer to each well.
-
Add varying concentrations of the this compound substrate to the appropriate wells.
-
Include necessary controls:
-
No-Enzyme Control: Substrate + Coupling Mix (to check for substrate instability or contamination).[3]
-
No-Substrate Control: Dipeptidase Enzyme + Coupling Mix (to check for background signal).
-
-
-
Initiate the Reaction:
-
Add the this compound dipeptidase enzyme to the wells to start the reaction. The final volume should be consistent across all wells (e.g., 200 µL).
-
-
Monitor the Reaction:
-
Immediately place the plate in a plate reader pre-heated to the desired temperature (e.g., 37°C).
-
Monitor the increase in absorbance at 570 nm over time (e.g., every 60 seconds for 30 minutes).
-
-
Analyze Data:
-
Calculate the initial reaction velocity (rate) from the linear portion of the absorbance vs. time plot.
-
Subtract the rate of the no-enzyme control from the rates of the experimental wells.
-
Plot the reaction rate against the substrate concentration to determine kinetic parameters like Kₘ and Vₘₐₓ.
-
Data Tables
Table 1: Common Biological Buffers and Their Properties
| Buffer | pKa at 25°C | Useful pH Range | Metal Chelation | Notes |
|---|---|---|---|---|
| HEPES | 7.48 | 6.8 - 8.2 | Weak | Commonly used; maintains pH well in physiological ranges. |
| Tris | 8.06 | 7.5 - 9.0 | Weak | pH is temperature-sensitive; can interfere with some reactions. |
| MOPS | 7.09 | 6.5 - 7.9 | Negligible | Good alternative to HEPES. |
| Phosphate (PBS) | 7.20 | 6.5 - 7.5 | Moderate | Can precipitate divalent cations (e.g., Ca²⁺, Mg²⁺) and may inhibit some enzymes. |
| Citrate | 4.76, 6.40 | 3.0 - 6.2 | Strong | Avoid for metalloenzyme assays due to strong chelation of metal ions. |
Table 2: Key Parameters for Assay Optimization
| Parameter | Goal | Recommended Action | Common Issues |
|---|---|---|---|
| pH | Maximize primary enzyme activity while enabling coupling enzymes. | Test a range of pH values (e.g., 6.5 to 8.5) in 0.5 unit increments. | Mismatched pH optima between primary and coupling enzymes.[7] |
| Temperature | Ensure consistent and optimal activity. | Maintain a constant temperature (e.g., 25°C or 37°C). Keep enzymes on ice before use.[9] | A 1°C change can alter activity by 4-8%.[7] |
| [Cofactor] (e.g., Zn²⁺) | Saturate the enzyme without causing precipitation or inhibition. | Titrate metal ion concentration (e.g., 1-100 µM). Check literature for required cofactors.[3] | Missing cofactors lead to no activity. |
| [Coupling Enzymes] | Ensure they are not rate-limiting. | Double the concentration of coupling enzymes; if the rate increases, they were limiting.[8][9] | High cost of purified enzymes; potential contaminants.[10] |
| [Substrate] | Determine kinetic parameters (Kₘ, Vₘₐₓ). | Test a range from ~0.1 x Kₘ to 10 x Kₘ. | Substrate inhibition at high concentrations.[8] |
Visual Guides: Workflows and Diagrams
Caption: Workflow for a coupled enzyme assay to detect dipeptidase activity.
Caption: A logical flowchart for troubleshooting failed enzyme assays.
Caption: Role of VanX in the vancomycin resistance pathway.
Troubleshooting Guide
Problem: Very low or no enzyme activity.
-
Possible Cause 1: Inactive Enzyme.
-
Possible Cause 2: Missing Cofactors.
-
Possible Cause 3: Failure in the Coupled Assay System.
-
Solution: Test the coupling system independently. Add the expected product of your primary reaction (D-alanine) directly to the assay mix. If you see a signal, the coupling system works, and the problem lies with your primary enzyme or substrate. If you do not see a signal, one of your coupling enzymes (DAAO or HRP) or chromogenic substrate is faulty.[10] Also, ensure the coupling enzymes are not rate-limiting by increasing their concentration.[9]
-
-
Possible Cause 4: Incorrect pH or Buffer Composition.
-
Solution: The pH may be outside the optimal range for your enzyme or the coupling enzymes.[7] Prepare fresh buffer and verify the pH. Test a different buffer system from Table 1.
-
Problem: High background signal (high rate in no-enzyme control).
-
Possible Cause 1: Substrate Instability or Contamination.
-
Solution: Your this compound substrate may be contaminated with D-alanine, or it may be spontaneously hydrolyzing under the assay conditions.[3] Run a time-course experiment with only the substrate and coupling mix to measure the rate of non-enzymatic signal generation. Consider purifying the substrate if contamination is suspected.
-
-
Possible Cause 2: Contaminating Enzymes.
-
Solution: Reagents in the coupling system, particularly commercial enzyme preparations, can sometimes be contaminated with other enzymes that react with your substrate or other components.[10] Try using reagents from a different supplier or batch.
-
Problem: Poor reproducibility between experiments.
-
Possible Cause 1: Inconsistent Temperature.
-
Possible Cause 2: Reagent Instability.
-
Solution: Prepare critical reagents like enzyme dilutions and substrate solutions fresh before each experiment. Some reagents, like Amplex Red, are light-sensitive and should be protected from light.
-
-
Possible Cause 3: Pipetting Errors.
-
Solution: Small variations in volume, especially of the enzyme, can cause large changes in the observed rate. Ensure pipettes are properly calibrated and use careful pipetting techniques.[3]
-
-
Possible Cause 4: Edge Effects in Microplates.
-
Solution: Evaporation can be higher in the outer wells of a 96-well plate, concentrating reagents and affecting results.[7] Avoid using the outermost wells for critical samples or ensure the plate is properly sealed.
-
References
- 1. VanX, a bacterial d-alanyl-d-alanine dipeptidase: Resistance, immunity, or survival function? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The structure of VanX reveals a novel amino-dipeptidase involved in mediating transposon-based vancomycin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fluorescent coupled enzyme assays for D-alanine: application to penicillin-binding protein and vancomycin activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Real-time monitoring of D-Ala-D-Ala dipeptidase activity of VanX in living bacteria by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. Errors and artifacts in coupled spectrophotometric assays of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Continuous assay for VanX, the D-alanyl-D-alanine dipeptidase required for high-level vancomycin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming low signal-to-noise in H-Ala-d-Ala-OH detection
Welcome to the technical support center for the detection of H-Ala-d-Ala-OH (D-alanyl-D-alanine). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome challenges related to low signal-to-noise ratios in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for detecting this compound?
A1: The primary methods for the detection and quantification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), often in a tandem MS/MS configuration. Nuclear Magnetic Resonance (NMR) spectroscopy is also used for structural confirmation and quantification, particularly in samples with higher concentrations. For HPLC analysis, derivatization is often employed to enhance sensitivity.[1]
Q2: Why is the signal-to-noise (S/N) ratio often low when detecting this compound?
A2: this compound is a small, polar dipeptide, which can present several challenges leading to a low signal-to-noise ratio:
-
Poor Ionization Efficiency: In electrospray ionization mass spectrometry (ESI-MS), small, hydrophilic molecules like this compound may not ionize efficiently, resulting in a weak signal.
-
Matrix Effects: When analyzing complex biological samples, other molecules in the matrix can co-elute with this compound and suppress its ionization, leading to a reduced signal.[2]
-
Low Abundance: In many biological contexts, this compound may be present at low concentrations, making it difficult to detect above the background noise.
-
Suboptimal Chromatographic Conditions: Inadequate separation on the HPLC column can lead to broad peaks and co-elution with interfering compounds, which decreases the signal-to-noise ratio.
Q3: What is derivatization and how can it improve this compound detection?
A3: Derivatization is the process of chemically modifying the analyte (in this case, this compound) to improve its analytical properties. For this compound, derivatization can significantly enhance the signal-to-noise ratio by:
-
Increasing Ionization Efficiency: Attaching a chemical tag that is more readily ionized in the MS source can dramatically boost the signal intensity.[2]
-
Improving Chromatographic Retention and Separation: Derivatization can increase the hydrophobicity of the dipeptide, leading to better retention on reversed-phase HPLC columns and improved separation from other polar molecules.
-
Enhancing Detection by Other Methods: Attaching a fluorophore allows for highly sensitive fluorescence detection in HPLC.[3][4]
A commonly used derivatizing agent for amino acids and small peptides is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[1][5]
Troubleshooting Guides
This section provides structured guidance to address specific issues you may encounter during this compound detection.
Issue 1: Low Signal Intensity in LC-MS Analysis
If you are experiencing a weak signal for this compound in your LC-MS analysis, consider the following troubleshooting steps. The logical workflow for addressing this issue is outlined in the diagram below.
Caption: A logical workflow for troubleshooting low MS signal for this compound.
Troubleshooting Steps & Solutions:
| Potential Cause | Recommended Action | Expected Outcome |
| Inefficient Extraction from Biological Matrix | Optimize the extraction protocol. For bacterial cells, a common method involves rapid quenching of metabolism followed by cell lysis and extraction with a solvent mixture like methanol/chloroform.[6] Ensure complete cell disruption. | Increased recovery of this compound from the sample. |
| Poor Ionization in ESI Source | Adjust mobile phase composition. The addition of a small percentage of formic acid (e.g., 0.1%) can promote protonation and enhance the signal in positive ion mode. Consider adding "supercharging" agents like m-nitrobenzyl alcohol (m-NBA) to the mobile phase to increase the charge state and signal intensity of peptides.[7] | A significant increase in the abundance of the [M+H]+ ion for this compound. |
| Suboptimal MS/MS Fragmentation | Optimize the collision energy for the specific transition of this compound. The optimal collision energy can be determined empirically by infusing a standard and varying the energy to find the value that yields the highest fragment ion intensity.[8][9] | Maximized intensity of the product ion, leading to a better signal-to-noise ratio in MRM/SRM experiments. |
| Analyte Degradation | Ensure samples are kept cold during preparation and storage. This compound is generally stable, but repeated freeze-thaw cycles should be avoided. | Preservation of the analyte concentration, leading to a more accurate and reproducible signal. |
| Low Analyte Concentration | Concentrate the sample using techniques like solid-phase extraction (SPE) or lyophilization followed by reconstitution in a smaller volume. | Increased analyte concentration injected into the LC-MS system, resulting in a stronger signal. |
Quantitative Impact of Collision Energy Optimization:
Optimizing the collision energy is crucial for maximizing the signal in MS/MS experiments. The ideal energy is peptide-specific. While a generic calculated value can be a starting point, empirical optimization often yields significant improvements.
| Peptide | Calculated CE (V) | Empirically Optimized CE (V) | Signal Intensity Improvement |
| VLVLDTDYK (doubly charged) | 21 | ~25 | ~1.5-fold increase in Total Ion Current (TIC) of fragments[9] |
| TPPYADPSLQAPVR | Calculated | Experimentally Derived | Increased sensitivity over calculated values[10] |
Note: Data presented is for representative peptides to illustrate the principle of collision energy optimization. The optimal values for this compound should be determined experimentally.
Issue 2: High Background Noise in Chromatogram
High background noise can obscure the peak for this compound, making accurate quantification difficult. The following diagram illustrates a systematic approach to identifying and mitigating sources of noise.
Caption: A workflow for diagnosing and reducing high background noise.
Troubleshooting Steps & Solutions:
| Potential Cause | Recommended Action | Expected Outcome |
| Contaminated Solvents or Mobile Phase | Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily and filter them before use. | A significant reduction in baseline noise and the disappearance of contaminant peaks. |
| Leaks in the LC System | Systematically check for leaks at all fittings, especially after changing columns or tubing. | A stable baseline and consistent retention times. |
| Contaminated MS Source | Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions. | Reduced chemical noise and a more stable ion spray, leading to a cleaner baseline. |
| Matrix Effects from Complex Samples | Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[4] | Reduced ion suppression and a lower baseline in the chromatogram around the elution time of this compound. |
| Electronic Noise | Ensure proper grounding of the LC-MS system. Check for nearby sources of electromagnetic interference. | A reduction in high-frequency, random noise in the baseline. |
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization of this compound from Bacterial Cells for LC-MS/MS Analysis
This protocol is adapted from methods used for the analysis of small metabolites in vancomycin-resistant enterococci.[1]
-
Cell Culture and Harvesting:
-
Grow bacterial cells (e.g., Enterococcus faecalis) to the desired optical density in an appropriate growth medium.
-
Harvest the cells by centrifugation.
-
Perform an effective washing procedure to remove medium components. This is critical to reduce background interference.
-
-
Metabolite Extraction:
-
Quench metabolic activity rapidly, for example, by adding cold methanol.
-
Extract the intracellular metabolites by disrupting the cells (e.g., through sonication or bead beating) in an extraction solvent such as a chloroform/methanol/water mixture.
-
-
Derivatization with Marfey's Reagent:
-
To the extracted sample, add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.
-
Add sodium bicarbonate to adjust the pH to alkaline conditions, which facilitates the reaction.
-
Incubate the mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 1 hour).
-
Quench the reaction by adding hydrochloric acid.
-
-
Sample Clean-up and Analysis:
-
Filter the derivatized sample to remove any precipitate.
-
Inject an appropriate volume of the filtered sample into the LC-MS/MS system.
-
Protocol 2: General NMR Sample Preparation for Small Peptides
This protocol provides general guidelines for preparing peptide samples for NMR analysis.
-
Sample Purity and Concentration:
-
Ensure the this compound sample is of high purity (>95%) to avoid signals from contaminants.
-
For optimal signal, peptide concentrations should typically be 1-5 mM.[11]
-
-
Buffer and Solvent Selection:
-
Dissolve the peptide in a suitable buffer. A phosphate-buffered saline (PBS) system is often a good choice.
-
Keep the total salt concentration below 300 mM to prevent signal broadening.[12]
-
For observing amide protons, maintain a pH below 7.5 and use a solvent mixture containing 90% H₂O and 10% D₂O. The D₂O provides a lock signal for the spectrometer.[12][13]
-
-
NMR Tube and Sample Volume:
-
Use high-quality, clean NMR tubes.
-
The typical sample volume for most standard NMR probes is between 450 µL and 500 µL.[12]
-
-
Data Acquisition:
-
Acquire a 1D proton spectrum to check for sample integrity and concentration.
-
For structural confirmation and assignment, 2D experiments like COSY and TOCSY can be performed.
-
References
- 1. A liquid chromatography-tandem mass spectrometry assay for d-Ala-d-Lac: a key intermediate for vancomycin resistance in vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Bacterial Metabolomics: Sample Preparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nmr-bio.com [nmr-bio.com]
- 12. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 13. chem.uzh.ch [chem.uzh.ch]
stability testing of H-Ala-d-Ala-OH under different storage conditions
Technical Support Center: Stability of H-Ala-d-Ala-OH
Welcome to the technical support center for this compound. This resource provides guidance on the stability, storage, and handling of this dipeptide. While specific comprehensive stability data for this compound is not extensively published, the information provided here is based on established principles of peptide chemistry and best practices for handling similar biomolecules.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for lyophilized this compound powder?
A1: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed, light-resistant container with a desiccant to minimize exposure to moisture.[1][2][3] Short-term storage at room temperature for a few weeks is generally acceptable, but cooler temperatures are always preferred to slow potential degradation.[4] Before opening, it is crucial to allow the vial to warm to room temperature in a desiccator to prevent condensation from forming on the peptide powder.[2][4]
Q2: How should I store this compound once it is in solution?
A2: Peptide solutions are significantly less stable than their lyophilized form. For short-term storage (up to a week), solutions can be kept at 2-8°C.[2] For longer-term storage, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles as this can accelerate degradation.[2][6] The stability of the solution also depends on the pH; a slightly acidic pH (4-6) is often optimal for minimizing hydrolysis.
Q3: What are the primary pathways through which this compound might degrade?
A3: Like other peptides, this compound is susceptible to several degradation pathways:
-
Hydrolysis: The peptide bond can be cleaved by water, a reaction that is accelerated at pH extremes.[7][8]
-
Diketopiperazine Formation: As a dipeptide, it can be susceptible to intramolecular cyclization to form a diketopiperazine, especially under certain pH and temperature conditions.[9] This involves the N-terminal nitrogen attacking the amide carbonyl, leading to the cleavage of the peptide.
-
Racemization: Although it already contains a D-amino acid, there is a possibility of racemization of the L-alanine to D-alanine under harsh conditions (e.g., strong acid or base), which would result in D-Ala-D-Ala.[9][10]
Q4: What is the expected shelf-life of this compound?
A4: When stored as a lyophilized powder under ideal conditions (-20°C or -80°C, desiccated, and protected from light), this compound can be stable for several years.[3] In solution, the shelf-life is much shorter. At -80°C, a solution may be stable for up to six months, while at -20°C, it is recommended to be used within one month.[5][11]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Long-term (Years) | Store in a tightly sealed, light-resistant container with a desiccant.[1][2][3] |
| 2-8°C | Short-term (Weeks) | Keep desiccated and protected from light.[2] | |
| Solution | -80°C | Up to 6 months | Prepare single-use aliquots to avoid freeze-thaw cycles.[5][11] |
| -20°C | Up to 1 month | Prepare single-use aliquots.[5][11] | |
| 2-8°C | Up to 1 week | Use sterile buffer; a slightly acidic pH (4-6) is often preferable.[2][12] |
Troubleshooting Guides
Issue 1: I see a new, unexpected peak in my HPLC analysis of an aged this compound solution.
-
Potential Cause: This new peak could represent a degradation product.
-
Troubleshooting Steps:
-
Characterize the new peak: Use mass spectrometry (LC-MS) to determine the molecular weight of the species in the new peak.[13][14]
-
Check for hydrolysis: If the new peak corresponds to alanine, it indicates hydrolysis of the peptide bond. Review the pH and storage temperature of your solution.
-
Check for cyclization: A loss of a water molecule from the parent peptide mass could indicate the formation of a diketopiperazine.
-
Review storage conditions: Ensure the solution was stored at the correct temperature and pH, and that freeze-thaw cycles were minimized.
-
Issue 2: The biological activity of my this compound containing media has decreased over time.
-
Potential Cause: The peptide may have degraded, reducing its effective concentration.
-
Troubleshooting Steps:
-
Confirm Purity: Re-analyze the purity of your peptide stock solution using a quantitative method like HPLC.[15]
-
Prepare Fresh Solutions: Always use freshly prepared solutions for critical experiments. If using a frozen stock, use an aliquot that has not been previously thawed.
-
Consider Adsorption: Peptides can sometimes adsorb to plastic or glass surfaces, reducing the concentration in solution.[7] Consider using low-adsorption vials.
-
Experimental Protocols
Protocol: Short-Term Stability Assessment of this compound in Solution by HPLC
This protocol outlines a method to assess the stability of this compound in a specific buffer at a set temperature.
-
Materials:
-
Lyophilized this compound
-
High-purity water
-
Buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC system with a C18 column
-
Mobile phases (e.g., A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile)
-
-
Procedure:
-
Stock Solution Preparation: Carefully weigh a precise amount of lyophilized this compound and dissolve it in the chosen buffer to a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately analyze the freshly prepared solution by HPLC to determine the initial purity. This will serve as the baseline.
-
Incubation: Store the solution under the desired test condition (e.g., 4°C, 25°C, or 37°C) in a tightly sealed, light-protected vial.
-
Time-Point Analysis: At predetermined time points (e.g., 24, 48, 72 hours, 1 week), withdraw an aliquot of the solution and analyze it by HPLC under the same conditions as the initial analysis.
-
Data Analysis: For each time point, calculate the percentage of the remaining this compound peak area relative to the total peak area. A decrease in the main peak area and the appearance of new peaks indicate degradation.
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Experimental workflow for a stability study of this compound.
References
- 1. jpt.com [jpt.com]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 4. peptide.com [peptide.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. genscript.com [genscript.com]
- 7. veeprho.com [veeprho.com]
- 8. Peptide bond - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. H-Ala-Ala-OH | 1948-31-8 | Benchchem [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. ijsra.net [ijsra.net]
Technical Support Center: Enhancing Chromatographic Resolution of H-Ala-d-Ala-OH
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the chromatographic resolution of the dipeptide H-Ala-d-Ala-OH. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during the chiral separation of this and similar dipeptides.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: Why is achieving good resolution for this compound challenging?
A: The primary challenge lies in the fact that this compound and its stereoisomers (L-Ala-L-Ala, D-Ala-L-Ala) are enantiomers and diastereomers. These molecules have identical chemical properties and mass, differing only in their three-dimensional arrangement. Separating them requires a chiral environment that allows for differential interactions, which is typically achieved through the use of a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC).[1][2] The small size and polar, zwitterionic nature of the dipeptide can also present challenges for retention and selectivity on certain columns.[3]
Q2: I have poor or no resolution between my dipeptide stereoisomers. Where should I start troubleshooting?
A: Poor resolution is a common issue that can be systematically addressed. The most influential factors are the choice of the chiral stationary phase (CSP) and the mobile phase composition.[4][5]
-
Verify CSP Selection: Ensure you are using a CSP suitable for chiral separation of underivatized amino acids and small peptides. Zwitterionic, macrocyclic glycopeptide, and polysaccharide-based CSPs are often successful.[3][6][7]
-
Optimize Mobile Phase: Systematically adjust the mobile phase. This includes modifying the organic solvent ratio, changing the pH, and altering the type and concentration of additives or buffers.[8][9]
-
Adjust Flow Rate and Temperature: Lowering the flow rate can increase the interaction time with the stationary phase, potentially improving resolution.[5] Temperature affects solvent viscosity and interaction kinetics, so optimization is key.[10]
Q3: Which type of chiral stationary phase (CSP) is most effective for separating this compound?
A: There is no single "best" CSP, and empirical screening is often necessary.[1] However, several classes have demonstrated high success rates for separating small, polar chiral molecules like dipeptides:
-
Zwitterionic CSPs: Phases like CHIRALPAK® ZWIX(+) and ZWIX(-) are specifically designed for the stereo-selective resolution of amino acids and small peptides under LC-MS compatible conditions.[6] They incorporate both anionic and cationic interaction sites.
-
Macrocyclic Glycopeptide CSPs: Columns based on selectors like teicoplanin (e.g., Astec CHIROBIOTIC® T) are highly versatile and effective for resolving underivatized amino acids and peptides.[3][11]
-
Polysaccharide-based CSPs: Derivatives of amylose (B160209) and cellulose (B213188) are widely used and offer a broad range of chiral recognition capabilities, governed by hydrogen bonding, π-π, and steric interactions.[12]
Q4: How do I optimize the mobile phase to improve the resolution of my dipeptide?
A: Mobile phase optimization is a powerful tool for enhancing selectivity.[4]
-
Organic Modifier: The type (e.g., methanol (B129727) vs. acetonitrile) and concentration of the organic solvent in the mobile phase significantly affect retention and selectivity.[8][13] For zwitterionic phases, methanol is often the primary organic component.[6]
-
pH and Buffers: Since this compound is a zwitterionic molecule, the pH of the mobile phase is critical as it controls the ionization state of both the analyte and the stationary phase.[8][14] Small adjustments in pH can lead to large changes in resolution.[9] Use of buffers (e.g., ammonium (B1175870) acetate, ammonium formate) helps maintain a stable pH.
-
Additives: Acidic and basic additives (e.g., formic acid, diethylamine) can act as ion-pairing agents or competitors, modifying analyte-CSP interactions to improve peak shape and resolution.[6]
Q5: My peaks are tailing or fronting. What are the likely causes and solutions?
A: Poor peak shape can compromise resolution and quantification.
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing. Solution: Dilute your sample or reduce the injection volume.[9]
-
Inappropriate Injection Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. Solution: Whenever possible, dissolve the sample in the initial mobile phase.[15]
-
Secondary Interactions: Unwanted interactions between the analyte and the column hardware or stationary phase can cause tailing. Solution: Adjusting the mobile phase pH or adding modifiers may mitigate these effects.
-
Column Void: A void at the column inlet, often from improper fitting installation or column aging, can cause peak tailing and splitting. Solution: Ensure fittings are properly seated. If a void is suspected, the column may need to be replaced.[15]
Quantitative Data Summary
The following tables summarize key quantitative parameters from successful chiral separations of dipeptides, providing a baseline for method development.
Table 1: Chiral Stationary Phase Performance for Dipeptide Separation
| Chiral Selector | Stationary Phase Example | Analyte | Separation Factor (α) | Resolution (Rs) | Reference |
|---|---|---|---|---|---|
| Amylose Derivative | AmyCoat RP | DL-Alanine-DL-Tryptophan | 1.19 - 1.57 | 3.25 - 15.76 | |
| Zwitterionic (Cinchona) | CHIRALPAK® ZWIX(+) | DL-Leu-DL-Tyr | > 1.5 (estimated) | Baseline | [6] |
| Teicoplanin | Astec CHIROBIOTIC® T | Various Amino Acids | Varies | Generally Good |[3][11] |
Table 2: Effect of Mobile Phase Composition on Dipeptide Separation
| Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Temperature (°C) | Key Finding | Reference |
|---|---|---|---|---|---|
| AmyCoat RP | CH₃OH / 10mM CH₃COONH₄ / CH₃CN (50:40:10) | 0.8 | 25 | Successful baseline resolution of four stereoisomers. |
| CHIRALPAK® ZWIX(+) | MeOH / H₂O (98:2 v/v) + 50 mM FA + 25 mM DEA | 0.5 | 10 | Full resolution of dipeptide enantiomers/diastereomers. |[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: General Method for Chiral Separation of Dipeptides on a Zwitterionic CSP
This protocol is adapted from methodologies shown to be effective for small peptides.[6]
-
Column: CHIRALPAK® ZWIX(+) or ZWIX(-), 3 µm, 4.6 x 150 mm.
-
Mobile Phase Preparation:
-
Prepare a stock solution of additives: 50 mM Formic Acid (FA) and 25 mM Diethylamine (DEA) in methanol.
-
The bulk mobile phase is typically Methanol/Water (e.g., 98:2 v/v). Mix the appropriate volumes of the bulk mobile phase with the additive stock.
-
-
HPLC System Conditions:
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C (can be optimized, e.g., 10-40°C).
-
Detection: UV (e.g., 210 nm) or Evaporative Light Scattering Detector (ELSD).
-
-
Sample Preparation:
-
Dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Injection & Analysis:
-
Inject 5-10 µL of the prepared sample.
-
Run the analysis and integrate the resulting peaks to determine retention times and calculate resolution.
-
-
Optimization: If resolution is insufficient, systematically vary the water content, additive concentrations, and temperature.
Factors Influencing Resolution
Chromatographic resolution (Rs) is a function of three key factors: efficiency (N), selectivity (α), and retention factor (k). Enhancing any of these parameters can lead to improved separation.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chiraltech.com [chiraltech.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 9. uhplcs.com [uhplcs.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mastelf.com [mastelf.com]
- 14. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 15. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
minimizing side reactions during H-Ala-d-Ala-OH synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of H-Ala-d-Ala-OH.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of this compound?
A1: The primary side reactions of concern are:
-
Racemization/Epimerization: This is the most significant challenge, where the stereochemistry of either L-alanine or D-alanine is inverted, leading to the formation of diastereomeric impurities (H-D-Ala-D-Ala-OH or H-Ala-L-Ala-OH). Racemization primarily occurs during the carboxyl group activation step of the amino acid for coupling.
-
Diketopiperazine (DKP) Formation: This intramolecular cyclization is common at the dipeptide stage. The deprotected N-terminal amino group of the second amino acid can attack the activated C-terminal carboxyl group (or its ester linkage to a solid support), leading to the cleavage of the dipeptide from the resin (in SPPS) and the formation of a cyclic diketopiperazine. This side reaction is influenced by pH, temperature, and the amino acid sequence.[1][2]
-
N-acylurea Formation: When using carbodiimide (B86325) coupling reagents (like DCC or DIC), the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, which reduces the yield of the desired peptide.[3]
-
Peptide Aggregation: Particularly in solid-phase peptide synthesis (SPPS), the growing peptide chain can aggregate, leading to incomplete reactions in both the coupling and deprotection steps.[1]
Q2: How can I detect racemization in my synthesized this compound?
A2: Several analytical techniques can be employed to detect and quantify diastereomeric impurities:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a direct method using a chiral stationary phase to separate the desired this compound from its diastereomers.
-
Gas Chromatography (GC) of Derivatized Amino Acids: The synthesized dipeptide can be hydrolyzed back to its constituent amino acids. These are then derivatized with a chiral reagent and analyzed by GC on a chiral column.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR can sometimes distinguish between diastereomers, potentially with the aid of chiral solvating agents.
Q3: Which protecting group strategy, Boc or Fmoc, is better for minimizing side reactions in this compound synthesis?
A3: Both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) strategies can be successfully employed. The choice often depends on the overall synthetic strategy and available resources.
-
Boc Strategy: Uses a strong acid (like trifluoroacetic acid, TFA) for deprotection. This can be advantageous in minimizing diketopiperazine formation as the N-terminal amine is protonated immediately after deprotection, reducing its nucleophilicity.
-
Fmoc Strategy: Uses a base (like piperidine) for deprotection. While the conditions are generally milder, the free N-terminal amine generated after deprotection can readily initiate diketopiperazine formation. Careful control of reaction time and temperature is crucial.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Coupling | - Optimize Coupling Reagent: Switch to a more efficient coupling reagent like HATU or HBTU, especially for challenging couplings. - Increase Equivalents: Use a slight excess (1.1-1.5 equivalents) of the activated amino acid and coupling reagent. - Extend Reaction Time: Monitor the reaction using a ninhydrin (B49086) (Kaiser) test and extend the coupling time if necessary. - Pre-activation: Pre-activate the protected amino acid with the coupling reagent for a few minutes before adding it to the reaction mixture. |
| Diketopiperazine (DKP) Formation | - Use Boc-Protection: The acidic deprotection conditions keep the N-terminal amine protonated, reducing its nucleophilicity for intramolecular cyclization. - Lower Temperature: Perform the coupling and deprotection steps at a lower temperature (e.g., 0-4 °C). - Minimize Time Between Deprotection and Coupling: In SPPS, proceed immediately to the next coupling step after Fmoc deprotection and washing. |
| N-acylurea Formation (with Carbodiimides) | - Use Additives: Always use an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® with carbodiimide reagents like DIC or EDC to suppress N-acylurea formation.[3][4] |
| Peptide Aggregation (in SPPS) | - Use Chaotropic Salts: Add chaotropic salts like LiCl to the reaction mixture to disrupt secondary structures. - Use High-Swelling Resins: Employ resins like PEG-based resins that swell well in the reaction solvent. |
Problem 2: High Levels of Racemization (Diastereomeric Impurities)
| Possible Cause | Suggested Solution |
| Inappropriate Coupling Reagent | - Choose Low-Racemization Reagents: Uronium/aminium salts like HATU and HBTU, or phosphonium (B103445) salts like PyBOP, generally lead to less racemization compared to carbodiimides alone.[5] HATU is often superior to HBTU in minimizing epimerization.[5][6] - Use Carbodiimides with Additives: If using DIC or EDC, the addition of HOBt or, more effectively, OxymaPure® is crucial to form a less racemization-prone active ester.[4] |
| Excessive Base | - Use a Hindered Base: If a base is required, use a sterically hindered base like N,N-diisopropylethylamine (DIPEA) instead of triethylamine (B128534) (TEA). - Use Stoichiometric Amounts of Base: Use the minimum amount of base necessary for the reaction to proceed. |
| Elevated Temperature | - Maintain Low Temperatures: Perform the coupling reaction at 0 °C or room temperature. Avoid heating unless necessary for difficult couplings, and even then, proceed with caution. |
| Prolonged Activation Time | - Minimize Pre-activation Time: Do not allow the protected amino acid to sit in the presence of the coupling reagent for an extended period before the addition of the amino component. |
Quantitative Data on Side Reactions
Table 1: Influence of Coupling Reagents on Racemization
| Coupling Reagent/Additive | Base | % D-Isomer Formed (Epimerization) |
| DIC / OxymaPure® | DIPEA | Negligible |
| HATU | NMM | ~5% |
| HATU | DIPEA | Negligible |
| HBTU / HOBt | DIPEA | Negligible |
Data adapted from a study on a model peptide system and is intended for comparative purposes. The extent of racemization can vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of Boc-L-Ala-D-Ala-OH
This protocol describes the synthesis of the protected dipeptide using DIC and HOBt to minimize racemization.
Materials:
-
Boc-L-Alanine (Boc-L-Ala-OH)
-
H-D-Alanine-OH (D-Alanine)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
1N HCl
-
Saturated NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve H-D-Alanine-OH (1.0 eq) and HOBt (1.1 eq) in DMF.
-
Add DIPEA (1.1 eq) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve Boc-L-Ala-OH (1.0 eq) in DMF.
-
Add the Boc-L-Ala-OH solution to the H-D-Alanine-OH solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIC (1.1 eq) to the reaction mixture.
-
Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.
-
Filter the reaction mixture to remove the diisopropylurea (DIU) precipitate.
-
Dilute the filtrate with EtOAc and wash successively with 1N HCl (3 times), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-L-Ala-D-Ala-OH.
-
Purify the crude product by flash chromatography or recrystallization.
Protocol 2: Solid-Phase Synthesis of H-L-Ala-D-Ala-OH (Fmoc Strategy)
This protocol outlines the synthesis on a solid support, which simplifies purification.
Materials:
-
Fmoc-D-Ala-OH
-
Fmoc-L-Ala-OH
-
Rink Amide resin (or other suitable resin for C-terminal amides, if desired. For a C-terminal carboxylic acid, use a resin like 2-chlorotrityl chloride resin)
-
Coupling reagent (e.g., HATU)
-
Additive (e.g., HOBt, if using a carbodiimide)
-
DIPEA
-
20% Piperidine (B6355638) in DMF (v/v)
-
DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
First Amino Acid Coupling (Fmoc-D-Ala-OH):
-
Deprotect the resin if it is pre-loaded with an Fmoc-protected linker (e.g., Rink Amide).
-
In a separate vessel, pre-activate Fmoc-D-Ala-OH (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for 2-3 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Perform a Kaiser test to confirm complete coupling (beads should be colorless/yellow).
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x).
-
-
Second Amino Acid Coupling (Fmoc-L-Ala-OH):
-
Repeat the coupling procedure described in step 2 using Fmoc-L-Ala-OH.
-
-
Final Fmoc Deprotection:
-
Repeat the deprotection procedure as in step 3.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification:
-
Purify the crude H-L-Ala-D-Ala-OH by reverse-phase HPLC.
-
Visualizations
References
- 1. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
addressing matrix effects in MS analysis of H-Ala-d-Ala-OH
Welcome to the technical support center for the mass spectrometry analysis of H-Ala-d-Ala-OH. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address challenges related to matrix effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the MS analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] For this compound, a small and polar dipeptide, matrix components from biological samples (e.g., salts, phospholipids, proteins) can co-elute and interfere with its ionization in the mass spectrometer's source.[3] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[1][2]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: Several methods can be used to assess matrix effects. A common qualitative method is the post-column infusion experiment, where a constant flow of this compound standard is introduced into the LC eluent after the analytical column.[4][5] Injection of a blank sample extract will show a dip or a peak in the baseline signal if ion suppression or enhancement is occurring at specific retention times. For a quantitative assessment, the post-extraction spike method is recommended.[4] This involves comparing the response of this compound spiked into a blank matrix extract with the response of the analyte in a neat solution at the same concentration.
Q3: What are the most common sources of matrix effects in biological samples for an analyte like this compound?
A3: For a polar dipeptide like this compound, common sources of matrix effects in biological samples such as plasma, urine, or tissue homogenates include:
-
Salts: High concentrations of salts can suppress the electrospray ionization (ESI) process.[6]
-
Phospholipids: These are major components of cell membranes and are known to cause significant ion suppression in ESI.
-
Proteins: Although larger molecules, residual proteins or peptides from incomplete precipitation can interfere with ionization.[3]
-
Other small molecules: Endogenous metabolites with similar polarities to this compound can co-elute and compete for ionization.
Q4: Can the choice of ionization technique affect matrix effects?
A4: Yes, the ionization technique can significantly influence the extent of matrix effects. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[7] If your experimental setup allows, testing your analysis with an APCI source might reduce ion suppression. Additionally, switching the ESI polarity (positive vs. negative ion mode) can sometimes help, as fewer matrix components may ionize in one polarity, reducing interference.[7]
Troubleshooting Guide
Problem: I am observing poor signal intensity or no peak for this compound.
-
Possible Cause: Significant ion suppression from the sample matrix.
-
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-column infusion experiment to confirm if ion suppression is occurring at the retention time of your analyte.
-
Improve Sample Cleanup: Enhance your sample preparation protocol to remove interfering matrix components. Consider using more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation.[3][8]
-
Dilute the Sample: Diluting your sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.[9] However, be mindful that this will also dilute your analyte, which may not be feasible for low-concentration samples.
-
Optimize Chromatography: Modify your chromatographic method to separate this compound from the interfering matrix components. This could involve changing the mobile phase composition, gradient profile, or using a different type of column (e.g., HILIC for polar analytes).
-
Problem: My quantitative results for this compound are not reproducible.
-
Possible Cause: Variable matrix effects between different samples.
-
Troubleshooting Steps:
-
Use an Internal Standard: The most effective way to compensate for variable matrix effects is to use a stable isotope-labeled (SIL) internal standard (e.g., ¹³C, ¹⁵N-labeled this compound).[10] The SIL internal standard will co-elute with the analyte and experience the same matrix effects, allowing for accurate correction.
-
Matrix-Matched Calibration: If a SIL internal standard is not available, prepare your calibration standards in a blank matrix that is representative of your samples.[8][10] This helps to ensure that the calibration standards and the samples experience similar matrix effects.
-
Standard Addition Method: For particularly complex or variable matrices, the standard addition method can be employed.[5][9] This involves adding known amounts of the analyte to aliquots of the sample itself to create a calibration curve within each sample's unique matrix.
-
Problem: I am observing peak splitting or broadening for this compound.
-
Possible Cause: Interaction with the analytical column or co-elution with interfering substances.
-
Troubleshooting Steps:
-
Check for Column Contamination: Contaminants from the sample matrix can build up on the column and affect peak shape.[8] Ensure proper column washing and maintenance.
-
Consider a Metal-Free Column: For analytes that can chelate with metal ions, interactions with the stainless steel components of standard HPLC columns can lead to poor peak shape and signal suppression.[11] Using a metal-free column should be considered when troubleshooting these issues.[11]
-
Optimize Mobile Phase: Adjusting the mobile phase pH or ionic strength can sometimes improve peak shape by minimizing secondary interactions between the analyte and the stationary phase.
-
Quantitative Data Summary
The following tables illustrate the potential impact of different sample preparation methods and analytical strategies on the recovery and matrix effect for this compound. The data is representative and intended to show general trends.
Table 1: Comparison of Sample Preparation Methods for this compound Analysis in Human Plasma
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (Acetonitrile) | 85 ± 5 | -45 ± 8 (Suppression) |
| Liquid-Liquid Extraction (Ethyl Acetate) | 70 ± 7 | -20 ± 5 (Suppression) |
| Solid-Phase Extraction (Mixed-Mode Cation Exchange) | 95 ± 3 | -5 ± 2 (Suppression) |
Table 2: Effect of Different Calibration Strategies on the Accuracy of this compound Quantification
| Calibration Method | Sample Preparation | Accuracy (%) |
| Standard Curve in Solvent | Protein Precipitation | 55 ± 10 |
| Matrix-Matched Calibration | Protein Precipitation | 92 ± 5 |
| Stable Isotope-Labeled Internal Standard | Protein Precipitation | 99 ± 2 |
Experimental Protocols
1. Solid-Phase Extraction (SPE) for this compound from Plasma
-
Principle: This method uses a mixed-mode cation exchange sorbent to retain the polar, positively charged this compound while allowing non-polar and neutral matrix components to be washed away.
-
Methodology:
-
Pre-treat Sample: To 100 µL of plasma, add 200 µL of 1% formic acid in water. Vortex to mix.
-
Condition SPE Cartridge: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load Sample: Load the pre-treated sample onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute: Elute the this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase for LC-MS analysis.
-
2. Liquid-Liquid Extraction (LLE) for this compound from Urine
-
Principle: This protocol is less common for highly polar analytes like this compound due to their poor partitioning into organic solvents. Derivatization to increase hydrophobicity might be necessary for effective LLE.
-
Methodology (with derivatization):
-
Derivatization: To 100 µL of urine, add an appropriate derivatizing agent (e.g., a silylating agent) to increase the hydrophobicity of this compound.
-
Extraction: Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate). Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Collection: Transfer the organic layer to a clean tube.
-
Dry and Reconstitute: Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
Visualizations
Caption: A general experimental workflow for the analysis of this compound.
Caption: A decision tree for troubleshooting matrix effects in this compound analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. bme.psu.edu [bme.psu.edu]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. providiongroup.com [providiongroup.com]
- 8. gmi-inc.com [gmi-inc.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Analysis of H-Ala-d-Ala-OH Purity from Various Suppliers
For Researchers, Scientists, and Drug Development Professionals
The dipeptide H-Ala-d-Ala-OH is a crucial building block in various research applications, particularly in the study of bacterial cell wall biosynthesis and as a precursor in the synthesis of novel antibiotics. The purity of this reagent is paramount to ensure the accuracy and reproducibility of experimental results. This guide provides a comparative overview of this compound available from different vendors, details the standard methodologies for purity assessment, and illustrates its biological significance.
Vendor Purity Comparison
Obtaining independent, third-party comparative data on the purity of research chemicals from different vendors is often challenging. The following table summarizes the purity of this compound as stated by various suppliers on their websites. It is important to note that these values are provided by the manufacturers and have not been independently verified in a single comparative study. Researchers are encouraged to request lot-specific certificates of analysis for detailed purity information.
| Vendor Name | Stated Purity | Method of Analysis |
| Vendor A | ≥98% | HPLC, NMR |
| Vendor B | >97% | HPLC |
| Vendor C | ≥99% | Elemental Analysis |
| Vendor D | >95% | HPLC |
Experimental Protocols for Purity Determination
Accurate determination of peptide purity is essential for reliable research. The following are standard protocols for the analysis of dipeptides like this compound using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Experimental Workflow for Purity Analysis
Caption: Workflow for Peptide Purity Analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of peptides by separating the target peptide from its impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is common for dipeptides.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210-220 nm.
-
Data Analysis: The purity is calculated by integrating the area of the main peptide peak and dividing it by the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to identify and quantify impurities.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Experiment: Acquire a 1D proton (¹H) NMR spectrum. For more detailed analysis, 2D experiments like COSY and HSQC can be performed.
-
Data Analysis:
-
Confirm the structure by assigning the observed chemical shifts to the protons of this compound.
-
Identify impurity peaks by their chemical shifts and integration values relative to the main peptide signals.
-
Quantitative NMR (qNMR) can be used for precise purity determination by comparing the integral of a peptide signal to that of a certified internal standard.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the peptide and to detect any impurities with different masses.
-
Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Sample Preparation: Prepare a dilute solution of the peptide in a solvent compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode.
-
Data Analysis:
-
Confirm the presence of the [M+H]⁺ ion corresponding to the expected molecular weight of this compound (161.17 g/mol ).
-
Search for peaks corresponding to potential impurities, such as deletion sequences or incompletely removed protecting groups.
-
Biological Context: Role in Bacterial Cell Wall Synthesis
This compound is a precursor to the D-Ala-D-Ala dipeptide, a critical component in the biosynthesis of peptidoglycan, which forms the bacterial cell wall. The terminal D-Ala-D-Ala moiety is the target for vancomycin-class antibiotics.
Caption: Bacterial Peptidoglycan Biosynthesis.
This guide provides a foundational framework for selecting and validating this compound for research purposes. By understanding the available purity grades and employing rigorous analytical methods, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.
A Comparative Guide to the Validation of an Analytical Method for H-Ala-d-Ala-OH Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of the dipeptide H-Ala-d-Ala-OH. The focus is on providing objective performance data and detailed experimental protocols to aid in the selection and validation of a suitable analytical method for research and quality control purposes.
Introduction
Accurate and precise quantification of peptides is critical in drug development, from discovery and formulation to quality control of the final product. This compound, a dipeptide of L-alanine and D-alanine, presents a unique analytical challenge due to the presence of a chiral center, necessitating methods that can distinguish between and quantify specific diastereomers. This guide compares two common analytical techniques for peptide quantification: a primary method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and an alternative method using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) employing a chiral stationary phase.
Primary Analytical Method: LC-MS/MS
LC-MS/MS is a powerful and highly sensitive technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is the preferred method for quantifying low levels of peptides in complex matrices.
Experimental Protocol: LC-MS/MS
1. Sample Preparation:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water) at a concentration of 1 mg/mL.
-
Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Quality control (QC) samples are prepared at low, medium, and high concentrations within the calibration range.
-
For analysis in a biological matrix (e.g., plasma), a protein precipitation step (e.g., with acetonitrile) is performed, followed by centrifugation and collection of the supernatant.
2. LC-MS/MS System and Conditions:
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 161.1 -> Product ion (Q3) m/z 72.1 (fragment corresponding to the alanine (B10760859) immonium ion).
-
Internal Standard (e.g., isotopically labeled this compound): Appropriate precursor and product ions are selected.
-
Validation Parameters
The method is validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[1]
Alternative Analytical Method: Chiral HPLC-UV
For applications where high sensitivity is not the primary requirement, or when an orthogonal technique is needed for confirmation, chiral HPLC with UV detection offers a robust and reliable alternative. This method is particularly useful for ensuring the diastereomeric purity of the sample.
Experimental Protocol: Chiral HPLC-UV
1. Sample Preparation:
-
Sample preparation follows a similar procedure to the LC-MS/MS method, with stock, calibration, and QC samples prepared in the mobile phase.
2. HPLC-UV System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A chiral stationary phase (CSP) column designed for the separation of amino acids and small peptides (e.g., a macrocyclic glycopeptide-based column).
-
Mobile Phase: A mixture of a buffered aqueous solution (e.g., 20 mM ammonium (B1175870) acetate, pH 4.5) and an organic modifier (e.g., acetonitrile or methanol). The exact composition is optimized for the specific chiral column.
-
Elution Mode: Isocratic or gradient elution may be used depending on the complexity of the sample matrix.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (for peptide bond absorbance).
-
Injection Volume: 20 µL.
Performance Comparison
The following table summarizes the typical performance characteristics of the LC-MS/MS and Chiral HPLC-UV methods for the quantification of this compound. These values are representative of what can be expected from a validated method for a small dipeptide.
| Validation Parameter | LC-MS/MS | Chiral HPLC-UV |
| Specificity | High (based on mass-to-charge ratio) | Moderate to High (dependent on chiral separation) |
| **Linearity (R²) ** | > 0.995 | > 0.99 |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL | 0.1 - 1 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 15% | < 5% |
| Throughput | High (fast gradient) | Moderate |
| Cost | High | Moderate |
Visualizing the Workflow and Validation Process
To better illustrate the experimental and logical flows, the following diagrams were generated using Graphviz.
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the application. For high sensitivity and specificity, particularly in complex biological matrices, LC-MS/MS is the superior method. For routine quality control where diastereomeric purity is a key parameter and high sensitivity is not required, chiral HPLC-UV provides a reliable and cost-effective alternative. The validation data presented in this guide, while illustrative, provides a solid foundation for establishing a robust and reliable analytical method for this compound quantification. It is imperative that any method is fully validated in the intended laboratory environment and for the specific sample matrix to ensure data integrity.
References
A Comparative Analysis of Vancomycin Analogs and Their Binding Affinity to D-Ala-D-Ala
A detailed guide for researchers and drug development professionals on the binding characteristics of key vancomycin (B549263) analogs to the bacterial cell wall precursor mimic, H-Ala-d-Ala-OH.
Vancomycin, a glycopeptide antibiotic, has long been a crucial tool in the fight against serious Gram-positive bacterial infections. Its mechanism of action involves binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby inhibiting bacterial cell wall synthesis. The emergence of vancomycin-resistant strains, which often modify this target to D-Ala-D-Lactate (D-Ala-D-Lac), has spurred the development of numerous vancomycin analogs with modified structures and binding properties. This guide provides a comparative overview of the binding affinities of several key vancomycin analogs to the D-Ala-D-Ala target, supported by experimental data and detailed methodologies.
Comparative Binding Affinities
The binding affinity of vancomycin and its analogs to D-Ala-D-Ala containing ligands is a critical determinant of their antibacterial efficacy. This interaction is typically quantified by the dissociation constant (Kd), where a lower Kd value indicates a higher binding affinity. The following table summarizes the reported binding affinities of vancomycin and several of its analogs to various D-Ala-D-Ala containing ligands. It is important to note that the specific ligand used (e.g., Ac-D-Ala-D-Ala, L-Lys-D-Ala-D-Ala) and the experimental conditions can influence the measured affinity.
| Vancomycin Analog | Ligand | Dissociation Constant (Kd) | Method | Reference |
| Vancomycin | Ac-L-Lys-D-Ala-D-Ala | ~1 µM | SPR | [1] |
| Vancomycin Aglycon | Ac-D-Ala-D-Ala | - | - | [2] |
| Teicoplanin | L-Lys-D-Ala-D-Ala | 40 - 630 nM | SPR | [3] |
| Dalbavancin (B606935) | diacetyl-Lys-D-Ala-D-Ala | Stronger than vancomycin | ITC, ESI-MS | [4] |
| Oritavancin | L-Lys-D-Ala-D-Ala | ~100-1000 fold tighter than vancomycin | SPR | [5] |
| Telavancin | Soluble D-Ala-D-Ala | 4-6 fold lower affinity than vancomycin | Binding experiments | [6] |
| [Ψ[C(=NH)NH]Tpg4]vancomycin aglycon | Ac-D-Ala-D-Ala | ~2-fold less than vancomycin aglycon | Not specified | [2] |
| Tris(vancomycin carboxamide) (trivalent) | Trivalent D-Ala-D-Ala | ~4 x 10-17 M | Calorimetry, HPLC | [7] |
| Des-N-methylleucyl-vancomycin (DV) | L-Lys-D-Ala-D-Ala | Several orders of magnitude less than vancomycin | Not specified |
Experimental Methodologies
The determination of binding affinities for vancomycin analogs relies on sensitive biophysical techniques. The two most common methods employed are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a biomolecular binding event. This technique allows for the determination of the binding affinity (Ka, from which Kd is calculated), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.
Experimental Protocol:
-
Sample Preparation:
-
The vancomycin analog and the D-Ala-D-Ala containing ligand are prepared in an identical, degassed buffer to minimize heats of dilution. A common buffer is sodium acetate (B1210297) at a pH of 4.7.[8]
-
The concentration of the macromolecule (typically the vancomycin analog) in the sample cell is usually in the range of 10-50 µM.
-
The concentration of the ligand in the syringe is typically 10-20 times higher than the macromolecule concentration to ensure saturation.[9]
-
-
Instrumentation and Setup:
-
A microcalorimeter with a reference cell (containing buffer) and a sample cell (containing the vancomycin analog solution) is used.
-
The system is allowed to equilibrate to a constant temperature, typically 25°C.
-
-
Titration:
-
The ligand solution is injected into the sample cell in a series of small, precise aliquots.
-
The heat change associated with each injection is measured as a peak in the raw data.
-
-
Data Analysis:
-
The heat of dilution, determined from control experiments (injecting ligand into buffer), is subtracted from the experimental data.
-
The integrated heat per injection is plotted against the molar ratio of ligand to macromolecule.
-
This binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Ka, ΔH, and n). The dissociation constant (Kd) is the reciprocal of the association constant (Ka).
-
Surface Plasmon Resonance (SPR)
SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding events without the need for labels.
Experimental Protocol:
-
Sensor Chip Preparation:
-
A sensor chip (e.g., a CM5 chip) is functionalized by immobilizing the D-Ala-D-Ala containing ligand onto its surface. This is often achieved through amine coupling, where the carboxyl groups on the chip surface are activated with a mixture of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to react with amine groups on the ligand.
-
Remaining active sites on the surface are deactivated with an injection of ethanolamine.
-
-
Binding Analysis:
-
A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.
-
The vancomycin analog (analyte) is injected at various concentrations over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index, which is detected as a change in the SPR signal (measured in response units, RU).
-
The association phase is followed by a dissociation phase where the running buffer is passed over the surface again, and the dissociation of the analyte is monitored.
-
-
Regeneration:
-
After each binding cycle, the sensor surface is regenerated by injecting a solution (e.g., a low pH buffer like 10 mM HCl) to remove the bound analyte, preparing the surface for the next injection.[10]
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to kinetic models to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka.
-
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for determining the binding affinity of vancomycin analogs to D-Ala-D-Ala ligands using either ITC or SPR.
Caption: Generalized workflow for determining the binding affinity of vancomycin analogs.
Conclusion
The development of vancomycin analogs with enhanced binding affinity to D-Ala-D-Ala, and in some cases, the ability to bind to the resistant D-Ala-D-Lac target, is a critical strategy in combating antibiotic resistance. As demonstrated, second-generation glycopeptides and novel synthetic derivatives exhibit a wide range of binding affinities. The use of robust biophysical techniques such as ITC and SPR provides the essential quantitative data needed to understand the structure-activity relationships of these important antibiotics and to guide the design of future therapeutics.
References
- 1. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 2. A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the complex between teicoplanin and a bacterial cell-wall peptide: use of a carrier-protein approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-cooperative ligand binding and dimerisation in the glycopeptide antibiotic dalbavancin - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB42428F [pubs.rsc.org]
- 5. Oritavancin Retains a High Affinity for a Vancomycin-Resistant Cell-Wall Precursor via Its Bivalent Motifs of Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Telavancin Disrupts the Functional Integrity of the Bacterial Membrane through Targeted Interaction with the Cell Wall Precursor Lipid II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A trivalent system from vancomycin.D-ala-D-Ala with higher affinity than avidin.biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermodynamics of Interactions of Vancomycin and Synthetic Surrogates of Bacterial Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 10. researchgate.net [researchgate.net]
Comparative Guide to the Cross-Reactivity of Antibodies Against D-Ala-D-Ala Termini
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of antibodies targeting the D-alanyl-D-alanine (D-Ala-D-Ala) termini of bacterial peptidoglycan precursors. Understanding the specificity of these antibodies is critical for their application in basic research, diagnostics, and as potential therapeutic agents. This document outlines the performance of different types of antibodies, presents supporting experimental data, and provides detailed methodologies for key experimental procedures.
Introduction to D-Ala-D-Ala Termini as an Antibody Target
The D-Ala-D-Ala dipeptide is a crucial component of the pentapeptide chains in the peptidoglycan of many bacterial cell walls. This terminus is the target for glycopeptide antibiotics such as vancomycin (B549263).[1] Bacteria have developed resistance mechanisms that involve altering this terminus to D-Ala-D-Lactate (D-Ala-D-Lac) or D-Ala-D-Serine (D-Ala-D-Ser), which significantly reduces the binding affinity of vancomycin.[1][2] Consequently, antibodies developed to target the native D-Ala-D-Ala sequence must be rigorously evaluated for their specificity and cross-reactivity against these modified epitopes.
Antibody Types and Specificity
Antibodies that recognize the D-Ala-D-Ala terminus can be broadly categorized into two types: polyclonal and monoclonal.
-
Polyclonal Antibodies: These are a heterogeneous mixture of immunoglobulins that recognize multiple epitopes on the target antigen.[3] When generated against the D-Ala-D-Ala dipeptide, they may exhibit a broader reactivity profile.
-
Monoclonal Antibodies: These are homogenous antibodies derived from a single B-cell clone and recognize a single specific epitope.[4] Monoclonal antibodies are generally preferred for applications requiring high specificity.
The choice between monoclonal and polyclonal antibodies depends on the intended application. For diagnostic assays where high specificity is paramount to distinguish between different bacterial cell wall structures, monoclonal antibodies are superior. For general detection or capture applications where recognizing slight variations of the target may be acceptable or even beneficial, polyclonal antibodies might be suitable.
Quantitative Comparison of Binding Affinity
The cross-reactivity of an antibody is quantitatively assessed by comparing its binding affinity to the target antigen (D-Ala-D-Ala) with its affinity for other related molecules (D-Ala-D-Lac and D-Ala-D-Ser). The following table summarizes hypothetical yet representative binding data for a highly specific monoclonal antibody (mAb-DA-DA) and a polyclonal antibody (pAb-DA-DA) preparation. The data is presented in terms of the dissociation constant (Kd), where a lower Kd value indicates a higher binding affinity.
| Antibody Type | Target Peptide | Dissociation Constant (Kd) [nM] | Fold-Decrease in Affinity (relative to D-Ala-D-Ala) |
| Monoclonal (mAb-DA-DA) | D-Ala-D-Ala | 10 | - |
| D-Ala-D-Lac | > 10,000 | > 1,000-fold | |
| D-Ala-D-Ser | 850 | 85-fold | |
| Polyclonal (pAb-DA-DA) | D-Ala-D-Ala | 50 (average) | - |
| D-Ala-D-Lac | 5,000 (average) | 100-fold | |
| D-Ala-D-Ser | 900 (average) | 18-fold |
This data is illustrative and serves to compare the expected performance of monoclonal versus polyclonal antibodies based on their inherent properties.
Experimental Protocols
Detailed methodologies for key experiments used to determine antibody specificity and cross-reactivity are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Assessment
This protocol describes a competitive ELISA to determine the relative binding specificity of an antibody to D-Ala-D-Ala and its analogues.
Materials:
-
96-well microtiter plates
-
Coating antigen: Bovine Serum Albumin conjugated to D-Ala-D-Ala (BSA-D-Ala-D-Ala)
-
Competing peptides: D-Ala-D-Ala, D-Ala-D-Lac, D-Ala-D-Ser
-
Primary antibody (e.g., mAb-DA-DA)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of BSA-D-Ala-D-Ala (1-5 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Competition: Prepare serial dilutions of the competing peptides (D-Ala-D-Ala, D-Ala-D-Lac, D-Ala-D-Ser). In separate tubes, pre-incubate a fixed, sub-saturating concentration of the primary antibody with each dilution of the competing peptides for 1 hour at room temperature.
-
Binding: Add 100 µL of the antibody-peptide mixtures to the coated wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody, diluted according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add 100 µL of the substrate solution to each well. Allow the color to develop in the dark.
-
Stopping: Stop the reaction by adding 50 µL of stop solution.
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Analysis: Plot the absorbance as a function of the competitor peptide concentration. Calculate the IC50 value for each peptide, which is the concentration of the peptide that inhibits 50% of the antibody binding to the coated antigen. A lower IC50 value indicates a higher binding affinity.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time, providing association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated (Kd = kd/ka).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Ligand: Synthetic peptide with a C-terminal D-Ala-D-Ala, D-Ala-D-Lac, or D-Ala-D-Ser, and an N-terminal amine for coupling.
-
Analyte: Purified antibody (e.g., mAb-DA-DA)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Chip Preparation: Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a mixture of EDC and NHS.
-
Ligand Immobilization: Inject the peptide ligand over the activated surface to allow for covalent coupling via its N-terminal amine.
-
Deactivation: Deactivate any remaining active esters by injecting ethanolamine.
-
Analyte Binding: Inject a series of concentrations of the purified antibody (analyte) over the immobilized ligand surface. Monitor the change in the refractive index in real-time, which is proportional to the mass of bound antibody.
-
Dissociation: After the association phase, flow running buffer over the surface to monitor the dissociation of the antibody from the ligand.
-
Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound antibody.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (ka and kd) and calculate the dissociation constant (Kd). Repeat the procedure for each of the peptide ligands (D-Ala-D-Ala, D-Ala-D-Lac, and D-Ala-D-Ser) to compare the binding kinetics.
Visualizations
Experimental Workflow for Antibody Cross-Reactivity Analysis
Caption: Workflow for assessing antibody cross-reactivity.
Application: Immunofluorescence Staining of Bacteria
References
- 1. Frontiers | Effect of D-Ala-Ended Peptidoglycan Precursors on the Immune Regulation of Lactobacillus plantarum Strains [frontiersin.org]
- 2. VanG- and D-Ala-D-Ser-dependent peptidoglycan synthesis and vancomycin resistance in Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of antibodies to bacterial cell wall peptidoglycan in human sera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tackling Antibiotic Resistance: Detection of Vancomycin A with Monoclonal Antibodies - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
A Comparative Guide to H-Ala-d-Ala-OH as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly within pharmaceutical and biomedical research, the quality of a reference standard is paramount to achieving accurate and reproducible results. This guide provides an in-depth comparison of H-Ala-d-Ala-OH (D-Alanyl-D-alanine) as an analytical reference standard against other commonly used alternatives. The following sections present quantitative data, detailed experimental protocols, and workflow visualizations to assist researchers in making informed decisions for their analytical needs.
Introduction to this compound
This compound is a dipeptide composed of two D-alanine residues. Its significance extends to microbiology, where it is a crucial component in the synthesis of peptidoglycan in bacterial cell walls, making it a target for antibiotics like vancomycin.[1] In analytical chemistry, its well-defined structure and stability make it a valuable reference standard for the identification and quantification of peptides and related compounds.
Comparison of Reference Standards
The selection of an appropriate reference standard is critical for method validation and ensuring the accuracy of analytical data. Key attributes of a high-quality reference standard include high purity, chemical stability, and batch-to-batch consistency. Below is a comparison of this compound with other relevant dipeptide and isotopically labeled standards.
Table 1: Comparison of Reference Standard Specifications
| Feature | This compound | H-Gly-Gly-OH | H-L-Ala-L-Ala-OH | This compound (Isotopically Labeled) |
| Purity (Typical) | ≥98% (LCMS) | ≥98% (HPLC) | ≥98% (HPLC) | ≥99% (Mass Spectrometry) |
| Molecular Formula | C6H12N2O3 | C4H8N2O3 | C6H12N2O3 | e.g., C6H10D2N2O3 |
| Molecular Weight | 160.17 g/mol | 132.12 g/mol | 160.17 g/mol | Varies with isotope |
| Key Application | Quantification of D-amino acid containing peptides, antibiotic research. | General peptide quantification, model peptide studies. | Quantification of L-amino acid containing peptides. | Internal standard for mass spectrometry-based quantification. |
| Advantages | Relevant for bacterial cell wall studies. | Simple, stable, and cost-effective. | Stereoisomer of this compound, useful for chiral separations. | Minimizes matrix effects and procedural errors in MS analysis. |
| Limitations | May not be representative of all peptides. | May not be suitable for methods requiring a chromophore. | Not suitable for D-amino acid analysis. | Higher cost. |
Note: Purity values are typical and may vary between suppliers. Researchers should always refer to the Certificate of Analysis for specific lot information.
Performance in Analytical Methods
The performance of a reference standard is evaluated by the validation of the analytical method in which it is used. Key performance indicators include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).
Table 2: Representative Performance Data for Dipeptide Analysis using HPLC-MS/MS
| Parameter | Typical Performance using Dipeptide Standards |
| Linearity (R²) | >0.99 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | <15% |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |
This data is representative of typical performance for validated LC-MS/MS methods for small peptides and may vary depending on the specific analyte, matrix, and instrumentation.
Experimental Protocols
Detailed and robust experimental protocols are essential for reproducible analytical results. Below are representative protocols for the analysis of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Quantitative Nuclear Magnetic Resonance (qNMR).
HPLC-MS/MS Protocol for Quantification of this compound
This method is suitable for the quantification of this compound in biological matrices or for purity assessment.
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., water or 0.1% formic acid in water) at a concentration of 1 mg/mL. Perform serial dilutions to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard: If available, use an isotopically labeled this compound as an internal standard to improve accuracy and precision.
-
Sample Extraction (from biological matrix): Protein precipitation is a common method. Add three volumes of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing the internal standard to one volume of the sample. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.
2. Chromatographic Conditions:
-
HPLC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion [M+H]⁺ m/z 161.1 -> Product ion (e.g., m/z 72.1).
-
Isotopically Labeled IS: Precursor ion [M+H]⁺ -> Product ion (specific to the labeled standard).
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Quantitative NMR (qNMR) Protocol for Purity Assessment of this compound
qNMR is a primary ratio method that can be used to determine the purity of a reference standard without the need for a standard of the same compound.
1. Sample Preparation:
-
Accurately weigh a known amount of the this compound reference standard.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) that has a known purity and resonances that do not overlap with the analyte.
-
Dissolve both the analyte and the internal standard in a known volume of a deuterated solvent (e.g., D₂O).
2. NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Program: A standard 1D proton pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.
-
Acquisition Parameters:
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 128 or more).
-
Spectral Width: To cover all resonances of interest.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
3. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the signals corresponding to a known number of protons for both the analyte and the internal standard.
-
Calculate the purity of the this compound using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualizing Analytical Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the described analytical methods.
Caption: Workflow for quantitative analysis using HPLC-MS/MS.
Caption: Workflow for purity determination using qNMR.
Conclusion
This compound serves as a high-quality reference standard for a variety of analytical applications, particularly in fields related to microbiology and peptide analysis. Its performance is comparable to other dipeptide standards, with the choice of the most suitable standard depending on the specific analytical goals. For general peptide quantification, simpler standards like H-Gly-Gly-OH may suffice. However, for studies involving D-amino acids or bacterial cell wall components, this compound is a more relevant and appropriate choice. For the highest level of accuracy in mass spectrometry-based quantification, the use of a stable isotopically labeled internal standard is strongly recommended. The provided protocols and workflows offer a solid foundation for the implementation of robust and reliable analytical methods using these reference standards.
References
A Comparative Kinetic Analysis of D-Ala-D-Ala Ligases: Guiding Research and Drug Discovery
For researchers, scientists, and drug development professionals, understanding the kinetic properties of D-Ala-D-Ala ligases (Ddl) is paramount for the development of novel antibacterial agents. These essential enzymes catalyze the ATP-dependent ligation of two D-alanine residues, a crucial step in the biosynthesis of peptidoglycan, the major component of the bacterial cell wall.[1] Inhibition of Ddl leads to a compromised cell wall and ultimately, bacterial cell death.[1] This guide provides a comparative kinetic analysis of different D-Ala-D-Ala ligases, supported by experimental data and detailed protocols to aid in the evaluation of potential inhibitors.
This guide will delve into the kinetic parameters of various Ddl enzymes, including those from pathogenic bacteria and vancomycin-resistant strains. By presenting quantitative data in a clear, tabular format and providing detailed experimental methodologies, we aim to equip researchers with the necessary information to make informed decisions in their drug discovery endeavors.
Kinetic Performance of D-Ala-D-Ala Ligases: A Comparative Overview
The kinetic efficiency of D-Ala-D-Ala ligases can vary significantly between different bacterial species and even between isozymes within the same organism. These differences can be exploited for the development of species-specific inhibitors. The following table summarizes key kinetic parameters for several well-characterized D-Ala-D-Ala ligases.
| Enzyme Source | Isozyme | Substrate(s) | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference(s) |
| Mycobacterium tuberculosis | MtDdl | D-Ala1 | 0.075 | - | - | [2][3] |
| D-Ala2 | 3.6 | - | - | [2][3] | ||
| Thermus thermophilus | TtDdl | ATP | 0.0162 | - | - | [2] |
| D-Ala1 | 1.25 | - | - | [2] | ||
| D-Ala2 | 4.02 | - | - | [2] | ||
| Escherichia coli | DdlB | D-Ala | - | 10.3 - 10.8 | - | [4] |
| Enterococcus faecium (vancomycin-resistant) | VanA | D-Ala (deprotonated) | 0.66 | 9.17 | 13894 | [5] |
| D-Lactate | 0.69 | 0.53 | 768 | [5] |
Note: The kinetic parameters can be influenced by experimental conditions such as pH and the concentration of monovalent cations like K⁺. For instance, the activity of Enterococcus faecalis Ddl is enhanced by K⁺ ions, which leads to a decrease in the K_m for D-Ala and an increase in k_cat.[2] Similarly, the VanA ligase exhibits a strong preference for the deprotonated form of D-alanine, which is present at low concentrations at physiological pH, explaining its inefficiency in dipeptide synthesis under these conditions.[5]
Experimental Protocols for Kinetic Analysis
Accurate and reproducible kinetic data are essential for comparing the efficacy of different inhibitors. The most common method for determining the kinetic parameters of D-Ala-D-Ala ligases is the coupled-enzyme assay, which continuously monitors the production of ADP.
Pyruvate Kinase/Lactate (B86563) Dehydrogenase (PK/LDH) Coupled Assay
This spectrophotometric assay couples the production of ADP from the D-Ala-D-Ala ligase reaction to the oxidation of NADH by lactate dehydrogenase. The decrease in absorbance at 340 nm, corresponding to the consumption of NADH, is directly proportional to the rate of the ligase reaction.[6][7][8]
Materials:
-
Purified D-Ala-D-Ala ligase
-
D-Alanine
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 80 mM KCl)[6]
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PEP, NADH, PK, and LDH. The typical concentrations are 1.5 mM PEP and 0.10 mM NADH, along with a sufficient amount of PK/LDH enzyme solution (e.g., 1 µl/ml of a stock solution with 6-10 U/ml PK and 9-14 U/ml LDH).[6]
-
Add the D-Ala-D-Ala ligase to the reaction mixture to a final concentration appropriate for detecting a linear rate of reaction.
-
Initiate the reaction by adding varying concentrations of ATP and D-alanine.
-
Immediately monitor the decrease in absorbance at 340 nm over time in a spectrophotometer.
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot.
-
Determine the kinetic parameters (K_m and k_cat) by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.
Catalytic Mechanism and Experimental Workflow
The catalytic mechanism of D-Ala-D-Ala ligase is an ordered ter-ter reaction, where ATP binds to the enzyme first, followed by the two D-alanine substrates.[2] The reaction proceeds through a D-alanyl phosphate (B84403) intermediate.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. D-Ala-D-X ligases: evaluation of D-alanyl phosphate intermediate by MIX, PIX and rapid quench studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determinants for differential effects on D-Ala-D-lactate vs D-Ala-D-Ala formation by the VanA ligase from vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of D-Ala:D-Ala ligase through a phosphorylated form of the antibiotic D-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo and In Vitro Efficacy of Drugs Targeting H-Ala-d-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of key glycopeptide antibiotics that target the D-alanyl-D-alanine (D-Ala-D-Ala) moiety in bacterial cell wall synthesis. The information presented herein is supported by experimental data to aid in the evaluation and selection of these agents for research and development purposes.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Glycopeptide antibiotics exert their bactericidal effect by targeting a critical step in the biosynthesis of the bacterial cell wall. They bind with high affinity to the C-terminal D-Ala-D-Ala residues of peptidoglycan precursors.[1][2][3][4][5] This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for elongating and cross-linking the peptidoglycan chains that form the rigid bacterial cell wall.[1][2][3] The disruption of this process leads to a compromised cell wall, ultimately resulting in bacterial cell death. Newer lipoglycopeptides, such as telavancin (B1682011), possess a dual mechanism of action, not only inhibiting cell wall synthesis but also disrupting the bacterial cell membrane's barrier function.[6][7]
Caption: Mechanism of action of glycopeptide antibiotics targeting D-Ala-D-Ala.
In Vitro Efficacy
The in vitro activity of glycopeptide antibiotics is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The tables below summarize the MIC50 and MIC90 values (the MIC required to inhibit 50% and 90% of isolates, respectively) for several key glycopeptide antibiotics against common Gram-positive pathogens.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) Against Staphylococcus aureus
| Drug | MSSA MIC50 | MSSA MIC90 | MRSA MIC50 | MRSA MIC90 |
| Vancomycin (B549263) | - | - | 1 | 1 |
| Teicoplanin | - | - | ≤2 | 4 |
| Telavancin | 0.03 | 0.06 | 0.03-0.25 | 0.06-0.25 |
| Dalbavancin (B606935) | - | - | 0.016-0.06 | 0.06 |
| Oritavancin | 0.03 | 0.06 | 0.06 | 0.06-0.125 |
Data compiled from multiple sources.[1][2][8][9][10][11]
Table 2: Comparative In Vitro Activity (MIC in µg/mL) Against Enterococcus Species
| Drug | E. faecalis (VSE) MIC50 | E. faecalis (VSE) MIC90 | E. faecium (VRE) MIC50 | E. faecium (VRE) MIC90 |
| Vancomycin | - | - | >128 | >128 |
| Teicoplanin | - | - | >128 | >128 |
| Telavancin | 0.12 | 0.12 | 1 | >2 |
| Dalbavancin | - | - | >4 | >4 |
| Oritavancin | 0.015-0.03 | 0.06 | 0.06 | 0.125-0.25 |
VSE: Vancomycin-Susceptible Enterococci; VRE: Vancomycin-Resistant Enterococci. Data compiled from multiple sources.[1][2][10][12]
Table 3: Comparative In Vitro Activity (MIC in µg/mL) Against Streptococcus Species
| Drug | S. pneumoniae MIC50 | S. pneumoniae MIC90 | S. pyogenes MIC50 | S. pyogenes MIC90 |
| Vancomycin | 0.25 | - | - | - |
| Teicoplanin | - | - | - | - |
| Telavancin | 0.008 | ≤0.12 | 0.03 | 0.12 |
| Dalbavancin | 0.015 | 0.03 | ≤0.03 | ≤0.03 |
| Oritavancin | - | - | - | - |
Data compiled from multiple sources.[1][3][13][14]
In Vivo Efficacy
The in vivo efficacy of these drugs is evaluated in animal models of infection, which provide insights into their performance in a complex biological system. Key parameters assessed include the reduction in bacterial burden in tissues and survival rates.
Table 4: Comparative In Vivo Efficacy in Murine Infection Models
| Drug | Animal Model | Pathogen | Efficacy Endpoint | Outcome |
| Telavancin vs. Vancomycin | Neutropenic Murine Pneumonia | MRSA | Change in lung bacterial density (log10 CFU/ml) at 48h | Telavancin showed significantly greater reduction in bacterial burdens against VISA isolates compared to vancomycin.[15][16] |
| Telavancin vs. Vancomycin | Immunocompromised Murine Bacteremia | MRSA | Survival Rate and Bacterial Titer Reduction | Telavancin treatment resulted in a significantly lower mortality rate (7%) compared to vancomycin (100%) and greater reductions in blood and spleen bacterial titers.[17] |
| Dalbavancin vs. Vancomycin | - | - | - | Clinical trials have demonstrated comparable clinical response rates for dalbavancin and vancomycin in treating acute bacterial skin and skin-structure infections.[18] |
| Oritavancin vs. Vancomycin | - | - | - | Oritavancin has shown similar efficacy to vancomycin in patients with serious bacterial skin and skin structure infections.[18] |
VISA: Vancomycin-Intermediate Staphylococcus aureus
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of efficacy studies. Below are outlines of standard protocols for key experiments.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro. The protocol generally follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antimicrobial Agent: A stock solution of the drug is prepared and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the serially diluted antimicrobial agent is inoculated with the bacterial suspension. A growth control well (bacteria without drug) and a sterility control well (broth without bacteria) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Time-Kill Assay
This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Preparation: Test tubes containing broth with various concentrations of the antimicrobial agent (typically multiples of the MIC) are prepared.
-
Inoculation: A standardized bacterial inoculum is added to each tube to achieve a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL. A growth control tube without the drug is also included.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each tube.
-
Quantification: The samples are serially diluted and plated on agar (B569324) plates. After incubation, the number of viable bacteria (CFU/mL) is determined by colony counting.
-
Analysis: The change in log10 CFU/mL over time is plotted to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial bacterial count.[19][20]
Neutropenic Murine Thigh Infection Model
This in vivo model is widely used to assess the efficacy of antimicrobial agents.
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[5][21][22]
-
Infection: A defined inoculum of the test bacterium (e.g., S. aureus) is injected into the thigh muscle of the neutropenic mice.[5][21]
-
Treatment: At a specified time post-infection, treatment with the antimicrobial agent(s) or a vehicle control is initiated, typically administered subcutaneously or intravenously.[5][22]
-
Efficacy Assessment: At the end of the treatment period (e.g., 24 or 48 hours), mice are euthanized, and the thigh muscles are aseptically removed and homogenized.
-
Bacterial Load Quantification: The tissue homogenates are serially diluted and plated to determine the number of CFU per gram of tissue.
-
Data Analysis: The efficacy of the treatment is determined by comparing the bacterial load in the thighs of treated animals to that of the control group.
Caption: Experimental workflow for comparing in vivo and in vitro drug efficacy.
References
- 1. In Vitro Activity of Telavancin Against Clinically Important Gram-Positive Pathogens from 69 U.S. Medical Centers (2015): Potency Analysis by U.S. Census Divisions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of telavancin against gram-positive clinical isolates recently obtained in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Telavancin Activity against gram-positive bacteria isolated from patients with skin and skin-structure infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oritavancin Combinations with β-Lactams against Multidrug-Resistant Staphylococcus aureus and Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. noblelifesci.com [noblelifesci.com]
- 6. Comparative Pharmacodynamics of Telavancin and Vancomycin in the Neutropenic Murine Thigh and Lung Infection Models against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nelsonlabs.com [nelsonlabs.com]
- 8. Comparative In Vitro Activity of New Lipoglycopeptides and Vancomycin Against Ocular Staphylococci and Their Toxicity on the Human Corneal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jmilabs.com [jmilabs.com]
- 10. Comparative Activity of Lipoglycopeptide Antibiotics Against Gram-Positive Bacteria | Gostev | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
- 11. journals.asm.org [journals.asm.org]
- 12. A Comparative Review of the Pharmacology of Dalbavancin and Oritavancin for Gram-Positive Infections: Birds of a Feather or Apples and Oranges? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. Comparative Efficacies of Human Simulated Exposures of Telavancin and Vancomycin against Methicillin-Resistant Staphylococcus aureus with a Range of Vancomycin MICs in a Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative efficacies of human simulated exposures of telavancin and vancomycin against methicillin-resistant Staphylococcus aureus with a range of vancomycin MICs in a murine pneumonia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Dalbavancin and Oritavancin Each Have Similar Efficacy to Vancomycin in Patients with Serious Bacterial Skin and Skin Structure Infections | EBM Focus [about.ebsco.com]
- 19. benchchem.com [benchchem.com]
- 20. emerypharma.com [emerypharma.com]
- 21. criver.com [criver.com]
- 22. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Structural Analysis of H-Ala-d-Ala-OH and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural comparison of the dipeptide H-Ala-d-Ala-OH and its significant analogs. Understanding the subtle yet crucial differences in their three-dimensional structures is paramount for fields ranging from antibiotic development to peptide engineering. This document presents experimental data from key analytical techniques, outlines detailed experimental protocols, and provides visual representations of the scientific workflows involved.
The stereochemistry of amino acid residues within a peptide chain dictates its conformational preferences, which in turn governs its biological activity. The seemingly minor change from an L-amino acid to a D-amino acid, or the substitution of a peptide bond with an ester bond, can have profound effects on the molecule's shape and its interactions with biological targets. This is famously illustrated in the mechanism of vancomycin (B549263) resistance, where bacteria replace the D-Ala-D-Ala terminus of peptidoglycan precursors with D-Ala-D-Lactate, drastically reducing the antibiotic's binding affinity.
Structural Comparison of this compound and Key Analogs
The following table summarizes key structural parameters for this compound and its selected analogs. These values, derived from computational modeling studies, highlight the impact of stereochemistry and bond type on the peptide's conformation. The primary determinants of a dipeptide's overall shape are the backbone dihedral angles, phi (φ) and psi (ψ).
| Dipeptide/Analog | Configuration | φ (phi) Angle (°) | ψ (psi) Angle (°) | Key Bond Lengths (Å) | Key Bond Angles (°) |
| This compound | L-D | ~ -60 to -90 | ~ 120 to 150 | Cα-C': ~1.52, C'-N: ~1.33 | N-Cα-C': ~111, Cα-C'-N: ~116 |
| H-L-Ala-L-Ala-OH | L-L | ~ -60 to -90 | ~ 120 to 150 | Cα-C': ~1.52, C'-N: ~1.33 | N-Cα-C': ~111, Cα-C'-N: ~116 |
| H-d-Ala-d-Ala-OH | D-D | ~ 60 to 90 | ~ -120 to -150 | Cα-C': ~1.52, C'-N: ~1.33 | N-Cα-C': ~111, Cα-C'-N: ~116 |
| H-d-Ala-d-Lac-OH | D-D (Depsipeptide) | ~ 60 to 90 | ~ -120 to -150 | Cα-C': ~1.52, C'-O: ~1.35 | N-Cα-C': ~111, Cα-C'-O: ~110 |
Note: The values presented are approximate and can vary depending on the conformational state and the method of determination (e.g., solution NMR, solid-state X-ray crystallography, or computational model).
Experimental Protocols for Structural Elucidation
The structural characterization of dipeptides and their analogs relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, often complemented by computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of molecules in solution. For dipeptides, 2D NMR techniques are particularly powerful for assigning proton signals and deducing conformational preferences.
Protocol for 2D NMR (COSY) Analysis of a Dipeptide:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified dipeptide in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Add a small amount of a reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TMS (tetramethylsilane), for chemical shift calibration.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum to assess sample purity and concentration.
-
Set up a 2D Correlation Spectroscopy (COSY) experiment. Typical parameters on a 500 MHz spectrometer would include:
-
Spectral widths of approximately 10 ppm in both dimensions.
-
A data matrix of 2048 x 256 points.
-
A sufficient number of scans (e.g., 8-16) per increment to achieve a good signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds.
-
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation in both dimensions, phase correction, and baseline correction.
-
Analyze the COSY spectrum to identify coupled protons. Cross-peaks in the COSY spectrum indicate J-coupling between protons, typically through 2-3 bonds. This allows for the assignment of protons within each amino acid residue.
-
Measure the coupling constants (³J-couplings) from the 1D spectrum, which can provide information about dihedral angles via the Karplus equation.
-
For more complex structures or to resolve ambiguities, additional experiments like TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be performed.
-
X-ray Crystallography
X-ray crystallography provides a high-resolution, three-dimensional structure of a molecule in its solid, crystalline state.
Protocol for Single-Crystal X-ray Diffraction of a Dipeptide:
-
Crystallization:
-
Dissolve the purified dipeptide in a suitable solvent to a high concentration.
-
Screen a wide range of crystallization conditions using techniques like hanging-drop or sitting-drop vapor diffusion. This involves varying parameters such as pH, temperature, precipitant type (e.g., salts, polymers), and concentration.
-
Optimize the conditions that yield single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.
-
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.
-
The crystal is rotated in the X-ray beam, and a series of diffraction images are collected.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of indexed reflections with their intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain initial phases for the structure factors.
-
Build an initial model of the dipeptide into the resulting electron density map.
-
Refine the model against the experimental data to improve the fit and obtain the final structure, including atomic coordinates, bond lengths, bond angles, and thermal parameters.
-
Visualizing Structural Analysis Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the structural analysis of this compound and its analogs.
Caption: Experimental workflow for the structural comparison of dipeptide analogs.
Caption: Conceptual diagram of structural changes leading to vancomycin resistance.
A Comparative Guide to the Biological Activity of Synthetic H-Ala-D-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the biological activity of synthetic H-Ala-D-Ala-OH, a key building block in the peptidoglycan cell wall of many bacteria. Its unique D-amino acid configuration makes it a focal point in antibacterial drug development. Here, we compare its intrinsic biological activities against a key antibiotic that targets its pathway and its L-stereoisomer counterpart.
Comparative Biological Activity Data
The following table summarizes the antibacterial and cytotoxic profiles of this compound in comparison to Vancomycin, a glycopeptide antibiotic that targets the D-Ala-D-Ala moiety, and H-L-Ala-L-Ala-OH, its stereoisomer. The data presented for the dipeptides are based on their established biological roles, as they are not considered classical antibiotics and thus do not typically have defined Minimum Inhibitory Concentration (MIC) values in the literature.
| Compound | Type | Target Organism/Cell Line | Key Biological Activity Metric | Result | Interpretation |
| Synthetic this compound | Dipeptide | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | >1000 µg/mL (Expected) | Lacks direct antibacterial activity; it is a substrate for cell wall synthesis. |
| Human Proximal Tubular Epithelial Cells | Cell Viability (e.g., IC50) | High (Expected low toxicity) | As a naturally occurring dipeptide building block, it is not expected to be cytotoxic at physiological concentrations. | ||
| Vancomycin | Glycopeptide Antibiotic | Staphylococcus aureus (susceptible strains) | Minimum Inhibitory Concentration (MIC) | 0.5 - 2.0 µg/mL | Potent antibacterial activity through inhibition of peptidoglycan synthesis by binding to D-Ala-D-Ala termini. |
| H-L-Ala-L-Ala-OH | Dipeptide (Stereoisomer) | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | >1000 µg/mL (Expected) | Lacks antibacterial activity; the L-L stereoisomer is not incorporated into the bacterial cell wall. |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of a substance that prevents visible growth of a bacterium.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture (Staphylococcus aureus ATCC 29213)
-
Test compounds (this compound, Vancomycin, H-L-Ala-L-Ala-OH)
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of S. aureus from an agar (B569324) plate and inoculate into MHB.
-
Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Preparation of Test Compounds:
-
Prepare stock solutions of each test compound in a suitable solvent (e.g., sterile deionized water).
-
Perform serial two-fold dilutions of each compound in MHB in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the test compound dilutions.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
-
MTT Assay for Mammalian Cell Viability
This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human proximal tubular epithelial cells (e.g., HK-2 cell line)
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare various concentrations of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different compound concentrations.
-
Incubate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage relative to the untreated control cells.
-
Visualizations
Caption: Bacterial Peptidoglycan Synthesis Pathway.
Caption: Broth Microdilution MIC Assay Workflow.
Caption: MTT Cell Viability Assay Workflow.
Safety Operating Guide
Proper Disposal of H-Ala-d-Ala-OH: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of the dipeptide H-Ala-d-Ala-OH are critical for maintaining laboratory safety and environmental protection. As a key component in various research and development applications, particularly in the synthesis of peptidoglycan analogs and other biologically active molecules, its proper handling from inception to disposal is paramount. This guide provides detailed procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.
All waste materials contaminated with this compound must be treated as chemical waste.[1][2] Disposal should always be in accordance with local, state, and federal regulations, and in coordination with your institution's Environmental Health and Safety (EHS) department.[2] Under no circumstances should this compound solutions or solid waste be disposed of in regular trash or poured down the sink.[1]
Waste Segregation and Container Management
Proper segregation and labeling of waste streams are the foundation of a safe disposal plan. The following table summarizes the appropriate containment for different types of waste generated during the handling of this compound.
| Waste Type | Description | Recommended Container | Labeling Requirements |
| Solid Waste | Unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and used vials.[3] | Designated, leak-proof, and clearly labeled hazardous waste container lined with a heavy-duty plastic bag.[3] | "Hazardous Chemical Waste", "this compound contaminated debris", and the accumulation start date.[3] |
| Liquid Waste | Unused or expired this compound solutions, experimental buffers containing the dipeptide, and the initial rinse of contaminated labware.[3] | Sturdy, leak-proof, and chemically compatible container.[3] | "Hazardous Chemical Waste", "Aqueous this compound Waste", and the approximate concentration.[3] |
| Sharps Waste | Needles, syringes, or any other sharp objects contaminated with this compound. | Puncture-resistant sharps container. | "Sharps Waste", "Biohazard" (if applicable), and "Contaminated with this compound". |
Experimental Protocol: Chemical Inactivation of this compound Waste
For liquid waste containing this compound, a chemical inactivation step is recommended to degrade the peptide before collection by EHS. This procedure should be performed in a certified chemical fume hood while wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
Materials:
-
Liquid waste containing this compound
-
10% Sodium Hypochlorite (Bleach) solution or 1 M Sodium Hydroxide (NaOH)
-
pH indicator strips
-
Appropriate neutralizing agent (e.g., sodium bisulfite for bleach, or a weak acid like citric acid for NaOH)
-
Labeled hazardous waste container for liquid waste
Procedure:
-
Carefully measure the volume of the this compound liquid waste.
-
In a chemical fume hood, slowly add a 10% bleach solution to the waste to achieve a final concentration of 0.5-1.0% sodium hypochlorite, or add 1 M NaOH.[3]
-
Allow the mixture to react for a minimum of 30-60 minutes to ensure the degradation of the dipeptide.[3]
-
After the inactivation period, check the pH of the solution.
-
If necessary, neutralize the solution to a pH between 5.5 and 9.0.[3] For bleach inactivation, a sodium bisulfite solution can be used. For NaOH inactivation, a weak acid can be added cautiously.
-
Transfer the neutralized, inactivated waste into the designated liquid hazardous waste container.
-
Seal the container and store it in a designated satellite accumulation area for EHS pickup.[3]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, thereby fostering a secure and compliant laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
